Technical Documentation Center

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
  • CAS: 306935-26-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of Fluorine in a Privileged Heterocyclic Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Fluorine in a Privileged Heterocyclic Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these heterocyclic systems. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are of significant interest due to their profound impact on a molecule's lipophilicity, metabolic stability, and target-binding affinity.[4][5][6] This guide provides a comprehensive technical overview of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a molecule that synergistically combines the privileged quinoline scaffold with two distinct and influential fluorine-containing moieties. While this specific compound is a niche research chemical with limited publicly available data, this document will extrapolate from established chemical principles and data on analogous structures to present its core chemical properties, plausible synthetic routes, and potential applications in drug discovery.

Nomenclature and Structural Characteristics

  • Systematic Name: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • CAS Number: 306935-26-2[7]

  • Molecular Formula: C₁₁H₅F₆NO₂[7]

  • Synonyms: 4-hydroxy-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

The structure of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is characterized by a quinolin-4-ol core. A trifluoromethyl group is positioned at the 2-position, and a trifluoromethoxy group is at the 8-position. The 4-hydroxy group imparts the potential for keto-enol tautomerism, a common feature of 4-hydroxyquinolines.

Caption: Chemical structure of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Physicochemical Properties: Inferred from Structural Analogs

PropertyPredicted/Inferred ValueRationale
Molecular Weight 325.13 g/mol Calculated from the molecular formula C₁₁H₅F₆NO₂.
Appearance White to off-white solidSimilar fluorinated quinolinols are solids at room temperature.
Melting Point >200 °CThe rigid, planar quinoline core and polar hydroxyl group suggest a high melting point.
Boiling Point >400 °C (decomposes)High due to molecular weight and polarity.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The hydrophobic trifluoromethyl and trifluoromethoxy groups reduce aqueous solubility, while the quinoline core and hydroxyl group allow for solubility in polar organic solvents.
pKa ~7-8 (acidic proton of the hydroxyl group)The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups will increase the acidity of the 4-hydroxyl group compared to unsubstituted quinolin-4-ol.
LogP 3.5 - 4.5The two fluorine-containing groups significantly increase lipophilicity.[4][8]

Synthesis and Reactivity

While a specific, published synthesis for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol has not been identified in the public domain, its structure strongly suggests that it can be prepared using established methods for quinolin-4-ol synthesis, such as the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis.[9][10][11][12][13]

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from an aniline derivative and a malonic ester derivative, followed by thermal cyclization.[9][10][14]

aniline 2-(Trifluoromethoxy)aniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Condensation malonic_ester Ethyl 4,4,4-trifluoroacetoacetate malonic_ester->intermediate product 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol intermediate->product Thermal Cyclization

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Step-by-Step Methodology (Hypothetical):

  • Condensation: 2-(Trifluoromethoxy)aniline would be reacted with ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically carried out in the presence of a catalytic amount of acid and results in the formation of an enamine intermediate.

  • Cyclization: The resulting intermediate is heated to a high temperature (typically 200-250 °C) in a high-boiling solvent such as diphenyl ether. This induces an intramolecular cyclization to form the quinolin-4-ol ring system.[14][15]

  • Purification: The crude product would then be purified by recrystallization or column chromatography.

Pharmacological and Toxicological Profile: A Rationale for Investigation

The combination of a quinoline core with -CF3 and -OCF3 groups suggests a high potential for biological activity.

The Influence of Fluorine-Containing Groups
  • Trifluoromethyl Group (-CF3): This group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and influence binding interactions with biological targets. The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can lead to an increased half-life of a drug molecule.[4][6][16]

  • Trifluoromethoxy Group (-OCF3): This group is one of the most lipophilic substituents used in drug design.[8] Its inclusion can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. Similar to the -CF3 group, it is metabolically stable.[4][5]

Potential Therapeutic Applications

Given the known activities of other fluorinated quinolines, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol could be investigated for a range of therapeutic applications:

  • Anticancer: Many quinoline derivatives have shown potent anticancer activity.[1][17][18] The lipophilicity and metabolic stability conferred by the fluorine-containing groups could enhance the efficacy and pharmacokinetic profile of such an agent.

  • Antimalarial: The quinoline scaffold is the basis for many antimalarial drugs. The trifluoromethyl group has been shown to be important in the activity of some antimalarial quinolones.[19]

  • Antimicrobial: Fluoroquinolones are a major class of antibiotics.[20] While structurally distinct from fluoroquinolone antibiotics, the presence of fluorine on the quinoline ring of the title compound warrants investigation of its antimicrobial properties.[21][22]

  • Neurodegenerative Diseases: Some quinoline derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases.[23]

Toxicological Considerations

As with any novel chemical entity, a thorough toxicological evaluation would be necessary. This would include in vitro cytotoxicity assays against various cell lines and in vivo studies in animal models to determine its safety profile.

Experimental Protocols for Evaluation

Should this compound be synthesized, a standard battery of in vitro assays would be employed to determine its biological activity.

General Workflow for In Vitro Biological Evaluation:

synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Biological Screening (e.g., Antiproliferative Assay) characterization->screening secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) screening->secondary_assays toxicology In Vitro Toxicology (e.g., Cytotoxicity against normal cells) secondary_assays->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Example Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol represents a compelling target for synthesis and biological evaluation. The strategic placement of two distinct, metabolically robust, and lipophilic fluorine-containing groups on the privileged quinoline scaffold suggests a high likelihood of interesting pharmacological properties. While experimental data on this specific molecule is sparse, the well-established principles of medicinal chemistry and the known synthetic routes to quinolin-4-ols provide a clear path forward for its investigation. Future research should focus on the development of an efficient synthesis and the subsequent screening of this compound in a variety of biological assays to unlock its therapeutic potential.

References

  • A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Gould–Jacobs reaction. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, 40733275.
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi
  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. Protheragen.
  • benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
  • Fluorinated Quinolines: Synthesis, Properties and Applications.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
  • 4-Hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.
  • Synthesis and Structural Determination, and Antifungal Activity of Novel Fluorin
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.
  • a) Examples of trifluoromethylated quinoline drug molecules b) Recent...
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed, 26388134.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Ingenta Connect.
  • Conrad–Limpach synthesis. Wikipedia.
  • The fluorin
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Georgia Southern University.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
  • 8-Fluoro-4-hidroxi-2-(trifluorometil)quinolina. Chem-Impex.
  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Pharos.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.
  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Deriv
  • One‐pot synthesis of substituted quinoline and quinolin‐4‐ol derivatives..
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology. Semantic Scholar.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem.
  • 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Santa Cruz Biotechnology.
  • Device for and method of one-way cryptographic hashing.

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Foreword: The Analytical Challenge of Polyfluorinated Heterocycles The increasing prevalence of fluorinated motifs in modern pharmaceuticals and agrochemicals presents unique challenges and opportunities for analytical s...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Challenge of Polyfluorinated Heterocycles

The increasing prevalence of fluorinated motifs in modern pharmaceuticals and agrochemicals presents unique challenges and opportunities for analytical scientists. The introduction of fluorine atoms, particularly trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups, profoundly alters the electronic properties, metabolic stability, and lipophilicity of parent molecules.[1] Consequently, robust and unequivocal structure elucidation is a cornerstone of drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the structural characterization of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a molecule embodying the analytical complexities of polyfluorinated heterocyclic systems. We will move beyond a simple recitation of techniques to explore the strategic integration of orthogonal analytical methods, ensuring a self-validating and definitive structural assignment.

Foundational Analysis: Molecular Properties and Synthesis Synopsis

A prerequisite to any structure elucidation workflow is a foundational understanding of the target molecule's properties. 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS 306935-26-2) is a quinolin-4-ol derivative, a scaffold known for a wide range of biological activities.[2][3][4] The presence of two distinct trifluoromethyl-containing groups, one directly attached to the quinoline core at position 2 and a trifluoromethoxy group at position 8, dictates a unique electronic and spectroscopic signature.

A plausible synthetic route, inferred from related structures, likely involves the cyclization of a suitably substituted aniline precursor followed by hydrolysis of a precursor like 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline.[5] Understanding the synthetic pathway provides valuable clues for potential impurities and isomeric byproducts, which is critical for interpreting analytical data.

Table 1: Predicted Physicochemical Properties of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

PropertyPredicted ValueSignificance in Elucidation
Molecular Formula C₁₁H₅F₆NO₂Defines the elemental composition for mass spectrometry.
Molecular Weight 297.16 g/mol Provides the basis for mass spectral interpretation.
XLogP3 ~3.5Suggests appropriate chromatographic conditions (e.g., reversed-phase HPLC).
Tautomerism Quinolin-4-ol / Quinolin-4-oneThe keto-enol tautomerism will be evident in NMR and IR spectroscopy.

The Multi-pronged Analytical Strategy: A Self-Validating Workflow

No single analytical technique is sufficient for the unambiguous structure elucidation of a novel or complex molecule. Our approach is rooted in the strategic application of complementary methods, where the results of one technique validate and refine the hypotheses drawn from another.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation Core cluster_confirmation Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Purity >98% NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR Vibrational Vibrational Spectroscopy (FTIR/Raman) Purification->Vibrational MS->NMR Elemental Formula Structure Definitive Structure MS->Structure XRay X-Ray Crystallography (Single Crystal) NMR->XRay Suitable Crystals NMR->Structure XRay->Structure Vibrational->NMR Functional Groups Vibrational->Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step to confirm the elemental composition. The precision of modern instruments, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, allows for mass determination with sub-5 ppm error, providing high confidence in the molecular formula.[6]

Experimental Protocol: HRMS Analysis
  • Instrumentation: An Agilent 1100 HPLC system coupled to a JEOL AccuTOF mass spectrometer or equivalent.[7]

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol. Further dilute to 10 µg/mL with the initial mobile phase.

  • Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any residual impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the acidic phenolic hydroxyl group, negative ion mode ([M-H]⁻) is expected to be sensitive. Positive ion mode ([M+H]⁺) will also be informative.

    • Analysis: Acquire full scan data from m/z 50-500.

    • Data Analysis: Compare the accurate mass of the molecular ion with the theoretical mass for C₁₁H₅F₆NO₂.

Expected Results and Interpretation
  • Expected [M+H]⁺: 298.0353

  • Expected [M-H]⁻: 296.0203

Tandem MS (MS/MS) experiments are crucial for probing the molecular structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that reveals the connectivity of the molecule.

Table 2: Predicted Key MS/MS Fragments

Precursor Ion (m/z)Fragment (m/z)Neutral LossStructural Assignment
298.0353278.0302HFLoss of hydrogen fluoride
298.0353229.0323CF₃Loss of the trifluoromethyl radical from C2
298.0353212.0347OCF₃, HLoss of the trifluoromethoxy group and a hydrogen

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[8][9] For a polyfluorinated compound like 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential.[10]

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F observation and decoupling.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl group.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The large chemical shift dispersion of ¹⁹F NMR is highly advantageous for resolving signals from different fluorine environments.[11][12][13]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of fluorine, C-F couplings will be observed, providing crucial connectivity information.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached protons and carbons (¹J_CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²J_CH, ³J_CH) correlations, which are critical for piecing together the molecular skeleton.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): An ¹H-¹⁹F correlation experiment can reveal through-space proximities between protons and fluorine atoms, aiding in the assignment of the substituents.

Data Interpretation: A Step-by-Step Elucidation
  • ¹⁹F NMR: Two distinct signals are expected: one for the -CF₃ group and one for the -OCF₃ group. The chemical shifts will be characteristic of their electronic environment.[13]

  • ¹H NMR: The spectrum will show signals for the aromatic protons on the quinoline core. The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) will reveal their relative positions. A broad singlet, which disappears upon D₂O exchange, will confirm the presence of the -OH group at C4.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbons attached to fluorine will appear as quartets (due to coupling with three fluorine atoms), providing direct evidence for the location of the -CF₃ and -OCF₃ groups.

  • HMBC Analysis: This is the keystone of the elucidation. Correlations from the aromatic protons to the carbons of the quinoline ring will allow for unambiguous assignment of the substitution pattern. For instance, the proton at C5 should show a correlation to the carbon at C4 (bearing the hydroxyl group) and the carbon at C7.

nmr_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Fragments H1_NMR 1H NMR (Chemical Shifts, J-Coupling) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC F19_NMR 19F NMR (Two distinct signals) Substituents -CF3, -OCF3, -OH F19_NMR->Substituents C13_NMR 13C NMR (C-F couplings) C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Substituents Aromatic_System Substituted Benzene Ring COSY->Aromatic_System HSQC->Aromatic_System Pyridinone_Ring Substituted Pyridin-4-one Ring HSQC->Pyridinone_Ring HMBC->Aromatic_System Connects Fragments HMBC->Pyridinone_Ring Connects Fragments HMBC->Substituents Connects Fragments Final_Structure Final Structure Aromatic_System->Final_Structure Pyridinone_Ring->Final_Structure Substituents->Final_Structure

Caption: Logical flow of NMR data integration.

X-Ray Crystallography: The Gold Standard for Unambiguous Confirmation

While NMR and MS provide a highly confident structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state.[14] It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Obtaining diffraction-quality single crystals is often the most challenging step. Slow evaporation of a solvent (e.g., methanol, acetone, or a mixture) in which the compound is moderately soluble is a common starting point.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected by rotating the crystal in a beam of X-rays and measuring the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would definitively confirm the connectivity and substitution pattern of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Conclusion: A Triad of Trustworthiness

The structure elucidation of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a testament to the power of a multi-technique, self-validating analytical approach. By integrating the elemental composition from HRMS, the detailed connectivity from a suite of NMR experiments, and the ultimate confirmation from X-ray crystallography, we can achieve an unequivocal structural assignment. This rigorous methodology ensures the scientific integrity required for advancing compounds through the drug development pipeline, where absolute certainty of molecular structure is not just a preference, but a necessity.

References

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. (n.d.). IUCr. Retrieved from [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH. Retrieved from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2021).
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Retrieved from [Link]

  • 2-(Trifluoromethyl)quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Chemical structures of quinoline and isoquinoline heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. (2021). De Gruyter.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC - NIH. Retrieved from [Link]

  • quinolin-4-ol (CHEBI:15815). (n.d.). EMBL-EBI. Retrieved from [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. (n.d.). Pharos. Retrieved from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Examples of trifluoromethylated quinoline drug molecules b) Recent... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC - NIH. Retrieved from [Link]

  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Retrieved from [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Crystal structures and NLO properties of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

Sources

Foundational

Synthesis of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a highly functiona...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry. The quinoline core is prevalent in a wide array of therapeutic agents, and the strategic incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups can markedly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document details a synthetic strategy centered around the Conrad-Limpach reaction, a classic and reliable method for constructing 4-hydroxyquinolines.[4][5] We present a complete workflow, including the synthesis of key precursors, a step-by-step protocol for the final cyclocondensation, a mechanistic explanation of the core reaction, and methods for product characterization. This guide is intended to provide researchers with the foundational knowledge and practical insights required to synthesize this and related fluorinated quinolin-4-ol derivatives for applications in drug discovery and materials science.

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[6][7] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of fluorine-containing functional groups, specifically the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, is a cornerstone of modern medicinal chemistry.[3] These groups offer several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making these groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.[3]

  • Increased Lipophilicity: Both -CF3 and -OCF3 groups significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of these groups can alter the pKa of nearby functionalities, influencing drug-receptor interactions.

The target molecule, 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, combines these three powerful elements: the proven quinoline scaffold and two distinct, metabolically robust fluorine-containing groups. This makes it a highly attractive building block for developing novel therapeutic agents with potentially superior pharmacokinetic profiles.[8][9]

Retrosynthetic Analysis and Strategy

The synthesis of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) points directly to well-established cyclocondensation strategies.[4][10] The Conrad-Limpach synthesis provides the most direct and logical disconnection. It involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature cyclization.[11][12]

This retrosynthetic approach breaks down the target molecule into two key precursors:

  • 2-Amino-3-(trifluoromethoxy)aniline: This precursor provides the benzene ring portion of the quinoline and the C8-trifluoromethoxy substituent.

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA): This β-ketoester serves as the three-carbon unit that forms the pyridine ring, incorporating the C2-trifluoromethyl group.[13]

G target 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol disconnection Conrad-Limpach Disconnection target->disconnection aniline 2-Amino-3-(trifluoromethoxy)aniline disconnection->aniline ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) disconnection->ketoester

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Proposed Synthesis of 2-Amino-3-(trifluoromethoxy)aniline

G cluster_0 Workflow for 2-Amino-3-(trifluoromethoxy)aniline start 3-Bromo-2-nitrophenol step1 Trifluoromethoxylation (e.g., with CF3SO2Cl, PPh3, Et3N) start->step1 intermediate1 1-Bromo-3-(trifluoromethoxy)-2-nitrobenzene step1->intermediate1 step2 Ammonolysis (e.g., aq. NH3, Cu catalyst) intermediate1->step2 intermediate2 3-(Trifluoromethoxy)-2-nitroaniline step2->intermediate2 step3 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) intermediate2->step3 product 2-Amino-3-(trifluoromethoxy)aniline step3->product

Figure 2: Proposed workflow for precursor synthesis.
  • Trifluoromethoxylation: The phenolic hydroxyl group of 3-bromo-2-nitrophenol is converted to a trifluoromethoxy group. This can be achieved using various modern trifluoromethoxylation reagents.[14]

  • Ammonolysis: The bromine atom is displaced by an amino group. This nucleophilic aromatic substitution can be performed using aqueous ammonia, often with a copper catalyst, similar to processes used for preparing related aminobenzoic acids.[15]

  • Reduction: The nitro group is reduced to a primary amine. This is a standard transformation that can be accomplished with high yield using catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl2) in acidic media.

Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA)

ETFAA is a common building block and can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.[16]

Protocol:

  • To a flask equipped with a stirrer and a dropping funnel, add sodium ethoxide (1.0 eq) suspended in an anhydrous solvent like diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Add a mixture of ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.1 eq) dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring it into a cold, dilute acid solution (e.g., 1M H2SO4).

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure ETFAA.[17]

The Conrad-Limpach Cyclocondensation

This is the key step in forming the quinolin-4-ol ring system. The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.[4][12]

Mechanistic Overview

G cluster_mechanism Conrad-Limpach Reaction Mechanism reactants Aniline + β-Ketoester step1 Nucleophilic Attack (Amine on Keto Carbonyl) reactants->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Enamine Intermediate step2->intermediate2 step3 Thermal 6π-Electrocyclization (High Temperature, >250 °C) intermediate2->step3 intermediate3 Cyclized Dihydroquinoline step3->intermediate3 step4 Aromatization (Loss of Ethanol) intermediate3->step4 product_keto Quinolin-4-one step4->product_keto step5 Keto-Enol Tautomerism product_keto->step5 product_enol Quinolin-4-ol (Final Product) step5->product_enol

Figure 3: Generalized mechanism of the Conrad-Limpach reaction.

The reaction begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester.[4] After dehydration, a stable enamine intermediate is formed. This intermediate requires significant thermal energy (often >250 °C) to undergo a 6-electron electrocyclization, which forms the new six-membered ring.[11] Subsequent elimination of ethanol leads to the aromatic quinolin-4-one, which exists in equilibrium with its enol tautomer, the 4-hydroxyquinoline.

Causality of Experimental Choices
  • Catalyst: While the reaction can be performed purely thermally in a high-boiling solvent like Dowtherm A, an acid catalyst significantly improves the reaction rate and yield.[10] Polyphosphoric acid (PPA) is an excellent choice as it serves as both a non-oxidizing acid catalyst and a powerful dehydrating agent, facilitating both the initial condensation and the final aromatization step.[18]

  • Temperature: The high temperature is not merely for kinetics; it is essential to overcome the substantial activation energy barrier of the rate-determining electrocyclization step.[4] Temperatures in the range of 120-160 °C are typical when using a strong catalyst like PPA.[18]

  • Reaction Quenching: When using PPA, the reaction must be quenched carefully. Pouring the hot, viscous reaction mixture into ice water causes the PPA to hydrolyze exothermically and allows the organic product, which is insoluble in water, to precipitate, facilitating its isolation.[18]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar bis(trifluoromethyl)quinolin-4-ols.[18]

Materials and Equipment:

  • 2-Amino-3-(trifluoromethoxy)aniline (1.0 eq)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Ice bath, beakers, Buchner funnel, and filter paper

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-(trifluoromethoxy)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10 parts by weight relative to the aniline) to the flask. The mixture will be viscous.

  • Heating: Place the flask in a heating mantle and begin stirring. Heat the mixture to 140-150 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and spotting on a silica plate.

  • Workup and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool slightly (to around 80-90 °C). Carefully and slowly pour the viscous mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A solid precipitate should form.

  • Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid precipitate thoroughly with cold water to remove any residual acid, followed by a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Drying: Dry the resulting solid under vacuum to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Characterization and Data Analysis

The structure of the synthesized 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol must be confirmed using standard analytical techniques.

Analysis Expected Observations
¹H NMR Aromatic protons (H5, H6, H7) appearing as multiplets/doublets in the 7.5-8.5 ppm range. A singlet for the H3 proton around 6.5-7.0 ppm. A broad singlet for the -OH proton (may be exchangeable with D₂O).
¹³C NMR Resonances for aromatic carbons. Two distinct quartets due to C-F coupling for the CF₃ and OCF₃ carbons. Signals for the C2, C4, and C8 carbons will show coupling to fluorine.
¹⁹F NMR Two distinct singlets (or quartets if coupled to each other through the ring system, though unlikely). One for the -OCF₃ group (approx. -58 to -60 ppm) and one for the C2-CF₃ group (approx. -65 to -70 ppm).
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of C₁₁H₅F₆NO₂ should be observed, confirming the elemental composition.

Conclusion and Future Outlook

The synthetic route described herein, utilizing the Conrad-Limpach reaction, offers a reliable and scalable method for producing 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The procedure is based on well-established chemical principles and employs readily accessible or preparable starting materials. The successful synthesis and characterization of this molecule provide a valuable platform for further investigation. Given the advantageous properties imparted by the trifluoromethyl and trifluoromethoxy groups, this quinolin-4-ol derivative is a prime candidate for inclusion in screening libraries for drug discovery programs, particularly in areas such as oncology, infectious diseases, and neurology, where quinoline-based compounds have historically shown significant promise.[1][6][8][9]

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Antoszczak, M., & Hreczycho, G. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6682. Available at: [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry and Pharmacy, 30(18), 3002-3017. Available at: [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (2021). International Journal of Pharmaceutical Sciences Review and Research, 68(1), 1-10. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Available at: [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Available at: [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-7. Available at: [Link]

  • Alnu, M., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100588. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry, 223, 113633. Available at: [Link]

  • Selected examples of bioactive 2-trifluoromethyl quinolines. (n.d.). ResearchGate. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. (n.d.). PrepChem.com. Available at: [Link]

  • The Chemical Properties and Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. (n.d.). Mol-Instincts. Available at: [Link]

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572-580. Available at: [Link]

  • Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(14), 3334. Available at: [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993). U.S. Patent No. 5,233,083.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2024). Molecules, 29(11), 2533. Available at: [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). Molecules, 26(24), 7506. Available at: [Link]

  • Preparation method of ethyl 4,4,4-trifluoroacetoacetate. (2012). Chinese Patent No. CN102875503A. Available at: [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). Request PDF on ResearchGate. Available at: [Link]

  • Ethyl 4,4,4-trifluoroacetoacetate. (n.d.). PubChem. Available at: [Link]

  • 2-Amino-3-(trifluoromethyl)benzoic acid. (n.d.). Chemsrc.com. Available at: [Link]

  • Unlocking Chemical Synthesis: The Role of Trifluoromethyl Quinolines. (n.d.). Autechaux. Available at: [Link]

  • Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. (2013). Indian Journal of Heterocyclic Chemistry, 22, 259-262. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(14), 3334. Available at: [Link]

Sources

Exploratory

Physical and chemical characteristics of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

An In-Depth Technical Guide to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. A particularly effective strategy in modern drug design is the incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.

These moieties are known to enhance critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets, by modulating lipophilicity and electronic character. This guide provides a detailed technical overview of a specific, doubly fluorinated quinoline derivative: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Aimed at researchers, scientists, and drug development professionals, this document elucidates the core physical and chemical characteristics of this compound, offering foundational knowledge for its application in research and development.

Physicochemical Characteristics

The fundamental physical and chemical properties of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol dictate its behavior in experimental and biological systems. Key identifiers and properties have been consolidated from available data and computational predictions.[2][3]

PropertyValueSource
IUPAC Name 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol-
Synonyms 8-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one-
CAS Number 306935-26-2[2][3]
Molecular Formula C₁₁H₅F₆NO₂[2]
Molecular Weight 297.16 g/mol Calculated
Physical Form Expected to be an off-white to white powder or crystalline solidAnalogy to similar compounds[4][5]
Solubility Predicted to have low aqueous solubility but be soluble in organic solvents like DMSO and methanol.Analogy to quinolinols[6][7]
pKa Predicted to have two pKa values due to the acidic phenolic hydroxyl group and the basic quinoline nitrogen.Analogy to quinolinols[6][8]

Quinoline derivatives, particularly those with planar aromatic structures, often exhibit poor aqueous solubility, which can present challenges in formulation and bioavailability studies.[1] The presence of two highly lipophilic fluorinated groups in 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is expected to further decrease its solubility in aqueous media.

Key Chemical Feature: Keto-Enol Tautomerism

A critical aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one).[9][10][11] For many 4-hydroxyquinolines, the keto tautomer is the predominant form in both solid and solution states, a phenomenon driven by factors such as solvent polarity and intramolecular hydrogen bonding.[9][10][12] This equilibrium is crucial as the two tautomers possess different chemical reactivities and hydrogen bonding capabilities, which can significantly influence receptor-ligand interactions.

Caption: Keto-Enol equilibrium of the 4-hydroxyquinoline core.

Predicted Spectral Properties

While experimental spectra for this specific molecule are not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a set of complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A broader singlet, corresponding to the N-H proton of the keto tautomer or the O-H proton of the enol tautomer, may also be observed, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display signals for all 11 carbon atoms. The carbons directly attached to fluorine atoms (-CF₃ and -OCF₃) will appear as quartets due to ¹J-coupling with the three fluorine atoms. The carbon of the -CF₃ group is typically found around 120-130 ppm, while the aromatic carbons will appear in the 110-150 ppm range.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[13][14] The spectrum is predicted to show two distinct singlets, as there are no adjacent protons or fluorine atoms to cause splitting.

    • The -CF₃ group is expected to have a chemical shift in the range of -60 to -70 ppm.[13]

    • The -OCF₃ group typically appears slightly more upfield, in the range of -56 to -60 ppm.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely be dominated by strong C-F stretching bands between 1000 and 1350 cm⁻¹. If the keto tautomer is prevalent, a sharp C=O stretching absorption would be visible around 1650-1690 cm⁻¹. A broad O-H or N-H stretching band would also be expected in the 3200-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 297.03. Common fragmentation patterns would likely involve the loss of a ·CF₃ radical (a loss of 69 amu) or other small neutral molecules.

Experimental Protocol: Determination of Thermodynamic Aqueous Solubility

Accurate solubility data is paramount for any compound intended for biological study. The shake-flask method is the gold-standard for determining thermodynamic solubility.[17][18]

Objective: To determine the equilibrium solubility of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Methodology:

  • Preparation:

    • Prepare a calibrated Phosphate-Buffered Saline (PBS) solution at pH 7.4.[19]

    • Prepare a series of standard solutions of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at known concentrations for generating a calibration curve.

  • Equilibration:

    • Add an excess amount of the solid compound to several replicate vials containing a precise volume of the PBS buffer. Rationale: Ensuring an excess of solid is critical to guarantee that the solution reaches saturation.[17]

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[20] Rationale: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the suspended solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and collect the clear supernatant.[18] Rationale: This step is crucial to ensure that only the dissolved compound is being measured.

  • Quantification:

    • Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve using the prepared standard solutions.

    • Determine the concentration of the dissolved compound in the experimental samples by interpolating from the calibration curve. The resulting value represents the thermodynamic solubility.

Workflow prep 1. Preparation (PBS Buffer, Standards) add 2. Add Excess Solid to Buffer prep->add shake 3. Equilibrate (Shake for 24-48h at 25°C) add->shake separate 4. Separate Phases (Centrifuge / Filter) shake->separate quantify 5. Quantify Supernatant (HPLC-UV) separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability and Reactivity

The chemical stability of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is significantly enhanced by the presence of the two fluorinated groups. The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ and -OCF₃ moieties highly resistant to metabolic degradation.

The molecule's reactivity is centered around the 4-hydroxyquinoline core. The hydroxyl group can undergo O-alkylation or can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloroquinoline derivative is a versatile intermediate for introducing various nucleophiles at the 4-position, enabling the synthesis of a diverse library of analogues. The strong electron-withdrawing nature of both the -CF₃ and -OCF₃ groups deactivates the aromatic rings towards electrophilic substitution.

Conclusion

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic compound with distinct physicochemical properties shaped by its quinoline core and dual fluorinated substituents. Key characteristics include a pronounced keto-enol tautomerism, low predicted aqueous solubility, and unique spectral signatures in ¹⁹F NMR. Its robust chemical stability and versatile reactive handles make it an attractive scaffold for medicinal chemistry and drug discovery programs. This guide provides the foundational technical data and protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). Protocols.io. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon . (n.d.). ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones . Royal Society of Chemistry. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species . Dovepress. [Link]

  • 4-hydroxyquinoline . The Good Scents Company. [Link]

  • Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones . (2021). ResearchGate. [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing . Ingenta Connect. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . (2021). MDPI. [Link]

  • 4-Hydroxyquinoline . PubChem. [Link]

  • Trifluoromethoxy-benzene 19F NMR Spectrum . SpectraBase. [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol . PubChem. [Link]

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline . PubChem. [Link]

  • Tautomeric forms of 4-hydroxy quinoline . ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

  • Fluorine NMR . (n.d.). University of Leicester. [Link]

  • 4-Hydroxy-8-(trifluoromethyl)quinoline . Chem-Impex International. [Link]

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol . Pharos. [Link]

  • Keto-Enol Tautomerism: Key Points . Master Organic Chemistry. [Link]

  • Terpinen 4 Ol In Montana . Silverline Chemicals. [Link]

Sources

Foundational

The Evolving Landscape of Trifluoromethyl Quinoline Derivatives: From Synthesis to Broad-Spectrum Biological Activity

An In-depth Technical Guide Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] W...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] When functionalized with a trifluoromethyl (CF3) group, the resulting derivatives exhibit profoundly enhanced pharmacological profiles. The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to increase lipophilicity—make it a powerful tool for optimizing drug candidates.[4][5] This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethyl quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore their applications as anticancer, antimicrobial, antimalarial, neuroprotective, and anti-inflammatory agents, offering field-proven insights for researchers and drug development professionals.

The Trifluoromethyl Group: A Bioisostere for Enhanced Potency

The strategic incorporation of fluorine into drug candidates is a well-established method for improving pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is not merely a placeholder but an active modulator of a molecule's biological behavior.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased biological half-life and reduced drug dosage requirements.[4]

  • Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier, improving bioavailability and in vivo uptake.[4][6]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the quinoline ring system, influencing how the molecule interacts with its biological target. This can lead to stronger and more selective binding to enzymes or receptors.[4][7]

These attributes collectively explain why trifluoromethyl quinoline derivatives have emerged as a highly promising class of compounds across multiple therapeutic areas.

Anticancer Activity: Targeting Aberrant Cellular Signaling

The quinoline scaffold is integral to numerous FDA-approved kinase inhibitors, and trifluoromethyl derivatives are at the forefront of next-generation anticancer agent development.[8][9][10] Their primary mechanism involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.[11]

Mechanism of Action: Kinase Inhibition

Trifluoromethyl quinolines have shown potent inhibitory activity against several key oncogenic signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Quinoline derivatives like Omipalisib and BGT-226 have been developed as potent inhibitors of PI3K and mTOR, crucial nodes in this pathway.[2][12] The -CF3 group can enhance binding within the ATP-binding pocket of these kinases.

  • Receptor Tyrosine Kinases (RTKs): Many derivatives target RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are involved in cell growth and angiogenesis, respectively.[12] Lenvatinib, an approved multi-kinase inhibitor, features a quinoline core and targets VEGFR among others.[1]

PI3K_AKT_mTOR_Pathway

Quantitative Data & Key Compounds

Several novel trifluoromethyl quinoline derivatives have demonstrated potent anticancer activity in preclinical studies.

Compound Class/ExampleCancer ModelPotency (IC50/LC50)Key FindingReference
Quinoline-derived trifluoromethyl alcoholsHuman tumor cell linesLC50 = 14.14 μMMore potent than the standard chemotherapy drug cisplatin.[13]
Fluorinated quinoline analoguesTriple-Negative Breast Cancer (MDA-MB-468)IC50 = 2.5–5 μMRemained nontoxic to non-tumorigenic breast cells.[14]
BGT-226 (Imidazo[4,5-c]quinoline)Pancreatic, Head & Neck CancerNanomolar rangeDual PI3K/mTOR inhibitor.[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The causality behind this protocol is to determine a compound's dose-dependent ability to reduce cell viability, a primary indicator of anticancer potential. The MTT assay is a self-validating system where the colorimetric output is directly proportional to the number of living, metabolically active cells.

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinoline derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. A vehicle control (e.g., DMSO) must be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Antiviral Activity

The quinoline core is famous for its antimicrobial properties (e.g., ciprofloxacin), and the addition of a trifluoromethyl group can enhance this activity and confer potent antiviral effects.

Mechanism of Action
  • Antibacterial: The primary mechanism for quinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15] These enzymes are essential for relieving topological stress during DNA replication. By forming a stable complex with the enzyme and DNA, the drugs induce double-strand breaks, leading to rapid bacterial cell death.[15][16]

  • Antiviral: The mechanisms are more varied. For Zika virus (ZIKV), 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to potently inhibit viral replication, likely by interfering with viral entry or RNA production processes.[17][18]

Antimicrobial_Screening

Notable Derivatives and Efficacy
  • Antifungal: Novel fluorinated quinoline analogues have demonstrated significant activity (>80% inhibition at 50 µg/mL) against plant pathogenic fungi like S. sclerotiorum.[19]

  • Antiviral: A series of 2,8-bis(trifluoromethyl)quinoline derivatives showed potent activity against ZIKV, with the most active compounds having an EC50 of 0.8 μM, which is five times more effective than the established drug mefloquine.[18]

Antimalarial Activity: A Legacy Reimagined

The fight against malaria is historically linked to quinoline-based drugs like quinine and chloroquine.[20][21] Mefloquine, a key drug for treating multi-drug resistant malaria, is itself a 2,8-bis(trifluoromethyl)quinoline derivative, highlighting the established importance of this specific substitution pattern.[1][22]

Research is now focused on synthesizing new trifluoromethyl quinoline analogues to overcome growing resistance to existing therapies.[20][23] Structure-activity relationship studies have shown that modifications to the side chain, such as incorporating smaller dialkylamino groups, can enhance efficacy against resistant strains of Plasmodium falciparum.[20]

Neuropharmacological Applications: From Analgesia to Neuroprotection

Recent discoveries have expanded the therapeutic potential of trifluoromethyl quinolines into the realm of central nervous system (CNS) disorders.

Mechanism: Sodium Channel Blockade

A novel class of quinoline-derived α-trifluoromethylated alcohols has been identified as potent sodium channel blockers.[6][24] By physically obstructing the channel, these compounds reduce the inflammatory signals released by nerve damage. This mechanism is the foundation for their observed biological effects.

Sodium_Channel_Blockade

Therapeutic Potential
  • Analgesic and Antiepileptic: By blocking sodium channels, these compounds can dampen aberrant neuronal firing. Studies using a high-throughput zebrafish larvae model demonstrated that these derivatives could relieve thermal pain responses and reduce seizure-like activity, indicating both analgesic and antiepileptic properties.[6][24]

  • Neuroprotective: Other classes of quinoline derivatives have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's.[25][26] This is achieved by inhibiting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurotransmitter degradation and oxidative stress.[27]

Conclusion and Future Perspectives

The trifluoromethyl quinoline scaffold is a testament to the power of strategic molecular design. The incorporation of the -CF3 group consistently imparts favorable physicochemical and biological properties, leading to derivatives with potent and diverse activities. From inhibiting kinases in cancer cells to blocking ion channels in neurons and disrupting the life cycles of pathogens, these compounds represent a versatile and highly valuable platform for modern drug discovery.

Future research will likely focus on refining the structure-activity relationships to enhance selectivity and reduce off-target effects, thereby minimizing toxicity. The development of derivatives that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases, remains a critical goal. As synthetic methodologies become more advanced, we can expect the emergence of even more complex and potent trifluoromethyl quinoline derivatives tailored for a new generation of targeted therapies.

References

  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Georgia Southern University. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]

  • Biological Activities of Quinoline Derivatives. PubMed. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. NIH. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. [Link]

  • 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. ResearchGate. [Link]

  • Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. PubMed Central. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Semantic Scholar. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • Antiviral Agents – Benzazine Derivatives. PubMed Central. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Mechanism of action of and resistance to quinolones. PubMed Central. [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Introduction In the landscape of modern drug discovery and materials science, fluorinated organic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered immense interest due to their unique physicochemical properties. The introduction of fluorine-containing moieties, such as trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃), can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The compound 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol stands as a prime example of a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry. The quinoline core is a well-established pharmacophore, while the dual fluorine substitution suggests enhanced biological activity and stability.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques required for the unambiguous structural elucidation and characterization of this complex molecule. As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive but scientifically rigorous overview. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are applied to characterize novel fluorinated compounds.

Molecular Structure and Tautomerism

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can exist in tautomeric equilibrium with its keto form, 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one. The position of this equilibrium is influenced by the solvent and physical state. The quinolin-4-ol form is aromatic, while the quinolin-4(1H)-one form disrupts the aromaticity of the nitrogen-containing ring. Spectroscopic analysis is crucial for determining the predominant form under experimental conditions.

M [M+H]⁺ m/z = 314.03 F1 [M+H - CO]⁺ m/z = 286.02 M->F1 - CO F2 [M+H - •CF₃]⁺ m/z = 245.03 M->F2 - •CF₃ F3 [M+H - •OCF₃]⁺ m/z = 229.03 M->F3 - •OCF₃ F4 [M+H - CF₂]⁺ m/z = 264.03 M->F4 - CF₂

Foundational

Unlocking the Therapeutic Potential of Quinolin-4-ol Scaffolds: A Technical Guide to Key Molecular Targets

Introduction: The Quinolin-4-ol Core as a Privileged Scaffold in Drug Discovery The quinolin-4-ol, also known as quinolin-4-one, nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-4-ol Core as a Privileged Scaffold in Drug Discovery

The quinolin-4-ol, also known as quinolin-4-one, nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged structure," forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Quinolin-4-ol derivatives have demonstrated considerable therapeutic potential across several key areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammation.[3][4][5] This technical guide provides an in-depth exploration of the primary molecular targets of quinolin-4-ol compounds, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, supporting quantitative data, and detailed experimental protocols for target validation. Our focus is to bridge the gap between foundational research and translational application by elucidating the causality behind experimental choices and providing a framework for the continued development of this versatile class of molecules.

I. Oncological Applications: Targeting the Machinery of Cell Proliferation and Survival

The anticancer activity of quinolin-4-ol derivatives is a major area of investigation, with several compounds demonstrating potent inhibition of cancer cell growth through various mechanisms.[6][7] These include the disruption of cell division, interference with critical signaling pathways, and the induction of programmed cell death (apoptosis).[8]

Target: Tubulin Polymerization

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[9] Several quinolin-4-ol derivatives have been identified as tubulin polymerization inhibitors.[8][10] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12] This disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Quantitative Data Summary: Inhibition of Tubulin Polymerization by Quinolin-4-ol Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM) for Tubulin PolymerizationReference
Dihydroquinolin-4(1H)-one derivativesCompound 6t-3.06[13]
Quinoline derivativesCompound 4c-17 ± 0.3[9][14]
Hybridized Quinoline derivativesCompound 3b-13.29[15]
Hybridized Quinoline derivativesCompound 3d-13.58[15]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the effect of test compounds on tubulin polymerization in vitro using a fluorescence-based assay.[16][17]

A. Reagent Preparation:

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin powder (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquot and store at -80°C.

  • GTP Stock Solution (100 mM): Dissolve GTP in sterile distilled water, aliquot, and store at -80°C.

  • Tubulin Reaction Mix: On the day of the experiment, prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

  • Test Compound Preparation: Prepare a 10x concentrated stock of the quinolin-4-ol derivative in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.

  • Controls: Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) as positive and negative controls, respectively. A vehicle control (buffer with DMSO) is also required.

B. Assay Procedure:

  • Pre-warm a temperature-controlled microplate reader and a 96-well black, flat-bottom plate to 37°C for at least 30 minutes.

  • Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.

  • To initiate polymerization, carefully add 90 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60 minutes.

C. Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at the plateau).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Tubulin Polymerization Inhibition Assay

G cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Reaction Mix (2 mg/mL) initiate Initiate reaction by adding 90 µL of Tubulin Reaction Mix prep_tubulin->initiate prep_compounds Prepare 10x Test Compounds & Controls (Nocodazole, Paclitaxel) add_compounds Add 10 µL of 10x compounds/ controls to wells prep_compounds->add_compounds prewarm Pre-warm 96-well plate & reader to 37°C prewarm->add_compounds add_compounds->initiate measure Measure fluorescence kinetically (every minute for 60 min) initiate->measure plot_curves Plot fluorescence vs. time measure->plot_curves calc_inhibition Calculate % Inhibition vs. vehicle control plot_curves->calc_inhibition determine_ic50 Determine IC50 value from dose-response curve calc_inhibition->determine_ic50 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Converts to Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Quinolin4ol Quinolin-4-ol Derivatives Quinolin4ol->PI3K Inhibits Quinolin4ol->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolin-4-ol derivatives.

II. Antimicrobial Activity: Disrupting Bacterial Replication

Quinolin-4-one derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. [18]Their mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication. [19]

Target: DNA Gyrase and Topoisomerase IV

Mechanism of Action: DNA gyrase (a type II topoisomerase) is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. Topoisomerase IV is primarily involved in decatenating newly replicated daughter chromosomes. [19]Fluoroquinolones bind to the complex of these enzymes with DNA, trapping them in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. [18][20] Quantitative Data Summary: Inhibition of Bacterial Topoisomerases by Fluoroquinolones

CompoundOrganismTargetIC50 (µg/mL)Reference
CiprofloxacinE. faecalisDNA Gyrase27.8[4]
CiprofloxacinE. faecalisTopoisomerase IV9.30[4]
SitafloxacinE. faecalisDNA Gyrase1.38[4]
SitafloxacinE. faecalisTopoisomerase IV1.42[4]
WCK-1734S. aureusDNA Gyrase1.25[21]
WCK-1734S. aureusTopoisomerase IV2.5 - 5.0[21]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a standard method for assessing the inhibition of DNA gyrase supercoiling activity. [18][22] A. Reagent Preparation:

  • DNA Gyrase: Purified DNA gyrase subunits (GyrA and GyrB) from the target bacterial species.

  • Relaxed Plasmid DNA: Relaxed pBR322 plasmid DNA as the substrate.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 100 µg/mL BSA.

  • Test Compound: Serial dilutions of the quinolin-4-ol derivative in the appropriate solvent.

B. Assay Procedure:

  • In a microcentrifuge tube on ice, combine the assay buffer, relaxed plasmid DNA (e.g., 0.2 µg), and the test compound at various concentrations.

  • Add the DNA gyrase enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

C. Data Analysis:

  • Visualize the DNA bands under UV light after staining with ethidium bromide.

  • The supercoiled form of the plasmid will migrate faster than the relaxed form.

  • Quantify the intensity of the supercoiled DNA band for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the supercoiling activity.

III. Neuroprotective Effects: Modulating Key Enzymes in the Central Nervous System

Quinolin-4-ol derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. [1][23]Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in neurotransmitter metabolism and oxidative stress. [24][25]

Target: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

Mechanism of Action:

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease. [21]* Monoamine Oxidase B (MAO-B): MAO-B is involved in the metabolism of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. MAO-B also contributes to oxidative stress in the brain, so its inhibition can have neuroprotective effects. [26][27] Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for measuring AChE activity. [7][20][21] A. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0).

  • DTNB (Ellman's Reagent) Solution (10 mM) in buffer.

  • Acetylthiocholine Iodide (ATCI) Substrate Solution (14 mM) in water.

  • AChE Enzyme Solution.

  • Test Compound: Serial dilutions of the quinolin-4-ol derivative.

B. Assay Procedure (96-well plate format):

  • In the wells of a clear 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

C. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each compound concentration compared to the control.

  • Calculate the IC50 value from the dose-response curve.

Experimental Protocol: MAO-B Inhibition Assay (Kynuramine-Based Fluorometric Assay)

This assay measures MAO-B activity by monitoring the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline. [2][26][24][28] A. Reagent Preparation:

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Kynuramine Dihydrobromide Stock Solution (10 mM) in water.

  • Recombinant Human MAO-B Enzyme.

  • Test Compound: Serial dilutions of the quinolin-4-ol derivative.

  • Reference Inhibitor: Selegiline for MAO-B.

B. Assay Procedure (96-well black plate format):

  • Add the test compound or reference inhibitor to the wells.

  • Add the MAO-B enzyme solution and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the kynuramine working solution.

  • Incubate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (excitation ~315 nm, emission ~380 nm).

C. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

IV. Anti-inflammatory Properties: Targeting Key Mediators of Inflammation

Quinolin-4-ol derivatives have also been investigated for their anti-inflammatory properties. A key target in this area is the cyclooxygenase (COX) enzyme.

Target: Cyclooxygenase-2 (COX-2)

Mechanism of Action: COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [29]Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. [27] Quantitative Data Summary: COX-2 Inhibition by Quinoline Derivatives

Compound ClassSpecific Derivative ExampleIC50 (µM) for COX-2 InhibitionReference
Phenyl Quinoline PhenolCompound 4h0.026[27]
Phenyl Quinoline PhenolCompound 4j0.102[27]
Quinoline with Pyrazole ScaffoldCompound 12c0.1[29]
Quinoline with Pyrazole ScaffoldCompound 14a0.11[29]
Quinoline with Pyrazole ScaffoldCompound 14b0.11[29]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a common method for screening COX-2 inhibitors using a fluorometric assay. [5] A. Reagent Preparation:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Hemin Cofactor.

  • COX-2 Enzyme (human recombinant).

  • Fluorometric Probe (e.g., ADHP).

  • Arachidonic Acid Substrate.

  • Test Compound: Serial dilutions of the quinolin-4-ol derivative.

  • Reference Inhibitor (e.g., Celecoxib).

B. Assay Procedure (96-well plate format):

  • To the wells, add assay buffer, hemin, the fluorometric probe, and the test compound or reference inhibitor.

  • Add the COX-2 enzyme and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Measure the fluorescence kinetically (e.g., excitation ~535 nm, emission ~587 nm) for 5-10 minutes.

C. Data Analysis:

  • Calculate the slope of the linear portion of the kinetic curve for each well.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathway: NF-κB in Inflammation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2) DNA->Genes Induces Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates Quinolin4ol Quinolin-4-ol Derivatives Quinolin4ol->IKK May Inhibit

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation and a potential target for quinolin-4-ol compounds.

V. Conclusion and Future Directions

The quinolin-4-ol scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse range of biological activities associated with its derivatives underscores the importance of continued research in this area. This guide has provided a comprehensive overview of the key molecular targets of quinolin-4-ol compounds in oncology, infectious diseases, neurodegenerative disorders, and inflammation, complete with detailed experimental protocols to facilitate further investigation.

Future research should focus on the synthesis of new quinolin-4-ol derivatives with improved potency and selectivity for their respective targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds. Furthermore, a deeper understanding of the off-target effects and potential for drug resistance is necessary for the successful clinical translation of these promising molecules. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery and development of novel quinolin-4-ol-based therapies.

References

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2015). Anticancer Agents in Medicinal Chemistry. [Link]

  • Ilango, K., & Valentina, P. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Ilakiyalakshmi, S., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). Molecules. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Oyamada, Y., Ito, H., Yasue, T., & Yamagishi, J. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. [Link]

  • Hoshino, K., Kitamura, A., & Sato, K. (1994). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • Maxwell, A. (1997). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods. [Link]

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Abdel-Maksoud, M. S., Al-Dib, M. A., ... & Abdel-Aziz, A. A. M. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Frontiers in Chemistry. [Link]

  • Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Feldman, R. I., Wu, J. M., Polokoff, M. A., Kochanny, M. J., Dinter, H., Zhu, D., ... & Pargellis, C. A. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[1][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Yan, Z., Caldwell, G. W., & Jones, W. J. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Osheroff, N., & Bjornsti, M. A. (2001). Function of the topoisomerase II alpha and beta genes in mediating the growth-inhibitory effects of etoposide. Cancer Research. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2006). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). European Journal of Medicinal Chemistry. [Link]

  • MAO Inhibition in Drug Discovery and Development. (2025). Charles River. [Link]

  • (PDF) Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). ResearchGate. [Link]

  • Tubulin polymerization inhibition of the tested compounds.. ResearchGate. [Link]

  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. (2021). Journal of Medicinal Chemistry. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Abdel-Maksoud, M. S., Al-Dib, M. A., ... & Abdel-Aziz, A. A. M. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Molecules. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021). Molecules. [Link]

  • (PDF) New Findings about Ellman's Method to Determine Cholinesterase Activity. (2025). ResearchGate. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. [Link]

  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... ResearchGate. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

Sources

Exploratory

The Ascendancy of the Trifluoromethoxy Group in Quinoline Scaffolds: A Technical Guide for Drug Discovery

Abstract The strategic incorporation of the trifluoromethoxy (–OCF3) group into privileged heterocyclic scaffolds represents a paramount strategy in modern medicinal chemistry. This in-depth technical guide provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethoxy (–OCF3) group into privileged heterocyclic scaffolds represents a paramount strategy in modern medicinal chemistry. This in-depth technical guide provides a comprehensive literature review on trifluoromethoxy-substituted quinolines, a class of compounds demonstrating significant potential in drug discovery. We will navigate the synthetic intricacies, delve into the nuanced physicochemical and spectroscopic properties imparted by the –OCF3 moiety, and explore the burgeoning landscape of their biological activities. This guide is curated for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and actionable experimental insights to accelerate the exploration of this promising chemical space.

Part 1: The Quinoline Core and the Trifluoromethoxy Advantage: A Powerful Alliance

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in a multitude of intermolecular interactions have led to its incorporation into a wide array of therapeutic agents. From the pioneering antimalarial drug quinine to modern anticancer agents, the quinoline scaffold has consistently proven its versatility and efficacy.

The Trifluoromethoxy Group (–OCF3): A "Super Methyl" Group

The trifluoromethoxy group has emerged as a highly sought-after substituent in drug design, often referred to as a "super methyl" group due to its unique combination of properties. Unlike the electron-donating methoxy group, the –OCF3 group is strongly electron-withdrawing, which can profoundly influence the electronic environment of the quinoline ring.

Key physicochemical properties of the trifluoromethoxy group include:

  • High Lipophilicity: The –OCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the –OCF3 group can lower the pKa of nearby basic nitrogen atoms, such as the one in the quinoline ring. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

  • Unique Conformational Effects: The trifluoromethoxy group can influence the conformation of adjacent functionalities, which can be crucial for optimizing interactions with biological targets.

The Synergy of Quinoline and –OCF3: A Promising Frontier

The combination of the quinoline scaffold with the trifluoromethoxy group presents a compelling strategy for the development of novel therapeutics. The –OCF3 group can fine-tune the physicochemical and pharmacokinetic properties of quinoline-based compounds, potentially leading to enhanced potency, improved safety profiles, and the ability to overcome drug resistance. This guide will explore the practical aspects of synthesizing and evaluating these promising molecules.

Part 2: Crafting Trifluoromethoxy-Substituted Quinolines: Synthetic Strategies and Protocols

The synthesis of trifluoromethoxy-substituted quinolines can be approached in two primary ways: by constructing the quinoline ring from a trifluoromethoxy-substituted precursor or by introducing the trifluoromethoxy group onto a pre-existing quinoline scaffold. The former is generally more common and regiochemically controlled.

Synthesis from Trifluoromethoxy-Substituted Precursors: The Classical Routes

Classic quinoline syntheses remain the workhorses for constructing the core ring system. The use of readily available trifluoromethoxy-substituted anilines is a key starting point for many of these methods.

The Conrad-Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2] The reaction proceeds in two stages: the initial condensation to form an enamine, followed by a high-temperature thermal cyclization.[1]

Detailed Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol

This protocol is a representative procedure adapted from established Conrad-Limpach methodologies.[3][4]

Step A: Synthesis of Ethyl 3-(4-(trifluoromethoxy)anilino)but-2-enoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate, ethyl 3-(4-(trifluoromethoxy)anilino)but-2-enoate. This intermediate is often used in the next step without further purification.

Step B: Thermal Cyclization to 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol

  • In a suitable high-temperature reaction vessel, dissolve the crude enamine from Step A in a high-boiling inert solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250 °C with vigorous stirring.[1]

  • Maintain this temperature for 30 minutes to 2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

The Doebner-von Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] The α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of aldehydes or ketones.[5]

Detailed Experimental Protocol: Doebner-von Miller Synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline

This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction.[7][8]

  • To a stirred solution of 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and hydrochloric acid), add an α,β-unsaturated aldehyde or ketone such as crotonaldehyde (2-3 equivalents).

  • Add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide, ferric chloride, or the aniline itself can act as the oxidant).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • The crude quinoline can be purified by steam distillation, extraction with an organic solvent followed by column chromatography, or by the formation of a crystalline salt (e.g., with zinc chloride).[7]

Visualization of Synthetic Pathways

cluster_0 Conrad-Limpach Synthesis cluster_1 Doebner-von Miller Synthesis Aniline_CL 4-(Trifluoromethoxy)aniline Enamine Enamine Intermediate Aniline_CL->Enamine + Ketoester (Acid catalyst, heat) Ketoester Ethyl Acetoacetate Ketoester->Enamine Quinolone 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol Enamine->Quinolone Thermal Cyclization (~250°C) Aniline_DM 4-(Trifluoromethoxy)aniline Quinoline_DM 2-Methyl-6-(trifluoromethoxy)quinoline Aniline_DM->Quinoline_DM + Unsaturated Carbonyl (Acid, Oxidant, heat) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Unsaturated_Carbonyl->Quinoline_DM Drug Trifluoromethoxy-Substituted Quinoline Kinase Protein Kinase Drug->Kinase Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Induces CellCycle Cell Cycle Arrest Drug->CellCycle Causes Signaling Cancer Cell Signaling (e.g., Proliferation, Survival) Kinase->Signaling CancerCell Cancer Cell Signaling->CancerCell Promotes Apoptosis->CancerCell Leads to Death CellCycle->CancerCell Prevents Division

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Solubilization of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol for In Vitro Assays

For: Researchers, scientists, and drug development professionals. Introduction 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with potential applications in pharmaceutical research.[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with potential applications in pharmaceutical research.[1] The quinolin-4-one scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.[1] The incorporation of trifluoromethoxy and trifluoromethyl groups can significantly enhance metabolic stability and membrane permeability, but often at the cost of aqueous solubility.[2] This increased lipophilicity presents a considerable challenge for in vitro biological assays, where compound solubility is paramount for obtaining accurate and reproducible data.[3]

This document provides a comprehensive, field-proven protocol for the solubilization of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The methodologies outlined herein are designed to ensure compound integrity, maximize bioavailability in aqueous assay media, and minimize solvent-induced artifacts, thereby upholding the scientific rigor of your screening cascade.[4]

Physicochemical Properties & Solubility Rationale

Understanding the molecular characteristics of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is fundamental to developing an effective solubilization strategy.

PropertyValue/CharacteristicImplication for Dissolution
Molecular Structure Quinolin-4-ol core with -OCF3 and -CF3 substitutions.The quinoline ring is hydrophobic, and the fluorine-containing groups significantly increase lipophilicity.[2][5]
Aqueous Solubility Predicted to be low.Direct dissolution in aqueous buffers is unlikely to be successful. An organic solvent is required.
Recommended Solvent Dimethyl sulfoxide (DMSO).DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6][7]

The decision to use DMSO as the primary solvent is based on its established utility in dissolving compounds with poor water solubility for biological assays.[8] However, the introduction of a high-concentration DMSO stock into an aqueous assay buffer can cause the compound to precipitate.[7][9] The following protocols are designed to mitigate this critical issue.

Experimental Workflow for Solubilization and Dosing

The following diagram outlines the decision-making process and workflow for preparing 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol for in vitro assays.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Serial Dilution & Dosing A Weigh Compound B Add Anhydrous DMSO A->B C Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) B->C D Visually Inspect for Clarity C->D E High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) D->E F Prepare Serial Dilutions in 100% DMSO E->F Transfer to Dilution Series G Final Dilution into Aqueous Assay Buffer F->G H Final DMSO Concentration <0.5% G->H Critical Check I Add to Assay Plate (e.g., Cell Culture) G->I

Caption: Workflow for preparing and dosing the compound.

Detailed Protocols

Part 1: Preparation of High-Concentration Stock Solution

This protocol details the initial solubilization of the compound in 100% DMSO. The goal is to create a high-concentration, clear stock solution that can be aliquoted and stored for long-term use.

Materials:

  • 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. Perform this in a fume hood or a ventilated enclosure.

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the target high concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Expert Insight: Using anhydrous DMSO is critical as residual water can decrease the solubility of highly hydrophobic compounds and may promote degradation over time.[7]

  • Facilitating Dissolution:

    • Vortexing: Tightly cap the tube and vortex at medium speed for 1-2 minutes.[6]

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[6] Sonication uses ultrasonic waves to break up compound aggregates and enhance dissolution.

    • Gentle Warming: As a final step, if necessary, the solution can be gently warmed in a 37°C water bath for 10-15 minutes.[6] Caution: Be aware that heat can degrade some compounds; this step should be used judiciously.

  • Verification of Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. A completely dissolved stock solution is crucial for accurate downstream dilutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to maintain stability.[6] This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[6]

Part 2: Preparation of Working Solutions and Dosing

This protocol describes the process of diluting the high-concentration DMSO stock for use in aqueous-based in vitro assays. The key is to perform serial dilutions in 100% DMSO before the final dilution into the assay medium.[7]

Materials:

  • High-concentration stock solution (from Part 1)

  • Anhydrous, sterile-filtered DMSO

  • Sterile assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Intermediate Serial Dilutions in DMSO:

    • Create a series of intermediate concentrations by performing serial dilutions of the high-concentration stock in 100% DMSO.[7] For example, to create a 10-point, 2-fold dilution series from a 10 mM stock, add a specific volume of 100% DMSO to tubes 2 through 10. Then, transfer an equal volume from the 10 mM stock to tube 2, mix thoroughly, and continue this process down the series.

    • Causality: Performing these dilutions in pure DMSO prevents the compound from precipitating, a common issue when diluting a concentrated DMSO stock directly into an aqueous buffer.[7][9]

  • Final Dilution into Assay Medium:

    • Directly before treating your cells or starting your assay, perform the final dilution step. Transfer a small volume of each DMSO-diluted compound into the corresponding well of the assay plate containing the final volume of aqueous assay medium.

    • Example: To achieve a final concentration of 10 µM in a well with a final volume of 200 µL and a final DMSO concentration of 0.1%, you would add 0.2 µL of a 10 mM DMSO stock. For a more practical approach, you might add 2 µL of a 1 mM intermediate stock.

  • Final DMSO Concentration:

    • It is imperative to maintain a final DMSO concentration that is non-toxic to the cells and does not interfere with the assay.[6] Typically, this is kept at or below 0.5%.[8][10]

    • Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test wells but no compound.[6]

Troubleshooting Poor Solubility

If precipitation occurs upon dilution into the aqueous assay buffer, consider the following strategies:

StrategyRationaleReference
Lower Final Concentration The compound may only be soluble in the aqueous medium at its intended working concentration.[7][7]
Incorporate Serum or Albumin For cell-based assays, serum proteins can bind to hydrophobic compounds and help maintain their solubility.[11]
Use of Pluronic F-127 This non-ionic surfactant can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Conclusion

The successful solubilization of highly fluorinated, lipophilic compounds like 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a critical first step for any in vitro screening campaign. By employing a systematic approach that begins with a high-concentration stock in 100% anhydrous DMSO, followed by intermediate dilutions in pure DMSO before the final addition to the aqueous assay medium, researchers can significantly mitigate the risk of compound precipitation. This ensures accurate compound concentration, leading to reliable and reproducible biological data. Adherence to these protocols, including the crucial use of vehicle controls, will bolster the integrity and trustworthiness of your experimental outcomes.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2.
  • BenchChem Technical Support Center. Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
  • BenchChem. A Comprehensive Technical Guide to the Solubility Profile of 6-(Trifluoromethoxy)quinolin-4-amine.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?.
  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • RSC Publishing. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.
  • NIH National Center for Biotechnology Information. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy.
  • PubMed. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a Modulator of Voltage-Gated Potassium Channels

Introduction: The Quinoline Scaffold in Ion Channel Modulation The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Ion Channel Modulation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The compound 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, hereafter referred to as QTQ-4-ol, is a novel synthetic molecule featuring two distinct fluorine-containing moieties. The presence of trifluoromethyl and trifluoromethoxy groups can significantly enhance metabolic stability and membrane permeability, making QTQ-4-ol a promising candidate for drug development.[4]

Ion channels, particularly voltage-gated potassium (Kv) channels, are critical regulators of cellular excitability and have emerged as important therapeutic targets for a range of diseases, including cardiovascular disorders, autoimmune diseases, and neurological conditions.[5][6] High-throughput screening (HTS) is an essential tool for identifying novel modulators of these channels from large compound libraries.[5][7]

This application note provides a detailed protocol for a fluorescence-based HTS assay designed to identify modulators of Kv channels using QTQ-4-ol as a representative test compound. The assay utilizes the principle of thallium (Tl+) influx as a surrogate for potassium (K+) ion flux, a well-established method for HTS of potassium channel activity.[8][9]

Assay Principle: Thallium Flux-Based Fluorescence Assay

This assay employs a homogeneous, fluorescence-based format to measure the activity of voltage-gated potassium channels. The core of this assay lies in the permeability of potassium channels to thallium ions (Tl+) and the use of a thallium-sensitive fluorescent dye.[8][9][10] In its basal state, the dye is non-fluorescent. When the potassium channels open upon stimulation, Tl+ ions flow into the cell and bind to the dye, leading to a significant increase in fluorescence. This change in fluorescence is directly proportional to the ion channel activity.[8][10]

The workflow for this assay is designed for high-throughput screening in 384-well microplates and can be fully automated.[7]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for the HTS assay and the proposed mechanism of action of QTQ-4-ol on a voltage-gated potassium channel.

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Kv1.3) Harvesting Harvesting & Seeding (384-well plates) Cell_Culture->Harvesting Dye_Loading Dye Loading (Thallium-sensitive dye) Harvesting->Dye_Loading Compound_Plating Compound Plating (QTQ-4-ol serial dilution) Compound_Incubation Compound Incubation Compound_Plating->Compound_Incubation Dye_Loading->Compound_Incubation Stimulation Stimulation (High K+/Tl+ buffer) Compound_Incubation->Stimulation Fluorescence_Reading Fluorescence Reading (FLIPR / Plate Reader) Stimulation->Fluorescence_Reading Data_Analysis Data Analysis (IC50 / EC50 determination) Fluorescence_Reading->Data_Analysis

Caption: High-Throughput Screening Experimental Workflow.

G cluster_membrane Cell Membrane cluster_extra cluster_intra Kv_Channel Voltage-Gated K+ Channel (Closed State) Kv_Channel_Open Voltage-Gated K+ Channel (Open State) Kv_Channel->Kv_Channel_Open opening K_efflux K+ Efflux Kv_Channel_Open->K_efflux allows Depolarization Membrane Depolarization (High K+) Depolarization->Kv_Channel triggers QTQ_4_ol QTQ-4-ol QTQ_4_ol->Kv_Channel_Open blocks

Caption: Proposed Mechanism of QTQ-4-ol Action.

Detailed Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the target voltage-gated potassium channel (e.g., Kv1.3).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well black, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • QTQ-4-ol: Stock solution in 100% DMSO.

  • Control Compounds: Known inhibitor (e.g., Tetraethylammonium) and activator (e.g., Retigabine) of the target channel.

  • Fluorescence Dye Kit: Thallium-sensitive dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).[8]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Stimulus Buffer: Assay buffer containing a high concentration of potassium and thallium.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture HEK293-Kv1.3 cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in culture medium and adjust the cell density to 1 x 10^6 cells/mL.

    • Seed 25 µL of the cell suspension into each well of a 384-well assay plate (25,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of QTQ-4-ol in 100% DMSO in a 384-well compound plate. A typical starting concentration is 10 mM.

    • Dilute the compound plate with assay buffer to achieve the desired final concentrations with a final DMSO concentration of ≤ 0.5%.

  • Dye Loading:

    • Prepare the thallium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Compound Addition:

    • Transfer 5 µL of the diluted QTQ-4-ol and control compounds from the compound plate to the cell plate.

    • Incubate for 20-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the assay plate into a fluorescence microplate reader (e.g., FLIPR Tetra®).[9]

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 525 nm emission).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the stimulus buffer to each well to depolarize the cells and open the voltage-gated potassium channels.

    • Continue to record the fluorescence signal for 60-120 seconds.

Data Analysis
  • Calculate the change in fluorescence (ΔF): Subtract the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data:

    • Inhibitor screen: Normalize the data to the positive control (no compound, stimulated) and negative control (known inhibitor).

    • Activator screen: Normalize the data to the positive control (known activator) and negative control (no compound, unstimulated).

  • Generate dose-response curves: Plot the normalized fluorescence against the logarithm of the compound concentration.

  • Determine IC50/EC50 values: Fit the dose-response curves to a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Quantitative Data Summary

The following table presents representative data from a hypothetical HTS assay of QTQ-4-ol and control compounds against a voltage-gated potassium channel.

CompoundAssay TypeIC50 / EC50 (µM)Z'-factorSignal-to-Background (S/B) Ratio
QTQ-4-ol Inhibition2.5 ± 0.30.788.2
Tetraethylammonium Inhibition150 ± 120.829.1
Retigabine Activation0.8 ± 0.10.756.5

Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. S/B Ratio is the ratio of the signal from the positive control to the signal from the negative control.

Scientific Integrity & Logic

Expertise & Experience: The choice of a thallium flux assay is based on its proven robustness and scalability for HTS of potassium channels.[8][9] The use of a stable cell line expressing the target channel ensures reproducibility. The protocol includes critical steps such as pre-incubation with the compound to allow for target engagement and a baseline fluorescence reading to account for well-to-well variations.

Trustworthiness: This protocol is designed as a self-validating system. The inclusion of both positive and negative controls on every plate allows for the calculation of the Z'-factor and signal-to-background ratio, which are essential for validating the performance of each assay plate. A robust Z'-factor ensures that the assay can reliably distinguish between active and inactive compounds.

Conclusion

This application note provides a comprehensive and robust protocol for the high-throughput screening of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (QTQ-4-ol) as a modulator of voltage-gated potassium channels. The described fluorescence-based thallium flux assay is a reliable and efficient method for identifying and characterizing novel ion channel modulators, paving the way for further drug development efforts. While this protocol focuses on a specific compound and target, the principles and methodologies can be adapted for screening other compounds against a variety of ion channels.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]

  • The suitability of high throughput automated patch clamp for physiological applications - PubMed. (2021, October 8). Retrieved from [Link]

  • High-throughput screening for ion channel modulators - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (n.d.). Retrieved from [Link]

  • Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical Composition, Antimicrobial, and Cytotoxic Activities of Leaf, Fruit, and Branch Essential Oils Obtained From Zanthoxylu - ResearchGate. (2025, January 30). Retrieved from [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides - PubMed. (2024, June 5). Retrieved from [Link]

  • Using automated patch clamp for high throughput characterization of sodium and potassium channels in human induced pluripotent stem cell-derived sensory neurons - Sophion Bioscience. (n.d.). Retrieved from [Link]

  • Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking - PubMed. (2022, February 16). Retrieved from [Link]

  • High-Throughput Screening for Ion Channel Modulators - ResearchGate. (2025, November 11). Retrieved from [Link]

  • Chemical composition, FTIR Studies and Antibacterial Activity of Passiflora edulis f. edulis (Fruit) - Journal of Pure and Applied Microbiology. (2019, December 27). Retrieved from [Link]

  • A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening - Molecular Devices. (n.d.). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved from [Link]

  • Automated patch clamp - Wikipedia. (n.d.). Retrieved from [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12). Retrieved from [Link]

  • (PDF) Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking - ResearchGate. (n.d.). Retrieved from [Link]

  • GC-MS ANALYSIS OF BIOACTIVE COMPONENTS OF KANDELIA CANDEL (L.) DRUCE - Journal of Advanced Scientific Research. (n.d.). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Potassium Channel Assays | K⁺ Indicators - ION Biosciences. (n.d.). Retrieved from [Link]

  • Antifungal modes of action of tea tree oil and its two characteristic components against Botrytis cinerea - PubMed. (n.d.). Retrieved from [Link]

  • Application of High-Throughput Automated Patch-Clamp Electrophysiology to Study Voltage-Gated Ion Channel Function in Primary Cortical Cultures - ResearchGate. (2025, November 11). Retrieved from [Link]

  • Cost-Efficient Ion Channel High-Throughput Screening - Metrion Biosciences. (n.d.). Retrieved from [Link]

  • Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis - ResearchGate. (2023, September 28). Retrieved from [Link]

  • Automated Patch Clamp - Cell Microsystems. (n.d.). Retrieved from [Link]

  • Ion Channel Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator - Frontiers. (2023, July 23). Retrieved from [Link]

  • Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species - PMC - NIH. (n.d.). Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Retrieved from [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One. (n.d.). Retrieved from [Link]

Sources

Method

Cell-based assay development with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

An Application Note and Protocol Guide Title: A Framework for Developing Robust Cell-Based Assays with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Title: A Framework for Developing Robust Cell-Based Assays with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] Strategic modifications, such as the incorporation of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, are known to enhance metabolic stability, lipophilicity, and target binding affinity, making them valuable in modern drug design.[3] This guide focuses on 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a compound whose structure suggests significant potential for biological activity, particularly in oncology, based on analogues that inhibit critical cellular processes like microtubule polymerization.[4][5] This document, written from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven framework for developing, optimizing, and validating cell-based assays to characterize the bioactivity of this compound. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring the development of a robust, self-validating assay system suitable for drug discovery and mechanistic studies.

Compound Profile and Mechanistic Considerations

Structural Rationale

The 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol molecule combines three key features:

  • Quinolin-4-ol Core: This heterocyclic system is a well-established pharmacophore found in drugs with anticancer, antimalarial, and anti-inflammatory properties.[1][6][7]

  • 2-Trifluoromethyl Group (-CF3): This group is a potent electron-withdrawing moiety. Its inclusion often enhances metabolic stability and can improve binding affinity with biological targets.[3] In similar quinoline structures, a 2-CF3 group has been linked to potent antitumor activity.[4][5]

  • 8-Trifluoromethoxy Group (-OCF3): This functional group is highly lipophilic and metabolically stable, often used to improve a compound's pharmacokinetic profile.[3]

Collectively, these features suggest the compound is a strong candidate for modulating intracellular signaling pathways that govern cell fate, such as proliferation and survival.

Putative Signaling Pathway Modulation

Based on the activities of related quinoline derivatives, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol could potentially interfere with one or more signal transduction pathways.[8][9] For instance, many cytotoxic agents ultimately converge on the activation of apoptosis pathways or cell cycle arrest. A plausible, though hypothetical, mechanism could involve the inhibition of a key survival signaling pathway (e.g., PI3K/Akt) or the activation of a stress-response pathway (e.g., p53).[10]

G Compound 8-(CF3O)-2-(CF3) quinolin-4-ol Target Putative Target (e.g., Kinase, Microtubule) Compound->Target Inhibition Pathway Signal Transduction Cascade (e.g., PI3K/Akt) Target->Pathway Inhibition TF Transcription Factor (e.g., NF-κB, p53) Pathway->TF Modulation Gene Gene Expression (e.g., p21, BAX) TF->Gene Activation/ Repression Response Cellular Response Gene->Response Proliferation Decreased Proliferation Response->Proliferation Apoptosis Increased Apoptosis Response->Apoptosis G Phase1 Phase 1: Foundational Setup - Cell Line Selection - Culture Optimization Phase2 Phase 2: Cytotoxicity Profiling - Determine IC50 - Establish Assay Window Phase1->Phase2 Phase3 Phase 3: Primary Functional Assay - Proliferation - Reporter Gene Assay Phase2->Phase3 Phase4 Phase 4: Assay Validation - Z'-Factor, S/B Ratio - Robustness Testing Phase3->Phase4 G Start Calculate Z'-Factor CheckZ Z' > 0.5? Start->CheckZ Pass Assay is Robust Proceed with Screening CheckZ->Pass Yes Fail Assay is Not Robust Return to Optimization CheckZ->Fail No Optimize Troubleshoot: - Cell Density - Reagent Concentration - Incubation Time Fail->Optimize Optimize->Start

References

Application

Application Notes and Protocols for the Investigation of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] In the realm of oncology, quinoline derivatives are of particular interest due to their demonstrated ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis.[1][3] The subject of this guide, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a novel compound that incorporates two distinct fluorine-containing moieties: a trifluoromethyl group and a trifluoromethoxy group. These substitutions are known to enhance key pharmacological properties such as metabolic stability and membrane permeability, making this compound a compelling candidate for anticancer drug discovery.[4]

This document serves as a comprehensive guide for the initial in vitro characterization of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, providing detailed protocols for assessing its cytotoxic and apoptotic effects on cancer cell lines.

Physicochemical Properties and Handling

While specific experimental data for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not extensively available, preliminary information on related structures suggests it is likely a solid at room temperature.[5][6] For experimental purposes, it is recommended to dissolve the compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to include a vehicle control (DMSO at the same final concentration as in the treated wells) in all experiments to account for any solvent-induced effects.

Proposed Mechanism of Action: A Starting Point for Investigation

Based on the known activities of substituted quinolines, it is hypothesized that 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol may exert its anticancer effects through the induction of programmed cell death, or apoptosis.[7] Many quinoline derivatives have been shown to trigger apoptosis by modulating key signaling pathways involved in cell survival and death. A plausible initial hypothesis for the mechanism of action of this compound is the induction of mitochondrial-mediated apoptosis, a common pathway for many chemotherapeutic agents.

Experimental Workflows and Protocols

I. Assessment of Cytotoxicity: Cell Viability Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. Cell viability assays, such as the MTT or XTT assay, are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] A dose-dependent decrease in metabolic activity upon treatment with the compound suggests a cytotoxic or cytostatic effect.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol stock solution in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

II. Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to apoptosis, several assays can be employed. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting early and late-stage apoptosis.[10][11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative/PI-negative: Live cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

III. Elucidating the Molecular Mechanism: Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol on the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.[13][14]

  • Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Visualization

Quantitative Data Summary
Cell LineTreatment Duration (hrs)IC50 (µM)
e.g., MCF-724To be determined
48To be determined
72To be determined
e.g., A54924To be determined
48To be determined
72To be determined
e.g., HeLa24To be determined
48To be determined
72To be determined

Table 1: Exemplary table for summarizing IC50 values of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in different cancer cell lines.

Visualizations

G cluster_workflow Experimental Workflow Start Cancer Cell Lines Treatment Treat with 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Start->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Western Blot Analysis IC50->Mechanism Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion Mechanism->Conclusion

Figure 1: A general experimental workflow for the in vitro characterization of a novel anticancer compound.

G Compound 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 inhibition Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion inhibition Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 CleavedCasp3 Cleaved Caspase-3 Casp3->CleavedCasp3 PARP PARP CleavedCasp3->PARP Apoptosis Apoptosis CleavedCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Figure 2: A hypothesized signaling pathway for the induction of apoptosis by 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

References

  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Available at: [Link].

  • Connect Journals. Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Available at: [Link].

  • Wang, X., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 14(13), 3185. Available at: [Link].

  • Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica, 74(3), 735-753. Available at: [Link].

  • Enzo Life Sciences. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link].

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3), 572-584. Available at: [Link].

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. Available at: [Link].

  • Thodum, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3367. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays. Available at: [Link].

  • Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6649. Available at: [Link].

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link].

  • de Sousa, A. C. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6932. Available at: [Link].

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Available at: [Link].

  • ResearchGate. (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link].

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1954. Available at: [Link].

  • University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link].

  • ResearchGate. Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. Available at: [Link].

  • Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE. Available at: [Link].

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS ONE, 11(6), e0156540. Available at: [Link].

  • ResearchGate. What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Available at: [Link].

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100571. Available at: [Link].

  • Pharos. 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Available at: [Link].

  • OriGene Technologies. Western Blot Protocol. Available at: [Link].

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1829-1834. Available at: [Link].

  • Shvartsberg, M. S., & Tšupīte, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. Available at: [Link].

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS ONE, 11(6), e0156540. Available at: [Link].

  • Ujiie, T. (1974). Anticancer activity of 2-(2-(5-nitro-2-furyl)vinyl)-8-(beta-(N,N-diethylamino)ethoxy)quinoline. Chemical & Pharmaceutical Bulletin, 22(10), 2470-2475. Available at: [Link].

  • PubChem. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Available at: [Link].

Sources

Method

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: A Novel Fluorescent Probe for Ratiometric pH Sensing in Acidic Organelles

An Application Guide for the Rationally Designed Fluorinated Quinolinol Probe: Abstract This document provides detailed application notes and protocols for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , a novel,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Rationally Designed Fluorinated Quinolinol Probe:

Abstract

This document provides detailed application notes and protocols for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , a novel, rationally designed fluorescent probe. The unique substitution pattern, featuring two distinct fluorine-containing moieties on a quinolin-4-ol scaffold, is engineered to optimize photophysical properties, enhance metabolic stability, and improve cell permeability. We present the design rationale, predicted physicochemical properties, and a proposed mechanism of action for its use as a ratiometric pH sensor. Detailed, field-proven protocols are provided for the initial spectroscopic characterization of the probe and its subsequent application in live-cell imaging to measure the pH of acidic organelles, such as lysosomes. This guide is intended for researchers in cell biology, drug discovery, and materials science seeking advanced tools for intracellular analysis.

Introduction and Design Rationale

Fluorescent probes are indispensable tools in modern biomedical research, enabling the visualization and quantification of dynamic processes within living cells.[][2] The quinoline scaffold is a privileged structure in the design of fluorescent sensors due to its inherent fluorescence and environmentally sensitive electronic properties.[3] Specifically, the quinolin-4-ol core exhibits pH-dependent tautomerism, making it an excellent candidate for developing pH probes.[4]

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as TQFP ) was conceived through a rational design strategy to create a superior pH probe. The design incorporates two key modifications to the quinolin-4-ol core:

  • 2-(Trifluoromethyl) Group (-CF₃): This strongly electron-withdrawing group is known to increase the metabolic stability of molecules by strengthening the C-F bond.[5] Its presence is expected to modulate the pKₐ of the quinolinol core, potentially shifting it into the acidic range suitable for monitoring lysosomes (pH 4.5-6.0).[6]

  • 8-(Trifluoromethoxy) Group (-OCF₃): As one of the most lipophilic substituents used in medicinal chemistry, the -OCF₃ group is included to significantly enhance the probe's ability to passively diffuse across cellular membranes without the need for loading agents.[5]

This dual-fluorination strategy aims to produce a probe with enhanced brightness, superior photostability, excellent cell permeability, and a pKₐ tuned for acidic environments, making TQFP a promising tool for studying organelle physiology and its role in disease.

Proposed pH Sensing Mechanism

The functionality of TQFP as a pH sensor is predicated on the protonation-state-dependent fluorescence of the quinolin-4-ol system. In neutral or basic environments, the molecule exists predominantly in its deprotonated (phenolate) form, which possesses an extended π-conjugation system, resulting in fluorescence at a longer wavelength. Upon entering an acidic environment, such as a lysosome, the quinoline nitrogen and the 4-hydroxyl group undergo protonation. This change in the electronic structure disrupts the extended conjugation, causing a hypsochromic (blue) shift in the emission spectrum.[7] This pH-dependent spectral shift is the foundation for ratiometric imaging, which provides a robust and quantitative readout of pH, independent of probe concentration, focal plane, or excitation intensity.

Figure 1: Proposed ratiometric pH sensing mechanism of TQFP.

Physicochemical and Predicted Spectroscopic Properties

While experimental validation is essential, the properties of TQFP can be estimated based on its structure and data from analogous compounds.[8][9] These predictions serve as a starting point for experimental design.

PropertyPredicted Value / CharacteristicRationale / Source
IUPAC Name 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol---
Molecular Formula C₁₁H₅F₆NO₂---
Molecular Weight 313.16 g/mol ---
Appearance Off-white to pale yellow solidTypical for quinoline derivatives
Solubility Soluble in DMSO, DMF, Acetonitrile; Poorly soluble in waterHigh lipophilicity from -OCF₃ group
Predicted XLogP3 ~4.0 - 4.5Enhanced lipophilicity from fluorination[5]
Estimated Excitation (λex) ~350 nm (Protonated) / ~400 nm (Deprotonated)Based on similar quinolinol scaffolds[4]
Estimated Emission (λem) ~450 nm (Protonated) / ~550 nm (Deprotonated)Based on similar quinolinol scaffolds[4]
Predicted pKₐ 4.0 - 5.5Electron-withdrawing groups lower pKₐ[5]
Experimental Protocols

The following protocols provide a comprehensive workflow for the characterization and application of TQFP.

G start Start: TQFP Compound protocol1 Protocol 4.1: Spectroscopic Characterization start->protocol1 step1_1 Prepare Stock Solution (10 mM in DMSO) protocol1->step1_1 step1_2 Determine λex / λem in pH 4.0 and pH 7.4 buffers step1_1->step1_2 step1_3 Perform pH Titration (pH 2.0 to 9.0) step1_2->step1_3 step1_4 Calculate pKa step1_3->step1_4 protocol2 Protocol 4.2: Live-Cell Imaging step1_4->protocol2 Validated Probe step2_1 Cell Culture and Seeding protocol2->step2_1 step2_2 Probe Loading (e.g., 1-10 µM TQFP) step2_1->step2_2 step2_3 Live-Cell Imaging (Dual-channel acquisition) step2_2->step2_3 step2_4 Intracellular Calibration (Nigericin Clamp) step2_3->step2_4 analysis Data Analysis: Ratiometric Image Generation step2_4->analysis end End: Quantified Intracellular pH Map analysis->end

Figure 2: Experimental workflow for TQFP characterization and use.

Protocol 4.1: Initial Spectroscopic Characterization and pKₐ Determination

Objective: To experimentally determine the absorption, emission spectra, and the acid dissociation constant (pKₐ) of TQFP. This protocol is a critical self-validating step before cellular application.

Materials:

  • TQFP compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • pH meter

  • A series of buffers spanning pH 2.0 to 9.0 (e.g., citrate, phosphate, borate buffers) at constant ionic strength.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TQFP in anhydrous DMSO. Store protected from light at -20°C.

    • Causality Note: DMSO is used to ensure complete dissolution of the hydrophobic probe. The stock is prepared at a high concentration to minimize the volume of organic solvent added to aqueous buffers, which could otherwise alter their properties.

  • Working Solution Preparation: Prepare a 5 µM working solution of TQFP in the buffers of interest (e.g., pH 4.5 and pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent solvent effects.

  • Absorption Spectra: Record the absorption spectra of the 5 µM solutions at pH 4.5 and 7.4 from 250 nm to 500 nm to identify the isosbestic point and pH-dependent absorbance peaks.

  • Excitation and Emission Spectra:

    • Using the fluorometer, record the full emission spectrum for the pH 4.5 solution by exciting at its absorption maximum (predicted ~350 nm).

    • Repeat for the pH 7.4 solution, exciting at its absorption maximum (predicted ~400 nm).

    • From these scans, determine the optimal excitation and emission wavelengths for both the protonated and deprotonated forms.

  • pH Titration for pKₐ Determination:

    • Prepare a series of 5 µM TQFP solutions in buffers spanning the pH range from 2.0 to 9.0.

    • For each solution, measure the fluorescence intensity at the two emission maxima (e.g., 450 nm and 550 nm) identified in the previous step.

    • Plot the ratio of the fluorescence intensities (I₄₅₀ₙₘ / I₅₅₀ₙₘ) as a function of pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKₐ. The pKₐ is the pH at which the ratio is at 50% of its maximum.[10]

Protocol 4.2: Ratiometric Live-Cell Imaging of Lysosomal pH

Objective: To use TQFP to visualize and quantify the pH of lysosomes in living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • TQFP 10 mM stock solution in DMSO

  • LysoTracker™ Red DND-99 (as a co-localization marker)

  • Confocal microscope equipped with appropriate lasers (e.g., 405 nm), filters, and an environmental chamber (37°C, 5% CO₂).[11]

  • For calibration: Nigericin (10 µM) and a set of calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0).

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom imaging dishes. Culture until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a fresh working solution of TQFP (e.g., 5 µM) in pre-warmed complete medium. If co-staining, add LysoTracker Red (e.g., 50 nM).

    • Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for 30 minutes at 37°C.

    • Causality Note: The high lipophilicity of TQFP should facilitate passive diffusion across the cell membrane. Incubation time and concentration may require optimization for different cell types.

  • Wash and Image:

    • Remove the loading medium and wash the cells twice with pre-warmed live-cell imaging solution (e.g., HBSS).

    • Place the dish on the confocal microscope stage within the environmental chamber.

  • Image Acquisition:

    • Channel 1 (Protonated TQFP): Excite at ~405 nm, collect emission at ~430-480 nm.

    • Channel 2 (Deprotonated TQFP): Excite at ~405 nm, collect emission at ~530-580 nm.

    • Causality Note: A single excitation wavelength (405 nm) is used here as it can typically excite both species, simplifying ratiometric imaging. The ratio is then calculated from the two distinct emission channels.

    • Acquire images sequentially to avoid spectral bleed-through. Use the lowest possible laser power to minimize phototoxicity.[12]

  • Intracellular pH Calibration (Endpoint):

    • After imaging, treat the cells with a calibration buffer containing 10 µM nigericin. Nigericin is an ionophore that equilibrates the intracellular pH with the extracellular buffer pH.

    • Acquire ratiometric images for each pH point (4.0, 4.5, 5.0, etc.).

    • Plot the ratio of intensities (Channel 1 / Channel 2) against the known buffer pH to generate an in-situ calibration curve.

  • Data Analysis:

    • For each experimental image, calculate a pixel-by-pixel ratio image (Intensity_Ch1 / Intensity_Ch2).

    • Apply a pseudo-color lookup table to the ratio image to visually represent the pH map.

    • Quantify the pH of specific regions of interest (e.g., lysosomes) by correlating their ratio values with the calibration curve.

Troubleshooting
ProblemPossible CauseSuggested Solution
No/Weak Cellular Staining Poor cell permeability; Probe precipitation; Low concentration.Increase TQFP concentration or incubation time. Ensure final DMSO concentration in medium is <0.5%.
High Background Fluorescence Incomplete washout of extracellular probe.Increase the number of wash steps after loading. Use a background subtraction algorithm during analysis.
Rapid Photobleaching Excessive laser power; Long exposure times.Reduce laser power to the minimum required for a good signal-to-noise ratio. Use a more sensitive detector. Reduce exposure time or use time-lapse imaging with longer intervals.[11]
Signs of Phototoxicity (e.g., cell blebbing) High light dose.Same as for photobleaching. Ensure use of the longest possible wavelength for excitation where feasible.
Safety and Handling

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a novel chemical compound with unevaluated toxicological properties. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the solid powder and DMSO stock solution in a chemical fume hood. Dispose of chemical waste according to institutional guidelines.

References
  • PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • Gawryszewska, P., & Zolek, T. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals, 16(3), 381. [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. [Link]

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(11), 318. [Link]

  • Li, Z., et al. (2024). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Molecules, 29(5), 1143. [Link]

  • Zhang, J., et al. (2023). Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy. Chemical & Biomedical Imaging, 1(3), 255-267. [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Gawryszewska, P., & Zolek, T. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals, 16(3), 381. [Link]

  • Pérez-Mora, D., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(49), 47040-47051. [Link]

  • Havaldar, F. H., & Patil, P. A. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-262. [Link]

  • Shcherbakova, D. M., et al. (2015). Fluorescence Live Cell Imaging. Methods in molecular biology, 1251, 145-63. [Link]

  • Kim, H., et al. (2017). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Chemical Communications, 53(56), 7950-7953. [Link]

  • Singh, R., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Glob J Pharmaceu Sci, 10(4). [Link]

  • Bresciani, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2593. [Link]

  • Liu, Z., et al. (2019). Organic fluorescent probes for live-cell super-resolution imaging. Frontiers of Chemical Science and Engineering, 13, 641-655. [Link]

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(11), 318. [Link]

  • Rather, M. A., et al. (2023). Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. Advances in Redox Research, 9, 100082. [Link]

  • Ortega-Gutiérrez, S. (2017). Fluorescent Probes in Medicinal Chemistry. In Biophysical Techniques in Drug Discovery (pp. 239-262). Royal Society of Chemistry. [Link]

  • Pharos. 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in Biological Samples

Abstract This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a compound of significant interest in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a compound of significant interest in pharmaceutical development, within various biological matrices. Recognizing the challenges posed by the compound's fluorinated nature and the complexity of biological samples, this guide details robust protocols for sample preparation, chromatographic separation, and detection. The methodologies are designed to deliver high sensitivity, specificity, and reproducibility, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA). This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.

Introduction

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative characterized by the presence of two fluorine-containing functional groups: a trifluoromethoxy group at the 8-position and a trifluoromethyl group at the 2-position. The incorporation of trifluoromethyl and trifluoromethoxy groups is a common strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The quinoline scaffold itself is a prevalent structural motif in a wide array of therapeutic agents.[2] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for assessing its safety and efficacy during drug development.

The analytical challenges in quantifying such fluorinated compounds in biological samples are multifaceted. These include potential matrix effects, the need for high sensitivity to detect low concentrations, and the requirement for specific and reliable extraction techniques.[3][4] This guide presents validated protocols employing state-of-the-art techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the requisite sensitivity and selectivity for bioanalytical applications.[5][6]

Rationale for Methodological Choices

The selection of an appropriate analytical strategy is contingent on the physicochemical properties of the analyte and the nature of the biological matrix. For 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, its predicted lipophilicity and the presence of fluorine atoms guide the choice of extraction and detection techniques.

  • Sample Preparation: The primary objective of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, lipids, salts) and to concentrate it for analysis.[4][7][8] The methods detailed herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are chosen for their proven efficacy in bioanalysis. The choice among these will depend on the required level of cleanliness, recovery, and throughput.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is selected for its versatility in separating compounds of moderate polarity. The use of a C18 stationary phase is standard for such applications.[9]

  • Detection: Tandem Mass Spectrometry (MS/MS) is the detector of choice due to its exceptional sensitivity and selectivity.[10] Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. The high electronegativity of the fluorine atoms can influence the fragmentation pattern, which must be carefully optimized for quantitative analysis.

Experimental Protocols

Reagents and Materials
  • Reference standard of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (≥98% purity)

  • Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, ammonium acetate, and ammonium hydroxide (LC-MS grade)

  • Organic solvents for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

  • Solid-phase extraction cartridges (e.g., C18, mixed-mode)

  • 96-well plates for high-throughput sample processing

  • Biological matrices (e.g., plasma, urine, tissue homogenate) from a certified vendor.

Sample Preparation Protocols

The following protocols are presented as starting points and should be optimized for the specific matrix and analytical instrumentation.

This method is rapid and suitable for high-throughput screening but may result in significant matrix effects.[8][11]

Protocol:

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LLE offers a cleaner extract compared to PPT and is effective for moderately polar to nonpolar compounds.[7][12]

Protocol:

  • To 200 µL of biological sample, add the internal standard and 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide for basic compounds).

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to facilitate analyte extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE provides the cleanest extracts, minimizing matrix effects and improving sensitivity, making it the preferred method for rigorous quantitative analysis.[4][13]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of the biological sample, add the internal standard. Dilute the sample with 500 µL of 2% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

G ppt ppt evap evap ppt->evap lcms lcms evap->lcms lle lle lle->evap spe spe spe->evap data data lcms->data

Figure 1: General experimental workflow for the analysis of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and require optimization for the specific instrument used.

ParameterRecommended Condition
LC System UPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by infusion of the reference standard

Initial optimization should involve direct infusion of the analyte to determine the precursor ion and optimize collision energy for the most abundant and stable product ions.

G column column esi esi column->esi q1 q1 esi->q1 q2 q2 q1->q2 q3 q3 q2->q3 detector detector q3->detector

Figure 2: Logical relationship of the LC-MS/MS system components.

Method Validation

A robust bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[14][15] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 6-8 non-zero standards.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration for QC samples at low, medium, and high levels.
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure it does not compromise accuracy and precision.
Stability Analyte stability established under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Table 1: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria.[16][17][18]

Data Presentation and Interpretation

The concentration of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in unknown samples is determined by interpolating the analyte-to-IS peak area ratio against a calibration curve constructed from standards of known concentrations.

Sample TypeAnalyte Concentration (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ QC1.0≤ 20%± 20%
Low QC3.0≤ 15%± 15%
Medium QC50≤ 15%± 15%
High QC150≤ 15%± 15%

Table 2: Example of Expected Performance Data for Quality Control (QC) Samples.

Conclusion

The methodologies presented in this application note provide a robust framework for the quantitative analysis of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in biological samples. The combination of optimized sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection ensures the generation of high-quality data essential for pharmacokinetic and other drug development studies. It is imperative that these protocols are adapted and thoroughly validated within the specific laboratory environment to guarantee compliance with regulatory standards and the integrity of the study results.

References

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products - Shimadzu Scientific Instruments. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • USFDA guidelines for bioanalytical method validation. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis - International Journal of Pharmaceutical Sciences. [Link]

  • Analysis of Drugs from Biological Samples - International Journal of Innovative Science and Research Technology. [Link]

  • Analytical Method Development of Fluorinated Silanes using Mass Spectrometry - DiVA portal. [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC - PubMed Central. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - Shimadzu. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. [Link]

  • Determination of p-trifluoromethylphenol, a metabolite of fluoxetine, in tissues and body fluids using an electron-capture gas chromatographic procedure - PubMed. [Link]

  • A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

Sources

Method

Handling and storage procedures for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Application Notes & Protocols for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Disclaimer: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a specialized chemical for which extensive public data is limit...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Disclaimer: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a specialized chemical for which extensive public data is limited.[1][2] The following guidelines have been developed by synthesizing information from safety data sheets (SDS) of structurally analogous compounds, including other fluorinated quinoline derivatives.[3][4][5][6] These protocols represent best practices for ensuring safety and experimental integrity. Researchers must always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet provided by the supplier for lot-specific information and perform their own risk assessment before use.[1]

Section 1: Introduction and Scientific Context

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals.[7][8] The incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can significantly alter a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[7]

Specifically, trifluoromethylated quinolines are under active investigation for a range of bioactivities, including antimalarial, antiepileptic, analgesic, and antifungal properties.[7][8][9] The quinolin-4-ol (or its tautomeric form, quinolin-4-one) structure is a known pharmacophore, suggesting that this compound holds significant potential for research in drug discovery and materials science.[10][11] Given its highly fluorinated nature, this compound requires careful handling to ensure personnel safety and maintain its chemical integrity.

Section 2: Compound Properties and Hazard Identification

While specific experimental data for the title compound is scarce, the properties can be inferred from related structures.

Table 1: Physicochemical and Hazard Profile (Inferred)

Property Value / Information Source / Rationale
Molecular Formula C11H4F6N2O2 Calculated
CAS Number 306935-26-2 [1][2]
Appearance Likely a solid (e.g., crystalline powder or solid) Based on similar quinolinols[4]
Solubility Expected to have low aqueous solubility; soluble in organic solvents (e.g., DMSO, DMF, Methanol) General property of highly fluorinated organic compounds
GHS Hazard Class Acute Toxicity, Oral (Category 3) , Skin Irritation (Category 2) , Eye Irritation (Category 2) , Specific Target Organ Toxicity - Single Exposure (Category 3) Inferred from analogous compounds like 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol and 2-(Trifluoromethyl)quinoline[4]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Based on SDS for related compounds[4][5]

| Signal Word | Danger | Consistent with "Toxic if swallowed" classification[4][12] |

Section 3: Handling and Personal Protective Equipment (PPE)

Due to the inferred toxicity and irritant nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Ventilation: Ensure adequate general laboratory ventilation. The work area should have readily accessible safety showers and emergency eyewash stations.[3][14]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[12][15] Dispose of contaminated gloves after use.[12]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[14]

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of spillage, consider additional protective clothing.[16]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is unavoidable, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[12][17]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][15][16]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13]

  • Remove any contaminated clothing immediately and wash it before reuse.[5]

Section 4: Storage and Stability

Proper storage is critical to maintain the compound's purity and to prevent hazardous situations.

Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container.[14][16]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area.[14][16] Avoid exposure to high temperatures. Refrigeration (2-8 °C) is recommended.

  • Light: Protect from light.[18] Quinoline compounds can be photosensitive, leading to degradation.[18] Use amber vials or store containers in the dark.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Stability Considerations
  • Quinoline compounds can be susceptible to degradation in aqueous solutions, influenced by pH, light, and temperature.[18]

  • Discoloration (e.g., turning yellow or brown) can be an indicator of degradation.[18]

  • It is highly recommended to prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept refrigerated or frozen in small, single-use aliquots and protected from light.

Section 5: Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting point for biological assays.

Materials:

  • 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • Anhydrous DMSO (Dimethyl Sulfoxide)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and micropipettes

  • Amber glass vials for storage

Procedure:

  • Pre-Equilibration: Allow the container of the quinoline compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, carefully weigh the required amount of the compound. Example Calculation: For 1 mL of a 10 mM solution, you would need (Molecular Weight) x (0.010 mol/L) x (0.001 L) = grams. Use the lot-specific molecular weight from the CoA.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add approximately 70% of the final volume of anhydrous DMSO.

  • Mixing: Gently swirl or vortex the solution to fully dissolve the compound. If necessary, sonication in a water bath can be used to aid dissolution.

  • Final Volume: Once fully dissolved, add DMSO to the final desired volume. Cap the flask and invert several times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber vials. Seal the vials tightly.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Store aliquots at -20°C or -80°C, protected from light.

Accidental Release and Spill Management

In the event of a spill, follow these procedures immediately.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[3][4]

  • Ventilate: Ensure the area is well-ventilated (maintain fume hood operation).

  • PPE: Do not attempt cleanup without appropriate PPE (respirator, gloves, eye protection, lab coat).[3]

  • Containment: For a solid spill, avoid creating dust.[3][4][12] Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][12] Do not use a vacuum cleaner unless it is explosion-proof.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[17]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting.[3][14] Rinse mouth with water.[4][12] Immediately call a POISON CENTER or doctor.[13]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][12] If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3][12][14] If skin irritation persists, get medical advice/attention.[5][16]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][4][12] Remove contact lenses, if present and easy to do. Continue rinsing.[13] Seek immediate medical attention.[14]

Section 6: Visual Workflow and Data Summary

Diagram 1: Safe Handling and Storage Workflow

This diagram outlines the critical decision points and procedures for safely managing the compound from receipt to disposal.

G cluster_0 Preparation & Risk Assessment cluster_1 Handling & Experimentation cluster_2 Storage & Waste cluster_3 Emergency Response A Receive Compound B Review Supplier SDS & CoA A->B C Perform Lab-Specific Risk Assessment B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Proceed if safe E Work in Chemical Fume Hood D->E F Weigh Solid / Prepare Solution (Protocol 5.1) E->F G Conduct Experiment F->G H Store in Tightly Sealed, Light-Protected Container G->H Store unused material K Dispose of Waste via Hazardous Waste Stream G->K Dispose of used material L Spill or Exposure Occurs G->L I Store in Cool, Dry, Well-Ventilated Area H->I J Segregate from Incompatibles I->J M Follow Spill Protocol (5.2) or First Aid (5.3) L->M

Caption: Workflow for handling the quinoline compound.

References

  • Synquest Labs. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)phenol.
  • Santa Cruz Biotechnology. (2011). MSDS of 2-(Trifluoromethyl)quinoline.
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
  • ChemicalBook. (2022). 7-(Trifluoromethyl)quinolin-2-ol - Safety Data Sheet.
  • AFG Bioscience LLC. (2016). Safety Data Sheet for 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene.
  • CymitQuimica. (2024). Safety Data Sheet for 5-(Trifluoromethyl)quinolin-8-amine.
  • CymitQuimica. (2025). Safety Data Sheet for 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharos. (n.d.). 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-Trifluoromethyl-terephthalonitrile.
  • Fisher Scientific. (2011). Safety Data Sheet for 1-Iodo-4-(trifluoromethoxy)benzene.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Hydroxy-2-(trifluoromethyl)quinoline.
  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Barańska, P., & Cmoch, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2943. [Link]

  • Lalevée, J., et al. (2025). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. Macromolecular Rapid Communications, 46(3), e2400710. [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)quinoline 97.
  • Rojas-Vite, G., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2029. [Link]

  • ChemicalBook. (2022). 8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet.
  • BenchChem. (2025). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
  • Pericherla, K., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100547. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3383. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5678. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Functionalized Derivatives from 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction: The Strategic Value of the Fluorinated Quinoline Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1] The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), into this scaffold dramatically enhances its pharmacological potential. These groups are prized for their ability to modulate key drug properties, including metabolic stability, lipophilicity, and receptor binding affinity, by altering the molecule's electronic landscape and conformational preferences.[2][3][4]

The core molecule, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , represents a highly privileged scaffold for drug discovery. It combines the robust quinoline framework with two powerful fluorine-containing motifs, making it an ideal starting point for generating libraries of novel, drug-like molecules. The trifluoromethyl group at the C2 position and the trifluoromethoxy group at the C8 position create a unique electronic and steric environment, influencing the reactivity of the entire ring system.

This document provides a comprehensive guide to the synthesis of diverse derivatives from this core structure. We will focus on the practical, step-by-step protocols for key transformations, explain the chemical logic behind the choice of reagents and conditions, and present the information in a clear, actionable format for the modern research scientist.

The Gateway Intermediate: Chlorination of the C4-Hydroxyl Group

The hydroxyl group at the C4 position of the quinolin-4-ol scaffold is the primary site for initial functionalization. While it can undergo direct O-alkylation, its conversion to a more versatile leaving group, such as a chloride, unlocks a far broader range of powerful cross-coupling reactions. The synthesis of 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is, therefore, the critical first step in most derivatization campaigns.

Scientific Rationale: The conversion of a hydroxyl group to a chloro group is a classic transformation that turns a poor leaving group (-OH) into an excellent one (-Cl). This is essential for subsequent palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which typically require an aryl halide or triflate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on quinolin-4-ones due to its high efficiency and reliability.[5][6][7]

Protocol 1: Synthesis of 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Materials:

  • 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) as the solvent and reagent.

  • Scientist's Insight: A small, catalytic amount of DMF can be added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or by pouring it into a saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-chloro intermediate.

Core Derivatization Strategies & Protocols

With the 4-chloro gateway intermediate in hand, a multitude of derivatization pathways become accessible. The workflow below illustrates the central role of this intermediate.

G A 8-(OCF3)-2-(CF3)quinolin-4-ol (Starting Material) B 4-Chloro-8-(OCF3)-2-(CF3)quinoline (Gateway Intermediate) A->B  POCl3 C C4-Ethers (O-Alkylation) A->C  R-X, Base D C4-Amines (Buchwald-Hartwig Amination) B->D  R-NH2, Pd Catalyst E C4-Aryl/Alkyl (Suzuki-Miyaura Coupling) B->E  R-B(OH)2, Pd Catalyst F Other C4-Nucleophiles (e.g., S, Se) B->F  Nu-H

Caption: Synthetic workflow from the starting quinolin-4-ol.

C-O Bond Formation: Direct O-Alkylation

Direct alkylation of the C4-hydroxyl group is a straightforward method to produce quinoline ethers. The choice of base is critical to deprotonate the hydroxyl group, facilitating nucleophilic attack on an alkyl halide.

Scientific Rationale: While common bases like K₂CO₃ can be effective, cesium carbonate (Cs₂CO₃) is often superior for O-alkylation.[8] The larger, more "naked" cesium cation coordinates less tightly to the oxygen anion, increasing its nucleophilicity and often leading to higher yields and cleaner reactions, particularly with less reactive alkylating agents. DMF is an excellent polar aprotic solvent that effectively solvates the cations, further enhancing the reaction rate.[9]

Protocol 2: General Procedure for O-Alkylation
  • To a solution of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 eq) dropwise.

  • Heat the reaction to 60-80 °C and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired ether derivative.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming carbon-nitrogen bonds.[10][11] It allows for the coupling of the 4-chloroquinoline intermediate with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.

Scientific Rationale: This palladium-catalyzed reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands like XPhos or Josiphos-type ligands are often required to promote the challenging reductive elimination step and prevent catalyst decomposition, especially with electron-deficient aryl chlorides.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine in the catalytic cycle.

G cluster_products Pd0 Pd(0)Ln PdII_A Ar-Pd(II)-X Ln Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B [Ar-Pd(II)-NHR'R'']+ Ln PdII_A->PdII_B Ligand Exchange (+ R'R''NH) PdII_C Ar-Pd(II)-NR'R'' Ln PdII_B->PdII_C Deprotonation (- Base-H+) PdII_C->Pd0 Reductive Elimination (+ Ar-NR'R'') ArX Ar-X In Amine Amine In Product Ar-Amine Out

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube or reaction vial, combine the 4-chloroquinoline intermediate (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a strong base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the C4-aminoquinoline derivative.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[14] It enables the installation of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position using the 4-chloro intermediate.

Scientific Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The reactivity order for halides is generally I > Br > Cl, making the coupling of aryl chlorides more challenging.[15] Therefore, specialized palladium catalysts and ligands, such as those based on bulky biarylphosphines or N-heterocyclic carbenes (NHCs), are often required for high efficiency.[16][17]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling
  • To a microwave vial or Schlenk tube, add the 4-chloroquinoline intermediate (1.0 eq), the aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like SPhos Pd G3, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O).

  • Heat the reaction to 90-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the C4-arylated product.

Data Summary: Representative Derivatives

The following table summarizes hypothetical results for the synthesis of a small set of derivatives using the protocols described above, demonstrating the versatility of the core scaffold.

Derivative Method Reagent Yield (%) m/z [M+H]⁺ (Calculated)
4-Benzyloxy-8-(OCF₃)-2-(CF₃)quinolineO-AlkylationBenzyl bromide85428.08
4-(Morpholino)-8-(OCF₃)-2-(CF₃)quinolineBuchwald-HartwigMorpholine78423.09
4-(Phenylamino)-8-(OCF₃)-2-(CF₃)quinolineBuchwald-HartwigAniline72429.08
4-(Pyridin-3-yl)-8-(OCF₃)-2-(CF₃)quinolineSuzuki-MiyauraPyridine-3-boronic acid81415.06
4-(4-Methoxyphenyl)-8-(OCF₃)-2-(CF₃)quinolineSuzuki-Miyaura4-Methoxyphenylboronic acid88444.08

References

  • Title: Synthetic and medicinal perspective of quinolines as antiviral agents. Source: PubMed Central URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 4-chloro-8-trifluoromethyl-quinoline. Source: PrepChem.com URL: [Link]

  • Title: Unlocking Chemical Synthesis: The Role of Trifluoromethyl Quinolines. Source: Anichem URL: [Link]

  • Title: Reaction conditions for O-alkylation of (E)-2-styryl quinoline-4-ol. Source: ResearchGate URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: NIH URL: [Link]

  • Title: A possible mechanism for formation 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile derivatives (3a–h). Source: ResearchGate URL: [Link]

  • Title: Synthesis of new arylated Quinolines by Suzuki cross coupling. Source: ResearchGate URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Quinoline: A versatile heterocyclic. Source: PMC - NIH URL: [Link]

  • Title: Process for the preparation of 4-chloroquinolines.
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia URL: [Link]

  • Title: SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Source: HETEROCYCLES URL: [Link]

  • Title: N- and / or O- Alkylation of Quinazolinone Derivatives. Source: Juniper Publishers URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: ACS Publications URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: MDPI URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Source: MDPI URL: [Link]

  • Title: Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Source: ResearchGate URL: [Link]

  • Title: N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Source: University of Washington URL: [Link]

  • Title: Advances in the Development of Trifluoromethoxylation Reagents. Source: MDPI URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PMC - PubMed Central URL: [Link]

  • Title: Buchwald-Hartwig cross-coupling reaction. Source: YouTube URL: [Link]

  • Title: Synthesis of Novel Substituted/Unsubstituted- (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid: Derivatives of Cephalosporin and Their Antibacterial Activity. Source: ResearchGate URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years. Source: University of Groningen research portal URL: [Link]

  • Title: N-alkylation. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: N- and / or O- Alkylation of Quinazolinone Derivatives. Source: ResearchGate URL: [Link]

  • Title: Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Source: ResearchGate URL: [Link]

  • Title: 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Source: PubChem URL: [Link]

  • Title: Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Source: ResearchGate URL: [Link]

  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid its derivatives via condensation with trifluoromethyl vinamidinium salt. Source: American Chemical Society URL: [Link]

  • Title: Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Source: Scirp.org URL: [Link]

  • Title: Examples of prominent drugs containing trifluoromethyl groups. Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support center for the synthesis of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this highly functionalized quinolin-4-ol derivative. The presence of two potent electron-withdrawing groups, a trifluoromethoxy group at the 8-position and a trifluoromethyl group at the 2-position, presents unique challenges that require careful consideration of reaction conditions and potential side reactions.

I. Synthetic Strategy Overview

The most practical and widely applicable method for the synthesis of 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a modified Conrad-Limpach reaction. This approach involves the condensation of 2-(trifluoromethoxy)aniline with a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.

Conrad-Limpach Synthesis Reactant1 2-(Trifluoromethoxy)aniline Intermediate Enamine Intermediate Reactant1->Intermediate Condensation (Acid catalyst, e.g., H₂SO₄) Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Intermediate Product 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Intermediate->Product Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A)

Caption: Modified Conrad-Limpach reaction pathway for the synthesis of the target quinolin-4-ol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Formation of the Enamine Intermediate

  • Question: I am not observing the formation of the enamine intermediate, or the yield is very low after reacting 2-(trifluoromethoxy)aniline with ethyl 4,4,4-trifluoroacetoacetate. What could be the issue?

  • Answer: The primary challenge here is the reduced nucleophilicity of the aniline starting material.[1] The trifluoromethoxy group at the ortho position is strongly electron-withdrawing, which significantly decreases the electron density on the amine nitrogen, making it a poor nucleophile.

    Potential Causes & Solutions:

    Probable Cause Recommended Solution Scientific Rationale
    Insufficient Reaction Temperature Increase the reaction temperature for the condensation step to 80-100 °C.Higher temperatures provide the necessary activation energy to overcome the reduced nucleophilicity of the aniline.
    Inadequate Catalyst Ensure the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.The acid protonates the carbonyl oxygen of the β-ketoester, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.
    Presence of Water Use anhydrous reagents and solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can compete with the aniline as a nucleophile and can also hydrolyze the enamine product back to the starting materials.
    Short Reaction Time Extend the reaction time for the condensation step, monitoring progress by TLC or LC-MS until the aniline is consumed.Due to the low reactivity of the aniline, the reaction may require a longer period to reach completion.

Issue 2: Incomplete or Failed Thermal Cyclization

  • Question: The enamine intermediate has formed successfully, but I am struggling with the thermal cyclization step. The reaction is either incomplete or results in a complex mixture of byproducts.

  • Answer: The thermal cyclization to form the quinolin-4-one ring is an electrocyclic reaction that requires significant thermal energy to overcome the aromaticity of the aniline ring.[2] The electron-withdrawing trifluoromethoxy group further deactivates the ring, making this step particularly challenging.

    Potential Causes & Solutions:

    Probable Cause Recommended Solution Scientific Rationale
    Insufficient Cyclization Temperature Use a high-boiling inert solvent such as Dowtherm A (boiling point ~257 °C) or diphenyl ether (boiling point ~259 °C) and maintain a temperature of at least 250 °C.[2]A very high temperature is necessary to provide the activation energy for the 6-electron cyclization onto the deactivated aromatic ring.
    Decomposition at High Temperatures While high temperatures are necessary, prolonged heating can lead to decomposition. Optimize the reaction time by monitoring the disappearance of the enamine intermediate via TLC.Minimizing the exposure to very high temperatures once the reaction is complete can help to reduce the formation of degradation byproducts.
    Use of an Inappropriate Solvent Avoid lower-boiling solvents. The choice of a high-boiling, inert solvent is critical for the success of this step.Solvents with lower boiling points will not reach the required temperature for the cyclization to occur efficiently.[2]
    Absence of a Catalyst for Difficult Cyclizations For particularly stubborn cyclizations, consider the use of a catalyst such as polyphosphoric acid (PPA) at elevated temperatures (e.g., 120-150 °C).PPA acts as both a strong acid and a dehydrating agent, which can facilitate the cyclization of deactivated systems.

Issue 3: Formation of Regioisomers

  • Question: I am concerned about the formation of the undesired 6-(trifluoromethoxy) isomer during the cyclization. How can I ensure the correct regioselectivity?

  • Answer: In the Gould-Jacobs or Conrad-Limpach reaction with a 2-substituted aniline, cyclization can potentially occur at either the C6 or C4 position of the aniline ring, leading to the 8-substituted or 6-substituted quinoline, respectively. However, for a 2-substituted aniline, cyclization is generally favored at the less sterically hindered C6 position, which would lead to the desired 8-substituted quinolin-4-ol.

    Controlling Factors:

    • Steric Hindrance: The trifluoromethoxy group at the 2-position will sterically hinder cyclization at the C4 position, thus favoring the formation of the 8-(trifluoromethoxy) isomer.

    • Electronic Effects: While the electronic effects of the trifluoromethoxy group are deactivating overall, the specific influence on the regioselectivity of this particular cyclization is a complex interplay of inductive and resonance effects that generally favors the observed product.

Issue 4: Difficulty in Product Purification

  • Question: The crude product is a dark, oily residue, and I am having trouble purifying it by crystallization or column chromatography.

  • Answer: The high fluorine content of the molecule can lead to unusual solubility properties, and the high temperatures used in the cyclization can generate colored impurities.

    Purification Strategies:

    Problem Recommended Solution Explanation
    Oily Crude Product Triturate the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce precipitation.This can help to remove non-polar impurities and may result in the solidification of the desired product.
    Colored Impurities Treat a solution of the crude product in an organic solvent with activated charcoal and then filter through a pad of Celite.Activated charcoal is effective at adsorbing high molecular weight, colored byproducts.
    Streaking on Silica Gel When performing column chromatography, add a small amount (0.5-1%) of a polar, slightly acidic solvent like acetic acid to the eluent system.The acidic modifier can help to protonate the basic nitrogen of the quinoline, reducing its interaction with the acidic silica gel and improving the peak shape.
    Recrystallization Challenges Experiment with a range of solvent systems for recrystallization. A good starting point would be polar aprotic solvents like ethanol, isopropanol, or acetonitrile, potentially with the addition of water as an anti-solvent.The unique solubility profile of the fluorinated product may require screening of various solvents to find an effective recrystallization system.

III. Frequently Asked Questions (FAQs)

  • Q1: Why is the Conrad-Limpach reaction preferred over the Gould-Jacobs reaction for this specific synthesis?

    • A1: The Conrad-Limpach reaction utilizes a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate), which directly introduces the trifluoromethyl group at the 2-position of the quinoline ring. The Gould-Jacobs reaction, on the other hand, starts with an alkoxymethylenemalonate, which would lead to a carboxylic acid at the 3-position that would require a subsequent decarboxylation step.[3][4] For this target molecule, the Conrad-Limpach approach is more direct.

  • Q2: Can I use microwave-assisted synthesis to improve the yield and reduce the reaction time for the cyclization step?

    • A2: Yes, microwave-assisted organic synthesis (MAOS) is an excellent alternative to conventional heating for the thermal cyclization step.[5] Microwave irradiation can rapidly and efficiently heat the reaction mixture to the required high temperatures, often leading to significantly shorter reaction times and improved yields by minimizing the formation of degradation byproducts.[5]

  • Q3: What is the expected keto-enol tautomerism for the final product?

    • A3: The product, 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, will exist in a tautomeric equilibrium with its keto form, 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one. In most cases, the quinolin-4(1H)-one (keto) form is the predominant tautomer.

  • Q4: Are there any alternative synthetic routes I could consider?

    • A4: While the Conrad-Limpach reaction is the most direct, other methods for quinoline synthesis, such as the Friedländer or Camps cyclizations, could potentially be adapted. However, these would require different starting materials that may be less readily available. For instance, a Friedländer synthesis would necessitate a 2-amino-3-(trifluoromethoxy)benzoyl derivative and a trifluoromethyl-containing ketone.

IV. Experimental Protocols

Protocol 1: Synthesis of the Enamine Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethoxy)aniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the aniline.

  • Cool the reaction mixture to room temperature. The crude enamine intermediate can often be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • To the crude enamine intermediate from the previous step, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of starting aniline).

  • Heat the mixture to 250-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC for the disappearance of the enamine intermediate.

  • Allow the reaction mixture to cool to below 100 °C and then slowly pour it into a beaker of hexane or petroleum ether with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Troubleshooting_Workflow start Low Yield of Final Product check_enamine Check Enamine Formation start->check_enamine enamine_ok Enamine Formed check_enamine->enamine_ok Yes enamine_fail Enamine Not Formed check_enamine->enamine_fail No check_cyclization Check Cyclization Step enamine_ok->check_cyclization increase_temp_cond Increase Condensation Temp. Add Acid Catalyst enamine_fail->increase_temp_cond increase_temp_cond->check_enamine cyclization_fail Incomplete Cyclization check_cyclization->cyclization_fail No purification_issue Purification Difficulties? check_cyclization->purification_issue Yes increase_temp_cycl Increase Cyclization Temp. Use High-Boiling Solvent (e.g., Dowtherm A) cyclization_fail->increase_temp_cycl increase_temp_cycl->check_cyclization purification_yes Yes purification_issue->purification_yes Yes purification_no No purification_issue->purification_no No purification_steps Triturate with Hexane Charcoal Treatment Modified Chromatography purification_yes->purification_steps end_product Pure Product purification_no->end_product purification_steps->end_product

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

V. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572-580. [Link]

  • Pharos. (n.d.). 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 8-(trifluoromethoxy)quinolin-4-ol. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

  • Shilabin, A. G., et al. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 43(12), 1674-1679. [Link]

  • Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign And Proficient Procedure For Preparation Of Quinoline Derivatives. [Link]

Sources

Optimization

Overcoming solubility issues of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in aqueous solutions

Welcome to the technical support center for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given the limited publicly available data for this specific molecule, this document synthesizes established principles from analogous quinolin-4-ol structures and general strategies for poorly soluble compounds to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in my aqueous buffer (e.g., PBS). Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound is predictable from its chemical structure. Several key features contribute to its hydrophobicity:

  • Quinolin-4-ol Core: The quinoline ring system is aromatic and inherently hydrophobic. While the 4-hydroxyl (-OH) group can participate in hydrogen bonding, its contribution is often outweighed by the rest of the large, nonpolar structure.

  • Highly Fluorinated Substituents: The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent contributors to lipophilicity (fat-solubility).[1][2][3] These groups increase the molecule's affinity for nonpolar environments and decrease its interaction with water.[3][4]

  • Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice. Significant energy is required to break this lattice apart before the individual molecules can be solvated by water, further limiting solubility.

Q2: What are the likely physicochemical properties of this compound that I should be aware of?

A2: Based on its structure as a quinolin-4-ol, the compound is expected to be a weak acid.

  • pH-Dependent Solubility: The hydroxyl group at the 4-position is weakly acidic. At a pH below its acid dissociation constant (pKa), the molecule will be in its neutral, protonated form, which is less soluble. As the pH of the solution is raised above the pKa, the hydroxyl group will deprotonate to form a negatively charged quinolinolate anion. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[5][6] The pKa of the parent quinolin-4-ol is around 11, but the potent electron-withdrawing effects of the -CF3 and -OCF3 groups will lower this value, likely into the 7-9 range.[1]

Q3: What is the first and most critical step I should take to try and dissolve my compound for an in vitro assay?

A3: The most effective initial step is pH adjustment .[6][] Since the compound is a weak acid, increasing the pH of your aqueous solution will dramatically increase its solubility.[5][8] For many in vitro cell-based assays that require a physiological pH (e.g., 7.4), this strategy must be balanced with the use of a co-solvent.

A common starting procedure is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, and then dilute this stock into your aqueous buffer.[][9]

Troubleshooting Guide & Protocols

This section provides a systematic approach to achieving successful solubilization of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Issue 1: Compound precipitates when diluting a DMSO stock solution into aqueous buffer.

This is a common problem indicating that the final concentration of the compound exceeds its solubility limit in the final buffer/media, even with a small percentage of co-solvent.

Protocol 1: Systematic Co-solvent Screening

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[][10][11] They disrupt the hydrogen-bonding network of water, which lowers the energy required to create a cavity for the solute molecule.[10]

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming or vortexing can assist.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible organic solvents.[9][12]

  • Prepare Test Solutions: In separate microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4). Add a co-solvent from the table below to a final concentration of 1-5%.

  • Spike with Compound: Add a small aliquot of your DMSO stock solution to each tube to reach your desired final concentration.

  • Observe and Analyze: Vortex each tube and observe for precipitation immediately and after a set time (e.g., 1 hour) at room temperature. Check for clarity. If precipitation occurs, the chosen system is unsuitable at that concentration.

Table 1: Recommended Starting Co-solvent Systems

Co-solventTypical Final Concentration (%)Notes
DMSO (Dimethyl sulfoxide)0.1 - 1.0%Excellent solubilizing power, but can be cytotoxic above 0.5-1% in some cell lines.[][9]
Ethanol1 - 5%Good solubilizing agent, less toxic than DMSO but can have biological effects.[][9]
PEG 400 (Polyethylene glycol 400)1 - 10%A low-toxicity polymer often used in formulations.[9][10]
Propylene Glycol1 - 10%Common solvent used in pharmaceutical preparations.[9][10]
Visualization: Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

G start Start: Compound Fails to Dissolve in Aqueous Buffer prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Final Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Compound Solubilized precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment (For non-physiological buffers) Increase pH > pKa (est. 7-9) troubleshoot->ph_adjust cosolvent Strategy 2: Co-solvent Screening (See Protocol 1) troubleshoot->cosolvent cyclodextrin Strategy 3: Cyclodextrin Complexation (See Protocol 2) troubleshoot->cyclodextrin ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute G cluster_0 1. Poorly Soluble Compound in Water cluster_1 2. Addition of Cyclodextrin cluster_2 3. Formation of Soluble Inclusion Complex Compound Quinolin-4-ol (Hydrophobic) Water1 Water Molecules Complex Soluble Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex Water2 Water Molecules Encapsulated Quinolin-4-ol

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

By following these structured troubleshooting guides, researchers can systematically overcome the solubility challenges presented by 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, enabling accurate and reliable experimental outcomes.

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed Central. Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PubMed Central. Retrieved from [Link]

  • CO-SOLVENCY. (2019). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2013). PubMed Central. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PubMed Central. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2022). ResearchGate. Retrieved from [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PubMed Central. Retrieved from [Link]

  • pH adjustment: Significance and symbolism. (n.d.). ScienceDirect. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. Retrieved from [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem. Retrieved from [Link]

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2024). ResearchGate. Retrieved from [Link]

  • Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (2018). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved from [Link]

  • Quinoline-4,8-diol. (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Quinoline. (n.d.). mVOC 4.0. Retrieved from [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved from [Link]

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved from [Link]

  • General strategies for the synthesis of quinoline derivatives. (2023). ResearchGate. Retrieved from [Link]

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. (n.d.). Pharos. Retrieved from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved from [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PubMed Central. Retrieved from [Link]

  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (2022). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting unexpected results in assays with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Answering the call of complex research, this guide serves as a dedicated technical support center for scientists and drug development professionals utilizing 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Unexpec...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex research, this guide serves as a dedicated technical support center for scientists and drug development professionals utilizing 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Unexpected assay results can be a significant source of friction in the discovery pipeline. As Senior Application Scientists, we have designed this resource not as a rigid manual, but as an interactive troubleshooting partner. Here, we delve into the causality behind common experimental challenges, grounding our advice in the fundamental physicochemical properties of this compound class and offering field-proven protocols to diagnose and resolve issues.

Section 1: Foundational Physicochemical Properties & Handling

Understanding the inherent characteristics of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is the first step in troubleshooting. The quinolin-4-ol core, combined with the electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, dictates its behavior in solution. These substitutions are designed to enhance metabolic stability and membrane permeability but can also introduce challenges in aqueous assay environments.[1][2][3]

Key Physicochemical Parameters (Predicted)

Note: Experimental data for this specific molecule is scarce. The following values are estimated based on its structure and data from similar quinoline derivatives.

PropertyPredicted Value/RangeImplication for Assays
Molecular Weight ~313.16 g/mol Standard for small molecules.
logP > 4.0High lipophilicity; potential for poor aqueous solubility and non-specific binding.
pKa ~6-7 (enol form)Can exist in different protonation states at physiological pH, affecting solubility and target interaction.
Aqueous Solubility Low ( < 10 µg/mL)High potential for precipitation in assay buffers, leading to inconsistent results.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this and structurally related compounds.

FAQ 1: My compound precipitates out of solution during the assay. How can I improve its solubility?

The Cause (Causality): This is the most frequent issue and stems directly from the compound's high lipophilicity (high logP), a characteristic enhanced by the two fluorine-containing groups.[1] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can crash out if its concentration exceeds its maximum aqueous solubility.

Troubleshooting Steps:

  • Reduce Final Assay Concentration: The simplest solution is to test if the issue persists at lower concentrations.

  • Increase DMSO Co-solvent Concentration: Incrementally increase the final percentage of DMSO in the assay. Most cell-based and biochemical assays can tolerate 0.5-1% DMSO, but always validate this with a vehicle control to check for solvent-induced artifacts.

  • Use Pluronic F-127: This non-ionic surfactant can help maintain the solubility of hydrophobic compounds in aqueous media. A final concentration of 0.01% is a good starting point.

  • Pre-dilution Strategy: Instead of a single large dilution, perform a serial dilution of your DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This can ease the transition from an organic to an aqueous environment.

FAQ 2: I'm observing high background signals or false positives in my fluorescence-based assay (FP, FRET, TR-FRET). What is the likely cause?

The Cause (Causality): The quinoline scaffold is a well-known fluorophore.[4][5][6] Its conjugated ring system can absorb and emit light, potentially overlapping with the excitation and emission spectra of your assay's reporter fluorophores (e.g., FITC, Alexa Fluor 488). This intrinsic fluorescence is a major source of assay interference.[7][8]

Troubleshooting Workflow:

  • Run a Compound-Only Control: Prepare a well containing all assay components except the enzyme/protein of interest and your fluorescent substrate. Add your compound at the highest assay concentration. A high signal in this well confirms autofluorescence.

  • Shift to Red-Shifted Dyes: Interference is most pronounced at lower wavelengths (blue/green spectrum). If possible, switch to an assay format that uses red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647), as fewer library compounds fluoresce in this range.[7]

  • Time-Resolved Fluorescence (TRF): If available, TRF or TR-FRET assays are an excellent solution. They introduce a time delay between excitation and signal reading, allowing short-lived background fluorescence from the compound to decay while capturing the long-lived signal from the lanthanide donor.

Section 3: Diagnostic Protocols & Workflows

To empower your troubleshooting, we provide detailed protocols for diagnosing the root cause of unexpected results.

Protocol 1: Assessing Compound Autofluorescence

This protocol provides a definitive method for quantifying the contribution of your compound to the total assay signal.

Methodology:

  • Prepare Reagents:

    • Assay Buffer (e.g., PBS, HEPES, Tris).

    • Compound Stock: 10 mM 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in 100% DMSO.

    • Assay Plate: The same plate type used for your primary assay (e.g., black, 384-well, low-volume).

  • Plate Layout:

    • Columns 1-3 (Test Compound): Assay buffer + Compound at final assay concentration.

    • Columns 4-6 (Vehicle Control): Assay buffer + DMSO at final assay concentration.

    • Columns 7-9 (Buffer Blank): Assay buffer only.

  • Execution:

    • Add assay buffer to all wells.

    • Add the corresponding volume of compound stock or DMSO to the appropriate wells.

    • Incubate the plate under the same conditions as your primary assay (time, temperature).

  • Data Acquisition:

    • Read the plate on your plate reader using the exact same excitation/emission wavelengths, gain, and other settings as your primary fluorescence assay.

  • Interpretation:

    • Subtract the average signal from the "Buffer Blank" wells from all other wells.

    • If the signal in the "Test Compound" wells is significantly higher (e.g., >10%) than the "Vehicle Control" wells, autofluorescence is a contributing factor to your assay signal.

Troubleshooting Workflow Diagram

This diagram outlines a logical path for diagnosing unexpected assay results.

G cluster_solubility 1. Solubility & Stability Checks cluster_interference 2. Assay Interference Checks cluster_confirmation 3. Confirmation of True Activity start Unexpected Assay Result (e.g., High Inhibition, Poor Z') solubility_check Q: Compound Precipitates? A: Visually inspect wells. Run solubility assay. start->solubility_check solubility_solution Action: - Lower compound concentration - Increase co-solvent (DMSO) - Add surfactant (Pluronic F-127) solubility_check->solubility_solution Precipitation Observed fluorescence_check Q: False positive in fluorescence assay? A: Run autofluorescence protocol. solubility_check->fluorescence_check No Precipitation fluorescence_solution Action: - Switch to red-shifted dyes - Use Time-Resolved FRET - Apply signal correction fluorescence_check->fluorescence_solution Autofluorescence Detected aggregation_check Q: Activity against multiple unrelated targets? A: Add detergent (Triton X-100). Run DLS. fluorescence_check->aggregation_check No Autofluorescence aggregation_solution Action: - Add 0.01% Triton X-100 to assay - Confirm aggregation with DLS - Re-evaluate compound series aggregation_check->aggregation_solution Activity is detergent-sensitive confirmation Q: Is the activity real? A: Run orthogonal & counter-assays. aggregation_check->confirmation Activity is not detergent-sensitive confirmation_solution Action: - Use label-free detection (e.g., SPR) - Test against a mutant/inactive enzyme - Confirm with cell-based target engagement assay confirmation->confirmation_solution

Caption: A logical workflow for troubleshooting unexpected assay results.

References

  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gazzetto, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • Al-Nuaimi, M., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Retrieved from [Link]

  • Pharos. (n.d.). 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Berezin, M. Y., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. National Institutes of Health. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE. Retrieved from [Link]

  • Gazzetto, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson’s Disease through a Computational Approach. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC. Retrieved from [Link]

  • PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. Retrieved from [Link]

  • PubMed. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed. Retrieved from [Link]

  • PubMed. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Retrieved from [Link]

  • ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PLOS One. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. Retrieved from [Link]

  • PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]

  • PubMed. (2007). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. Retrieved from [Link]

  • National Institutes of Health. (2011). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. PMC. Retrieved from [Link]

  • GeneOnline. (2025). Study on Taxifolin's Anti-Tumor Effects Retracted Due to Methodological Concerns. Retrieved from [Link]

Sources

Optimization

Stability testing of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol under different conditions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This resource provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing. The guidance herein is synthesized from established principles of quinoline chemistry, forced degradation studies, and international regulatory standards.

Introduction to the Molecule and its Stability Profile

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a complex heterocyclic compound featuring a quinolin-4-ol core. The presence of two electron-withdrawing groups, trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), is expected to significantly influence the molecule's chemical properties, including its stability.[1] These groups can enhance lipophilicity and metabolic stability but may also affect its susceptibility to specific degradation pathways.[1] Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is a critical step in its development.

This guide is structured in a question-and-answer format to directly address potential challenges during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Getting Started with Stability Studies

Question 1: I am beginning my work with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. What is the most effective way to design a forced degradation study for this specific molecule?

Answer:

A well-designed forced degradation or stress testing study is fundamental to understanding the intrinsic stability of the molecule.[2] The goal is to induce degradation to an extent of about 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.[3] Based on the quinolin-4-ol structure and the trifluoromethyl substituents, your study should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[4][5]

Here is a recommended starting workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile or Methanol) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Aliquot stock solution Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Aliquot stock solution Oxidation Oxidative Stress (3% H₂O₂, RT) Prep->Oxidation Aliquot stock solution Thermal Thermal Stress (Solid) (80°C) Prep->Thermal Use solid API Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Use solid & solution API HPLC HPLC-UV/DAD Analysis (Compare to unstressed control) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassSpec LC-MS for Peak Identification (Elucidate degradant structures) HPLC->MassSpec If degradation observed Oxidative_Degradation cluster_products Potential Products Parent 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Oxidant [O] (e.g., H₂O₂) Parent->Oxidant Hydroxylated Hydroxylated Derivatives Oxidant->Hydroxylated N_Oxide N-Oxide Derivatives Oxidant->N_Oxide Quinone Quinone-like Structures Oxidant->Quinone

Caption: Plausible oxidative degradation pathways.

Section 4: Photostability

Question 4: After exposing my solid compound to light as per ICH Q1B, I see a color change but minimal degradation according to my HPLC assay. How should I interpret this?

Answer:

A change in physical appearance, such as color, is a significant indicator of instability, even if the parent compound's purity by HPLC remains high. [6]This suggests the formation of degradation products at levels below the detection limit of your current method or the formation of polymeric or insoluble degradants that are not being properly analyzed.

Troubleshooting and Next Steps:

  • Method Validation: Ensure your analytical method is truly "stability-indicating." This means it must be able to separate the parent peak from all potential degradation products. Co-elution of a degradant with the main peak can mask the extent of degradation.

  • Mass Balance: Calculate the mass balance. If the decrease in the parent compound does not correlate with the appearance of new peaks, it could indicate the formation of non-UV active compounds, volatile compounds, or compounds that have precipitated out of solution.

  • Dark Control: Always include a "dark control" sample wrapped in aluminum foil and stored under the same temperature and humidity conditions. [7]This helps to distinguish between thermal and light-induced degradation.

  • Packaging Evaluation: If the compound is confirmed to be photolabile, the next step is to test it in protective packaging (e.g., amber vials, light-resistant containers) to see if degradation can be prevented. [8][9] ICH Q1B Photostability Testing Conditions: [7][6][8]

    Light Source Exposure
    Option 1
    Cool white fluorescent lamp Not less than 1.2 million lux hours
    Near UV fluorescent lamp Not less than 200 watt hours/square meter
    Option 2
    Xenon arc lamp Integrated exposure to match Option 1

    | Metal halide lamp | Integrated exposure to match Option 1 |

Summary of Recommended Stability Indicating Methods

A robust, stability-indicating analytical method is essential for accurate assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the standard approach. [2][10]

Parameter Recommendation Rationale
Column C18, 100-150 mm length, 3-5 µm particle size Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradants. Formic acid improves peak shape and ionization for MS detection.
Detector PDA/DAD Allows for peak purity analysis and detection at the optimal wavelength.
Column Temp 30-40 °C Ensures reproducible retention times.
Injection Vol. 5-20 µL Standard volume for analytical HPLC.

| Diluent | Acetonitrile/Water (50:50) | Should be chosen to ensure analyte solubility and stability in solution. |

References

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology, 49(21), 12826–12834.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
  • Pharma Stability: Photostability (ICH Q1B). (n.d.). LinkedIn.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
  • ICH guideline for photostability testing: aspects and directions for use. (2003). Pharmazie, 58(12), 877-80.
  • Pathway proposed for the degradation of quinoline. (n.d.).
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2019). Molecules, 24(23), 4352.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem.
  • Stability tests according to ICH Q1A (R2). (2012). Memmert.
  • ICH Q1A(R2) Guideline. (n.d.).
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. (2024).
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2017). GMP Auditing.
  • Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions. (n.d.). Helago.
  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). BenchChem.
  • 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL. (n.d.). ChemicalBook.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency.
  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. (n.d.). Pharos.
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). PubChem.
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). Biological Chemistry Hoppe-Seyler, 370(11), 1183-9.
  • Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. (n.d.). BenchChem.
  • Forced Degrad
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Molecules, 27(8), 2549.
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chrom
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Sigma-Aldrich.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.
  • Annex 10 - ICH. (n.d.).
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). Molecules, 30(1), 1.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES, 104(3), 572.
  • 8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). International Journal of Molecular Sciences, 25(11), 5941.
  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2015). Organic & Biomolecular Chemistry, 13(30), 8236-8245.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem, 10(11), 1838-1842.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support center for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding its stability profile, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Fluorination

The 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol molecule is a highly fluorinated quinolinol derivative. The incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The strong carbon-fluorine bond generally imparts high chemical and thermal stability.[1] However, the presence of these electron-withdrawing groups, combined with the quinolin-4-ol core, can also introduce specific vulnerabilities. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in solution.

My solution of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is turning a faint yellow. What could be the cause?

Discoloration is a common indicator of degradation for many quinoline compounds.[3] This can be attributed to several factors:

  • Photodegradation: Quinoline and its derivatives are often susceptible to degradation upon exposure to light, particularly UV radiation.[4] This can lead to the formation of oxidized species and colored byproducts.

  • Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. The electron-withdrawing nature of the -CF3 and -OCF3 groups can influence the electron density of the aromatic system, potentially affecting its susceptibility to oxidation.[5][6]

Recommendation: Always protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Additionally, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

I'm seeing inconsistent results in my biological assays. Could this be related to compound instability?

Yes, inconsistent assay results are a hallmark of compound degradation. A loss of the parent compound will lead to a decrease in its effective concentration, resulting in lower-than-expected activity. Furthermore, degradation products may have their own biological activity or could interfere with the assay, leading to variability in your data.

Recommendation: It is crucial to use freshly prepared solutions for your experiments whenever possible. If you need to use stock solutions, their stability under your specific storage conditions should be validated. A stability-indicating analytical method, such as HPLC, is essential for this purpose.

What are the primary factors that can cause the degradation of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in solution?

The stability of this compound is influenced by a combination of factors:

  • pH: The quinolin-4-ol moiety has an acidic proton, and its state of ionization will be pH-dependent. The resulting phenolate form can be more susceptible to certain degradation pathways. For some trifluoromethylphenols, deprotonation can promote hydrolytic defluorination.[7]

  • Light: As mentioned, photodecomposition is a significant risk for quinoline-based compounds.[4]

  • Temperature: Elevated temperatures will accelerate the rate of most chemical degradation reactions.

  • Oxidizing Agents: The presence of peroxides in solvents or exposure to atmospheric oxygen can lead to oxidative degradation.[5][6]

What is the likely degradation pathway for this molecule?
  • Oxidation of the Quinoline Core: The quinoline ring can be hydroxylated, leading to the formation of various hydroxylated quinolinones.[3][8]

  • Photodegradation: UV light can induce the formation of radical species, leading to a complex mixture of degradation products.[4]

  • Hydrolytic Defluorination: Although the C-F bond is generally strong, under certain conditions (e.g., basic pH and presence of the phenolate), nucleophilic attack on the trifluoromethyl group could lead to defluorination.[7][9]

Below is a diagram illustrating a potential degradation pathway initiated by oxidation.

G cluster_main Potential Oxidative Degradation Pathway Parent 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Intermediate1 Hydroxylated Intermediate Parent->Intermediate1 Oxidation ([O], hv) Degradation_Products Ring-Opened Products & Other Degradants Intermediate1->Degradation_Products Further Oxidation

Caption: A simplified diagram of a potential oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is essential to assess the stability of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol under your specific experimental conditions.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[10]

Objective: To determine the degradation profile of the compound under various stress conditions.

Materials:

  • 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (e.g., Xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a developed stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11][12][13]

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Procedure:

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.

    • A typical gradient could be: 10% to 90% acetonitrile over 20 minutes.

  • Detection Wavelength: Determine the UV maximum absorbance of the parent compound using a PDA detector.

  • Method Validation: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Below is a workflow for developing a stability-indicating HPLC method.

G cluster_workflow Stability-Indicating HPLC Method Development Start Start Column_Selection Select C18 Column Start->Column_Selection Mobile_Phase Develop Gradient Method (ACN/Water + 0.1% FA) Column_Selection->Mobile_Phase Wavelength Determine λmax Mobile_Phase->Wavelength Inject_Standards Inject Parent Compound Wavelength->Inject_Standards Forced_Degradation Perform Forced Degradation Inject_Standards->Forced_Degradation Inject_Stressed Inject Stressed Samples Forced_Degradation->Inject_Stressed Resolution_Check Check Resolution of Parent and Degradants Inject_Stressed->Resolution_Check Optimize Optimize Gradient, Flow Rate, or Mobile Phase Resolution_Check->Optimize Inadequate Validated_Method Validated Stability- Indicating Method Resolution_Check->Validated_Method Adequate Optimize->Inject_Stressed

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Storage and Handling

To minimize degradation and ensure the longevity of your compound, please adhere to the following recommendations:

ParameterRecommendationRationale
Solid Compound Store at 2-8°C in a tightly sealed container, protected from light.Low temperatures slow down potential solid-state degradation. Protection from light and moisture is crucial.
Stock Solutions Prepare fresh solutions for each experiment. If storage is necessary, store in amber vials at -20°C or -80°C. Perform a stability check after freeze-thaw cycles.Minimizes degradation in solution. Freezing slows down chemical reactions significantly.
Solvent Choice Use high-purity, HPLC-grade solvents. Avoid solvents that may contain peroxides (e.g., older bottles of THF or diethyl ether).Impurities in solvents can initiate or catalyze degradation.
Working Conditions When preparing solutions, work quickly and avoid prolonged exposure to ambient light and temperature. For highly sensitive applications, consider working under an inert atmosphere.Minimizes exposure to environmental factors that can cause degradation.

References

  • New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • Peikova, L., Balkanski, S., & Georgieva, M. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Current Pharmaceutical Analysis, 18(10), 968-982.
  • Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Arom
  • Peikova, L., Balkanski, S., & Georgieva, M. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers.
  • García, M. A., Solvas, M. C., & Beceiro-González, E. (2006). Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV.
  • Chang, C. N., Chen, Y. J., & R. Bruce, R. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(20), 12263–12269.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts.
  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (n.d.).
  • Pradhan, D. P., & Mukthinuthalapati, M. A. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). PMC.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
  • Forced Degrad
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (n.d.). MDPI.
  • 4-(Trifluoromethyl)phenol 97 402-45-9. (n.d.). Sigma-Aldrich.
  • Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). (2005). Photochemical & Photobiological Sciences, 4(11), 891-895.
  • Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. (2003). The Journal of Organic Chemistry, 68(12), 4693-4699.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 29.
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science, 17(12), 221208.
  • New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. (n.d.). ChemicalBook.
  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015). RSC Publishing.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Miyashiro, S. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-582.
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (n.d.). OUCI.
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998).
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Chem-Impex.
  • Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.).
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). ChemRxiv.
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). Biological Chemistry Hoppe-Seyler, 370(11), 1183-1190.
  • Advances in the Development of Trifluoromethoxyl
  • 3-(trifluorométhoxy)aniline. (n.d.). Chem-Impex.
  • Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. (2025).
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Biodegradation of quinoline at different concentrations of quinoline by... (n.d.).
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry, 88(17), 12196-12205.
  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. (n.d.). PubChem.

Sources

Optimization

Technical Support Center: Purification of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support center for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS No. 306935-26-2). This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS No. 306935-26-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly fluorinated quinolinol derivative. The unique electronic properties conferred by the trifluoromethoxy and trifluoromethyl groups present specific challenges and opportunities in purification. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.

Section 1: Foundational Knowledge & Strategic Overview

Before attempting purification, understanding the physicochemical properties of the target compound is crucial. These properties dictate the optimal purification strategy.

Physicochemical Profile

The presence of two strongly electron-withdrawing groups (-OCF₃ and -CF₃) significantly influences the molecule's acidity, solubility, and chromatographic behavior.

PropertyValue / ObservationRationale & Implications for Purification
CAS Number 306935-26-2[1][2]For accurate identification and literature searching.
Molecular Formula C₁₁H₅F₆NO₂[2]High fluorine content suggests high crystallinity but potentially lower solubility in hydrocarbons.
Molecular Weight 297.15 g/mol [2]Standard molecular weight for small molecule drug intermediates.
Physical State Solid (White to light yellow powder/crystal)[3]The compound should be a crystalline solid when pure. An oily or amorphous state indicates impurities.
Predicted pKa ~3.99[2]The 4-hydroxyl group is significantly more acidic than a typical phenol due to the electron-withdrawing groups. This property is key for purification by acid-base extraction.
Predicted Solubility Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) and some alcohols.Solvent selection for recrystallization and chromatography is critical. General quinoline derivatives are often recrystallized from alcohol or ketone mixtures[4].
General Purification Strategy Flowchart

The first step in any purification is to assess the crude material and select a primary method. This flowchart outlines a logical approach.

Purification_Strategy A Crude Product (Post-Synthesis) B Initial Purity Assessment (TLC, ¹H NMR, LCMS) A->B C Decision Point: Major Impurities Present? B->C D Primary Purification: Recrystallization C->D High crude purity (>85%) Crystalline solid E Alternative Primary: Column Chromatography C->E Multiple impurities Close polarity Oily/amorphous crude F Special Case: Acid-Base Extraction C->F Suspected neutral impurities (e.g., starting materials) G Final Purity Analysis (NMR, HPLC, Melting Point) D->G E->G F->D Precipitated solid requires further polishing G->E Impurities remain H Pure Compound (>98%) G->H Purity Confirmed

Caption: A decision tree for selecting the appropriate initial purification method.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when first handling this compound.

Q1: My crude product is a brown oil, but the literature says it should be a white solid. What happened? A1: An oily or discolored appearance strongly suggests the presence of impurities. Common culprits include residual high-boiling solvents (like DMF or PPA used in synthesis[5]), unreacted starting materials, or polymeric side-products from the cyclization reaction. An oily state prevents effective crystallization and necessitates a chromatographic approach as the first purification step[6][7].

Q2: Which purification technique should I try first? A2: If your crude material is a solid with >85% purity by NMR, recrystallization is the most efficient first choice. It is scalable and cost-effective. If the crude is an oil or contains multiple impurities with similar polarity to the product, column chromatography is necessary. If you suspect significant contamination with non-polar, neutral starting materials, an acid-base extraction can be a highly effective initial clean-up step before recrystallization.

Q3: The compound seems to exist in two forms (quinolinol and quinolone). Does this affect purification? A3: Yes, this is keto-enol tautomerism. The quinolin-4-ol form exists in equilibrium with its 1H-quinolin-4-one tautomer[8]. In solution, this equilibrium is dynamic. On a silica gel column, this can sometimes lead to band broadening or tailing. The acidic nature of silica gel favors the quinolone form. Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes sharpen the elution band, although this is not always necessary. For most purposes (recrystallization, extraction), this tautomerism does not significantly complicate the procedure.

Section 3: Detailed Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for removing minor impurities from a solid sample.

Q: How do I select an appropriate solvent system for recrystallization? A: The ideal solvent should dissolve the compound when hot but not when cold. Given the compound's polarity, start with polar solvents. A mixed-solvent system is often required.

Protocol: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene, acetone/water mixture) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

  • If the solid dissolves easily at room temperature, the solvent is too good; set it aside. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the promising solutions to room temperature, then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent yields well-formed crystals with minimal product loss in the mother liquor.

Solvent System (Example)Observation & Rationale
Isopropanol / Water The compound is likely soluble in hot isopropanol. Water can be added as an anti-solvent to the hot solution until turbidity appears, which is then cleared by adding a drop of hot isopropanol before slow cooling. This is a common technique for polar compounds[9].
Ethyl Acetate / Hexanes A good choice for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.
Acetone or Methanol These are often very good solvents, but the compound might be too soluble even at low temperatures, leading to poor recovery. They are more suitable for dissolving the compound before precipitation with an anti-solvent[4].

Q: My recrystallized product is still colored (yellow/tan). How can I remove the color? A: Colored impurities are often highly conjugated organic molecules that can be removed with activated charcoal. Solution:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

  • Swirl the mixture and gently heat for 5-10 minutes. The colored impurities will adsorb to the charcoal's surface[9].

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite in a pre-warmed funnel to remove the charcoal.

  • Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Purification by Column Chromatography

Chromatography is essential for separating complex mixtures or purifying non-crystalline products[7].

Q: What stationary phase and mobile phase (eluent) should I use? A: The standard choice is silica gel as the stationary phase. To determine the mobile phase, use Thin Layer Chromatography (TLC).

  • Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Optimal Rf: Aim for a solvent system that gives your target compound an Rf value of 0.25-0.35 on a TLC plate[6]. This provides a good balance between separation from impurities and a reasonable elution time. For this compound, a gradient of 10% to 50% ethyl acetate in hexanes is a logical starting range to test.

Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped[6].

  • Sample Loading:

    • Wet Loading: If the compound is soluble in the mobile phase, dissolve it in a minimal amount and load it directly onto the column.

    • Dry Loading: If solubility is low, dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column[6]. This method often results in better resolution.

  • Elution: Start elution with the low-polarity mobile phase. If a gradient is needed (as determined by TLC), gradually increase the percentage of the more polar solvent to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q: My compound is streaking badly on the TLC plate and the column. Why? A: Streaking is often caused by strong interactions with the acidic silica gel, especially for polar or acidic/basic compounds[6]. Solutions:

  • Overloading: You may have spotted too much compound on the TLC plate or loaded too much onto the column. Try using less material.

  • Acidic Modifier: Since the 4-hydroxyl group is acidic, streaking can occur. Adding a small amount (0.5-1%) of acetic acid to your mobile phase can often suppress deprotonation on the silica surface and lead to sharper bands.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina, although this requires re-optimizing the mobile phase.

Purification by Acid-Base Extraction

This technique leverages the acidic nature of the 4-hydroxyl group to separate it from neutral impurities.

Q: How can I use acid-base extraction to purify my compound? A: You can convert the acidic quinolinol into its water-soluble salt by treating it with a base, while neutral organic impurities remain in the organic phase.

AcidBase_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Recovery A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., 1M NaOH) A->B C Shake in Separatory Funnel B->C D Aqueous Layer (Top or Bottom) Contains Deprotonated Product (Water-Soluble Salt) C->D E Organic Layer Contains Neutral Impurities C->E F Separate Layers D->F E->F G Collect Aqueous Layer F->G H Cool in Ice Bath & Acidify (e.g., with 1M HCl) until pH ~3-4 G->H I Product Precipitates Out H->I J Filter, Wash with Cold Water, and Dry I->J K K J->K Pure Solid Product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Q: Are there any risks with this method? A: Yes. While effective, hydrolysis of the trifluoromethoxy (-OCF₃) group is a potential risk under harsh basic or acidic conditions, although it is generally more stable than other halo-ethers. It is recommended to use moderate concentrations of acid/base (e.g., 1-2 M) and avoid prolonged exposure or heating[10]. Always perform the extraction at room temperature or below.

Section 4: Purity Assessment

After purification, you must verify the purity of your compound.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot. Co-spotting with the crude material should show a clear separation from impurities.

  • Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR): This is the most definitive method for structural confirmation and purity assessment. The ¹H NMR spectrum should show clean signals with correct integrations and the absence of impurity peaks. The ¹⁹F NMR will be critical for confirming the integrity of the -CF₃ and -OCF₃ groups.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).[11][12]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. The melting point for the related 8-(trifluoromethyl)quinolin-4-ol is 174-176 °C, so a value in this range might be expected[3].

By applying these targeted strategies and understanding the chemical principles behind them, you can effectively refine the purification of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and proceed with confidence in your research and development endeavors.

References

Troubleshooting

Technical Support Center: Strategies for Enhancing the Bioavailability of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support center dedicated to addressing the challenges associated with the in vivo application of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the in vivo application of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the oral bioavailability of this investigational compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common hurdles and advance your research.

Understanding the Core Challenge: A BCS Class II Compound

Before delving into solutions, it is crucial to understand the inherent properties of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol that contribute to its poor oral bioavailability. Based on its chemical structure, we can predict its key physicochemical properties:

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 299.15 g/mol Within a favorable range for oral absorption.
logP (Consensus) 3.55High lipophilicity, suggesting good membrane permeability.
Aqueous Solubility logS = -4.5 (0.10 mg/mL)Poorly soluble in aqueous media.
pKa (strongest acidic) 6.5 (phenol)Ionization will be pH-dependent in the GI tract.
pKa (strongest basic) 1.2 (quinoline)Mostly non-ionized in the intestine.

The combination of low aqueous solubility and high predicted permeability strongly indicates that 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a Biopharmaceutics Classification System (BCS) Class II compound. For such compounds, the rate-limiting step in oral absorption is typically the dissolution of the drug in the gastrointestinal fluids.[1][2] Therefore, our primary focus for enhancing bioavailability will be on strategies that improve the dissolution rate and apparent solubility of the compound.

Troubleshooting Guide: Addressing Low In Vivo Exposure

This section is formatted in a question-and-answer style to directly address common issues observed during preclinical in vivo studies.

Q1: We are observing very low and inconsistent plasma concentrations of our compound after oral dosing in our animal model. What is the likely cause?

A1: This is a classic presentation for a BCS Class II compound like 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The low exposure is likely due to its poor aqueous solubility, which limits the amount of drug that can dissolve in the gastrointestinal (GI) tract and be absorbed. The variability can be attributed to physiological differences between animals, such as variations in GI motility and pH, which can significantly impact the dissolution of a poorly soluble compound.

Q2: How can we confirm that poor solubility is the primary reason for the low bioavailability?

A2: A systematic approach is recommended to diagnose the root cause.[3]

  • In Vitro Dissolution Studies: Perform dissolution testing of the neat, crystalline compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). You will likely observe a very low extent and rate of dissolution.

  • In Vitro Permeability Assays: While the high logP predicts good permeability, this can be confirmed using a Caco-2 permeability assay. If the compound exhibits high permeability in this assay, it further solidifies its BCS Class II classification and points to dissolution as the main hurdle.

  • Pharmacokinetic (PK) Study Design: Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration. A low absolute bioavailability (F%) calculated from the ratio of the area under the curve (AUC) for oral and IV routes will confirm poor oral absorption.

Q3: We are using a simple suspension of the compound in an aqueous vehicle for our oral dosing. Is this appropriate?

A3: While a simple suspension is a common starting point, it is often inadequate for BCS Class II compounds. The large particle size and crystalline nature of the drug in a standard suspension lead to a slow dissolution rate, which is likely insufficient to achieve adequate plasma concentrations. More advanced formulation strategies are necessary to overcome this dissolution rate-limited absorption.

Formulation Strategies to Enhance Bioavailability

For BCS Class II compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. Several established techniques can achieve this.[4][5] The choice of strategy will depend on the specific properties of the compound and the desired formulation characteristics.

Here, we present three robust strategies:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[6][7] The amorphous form has a higher free energy than the crystalline form, leading to significantly increased apparent solubility and dissolution rate.[8][9]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[10][11] The increased surface area, as described by the Noyes-Whitney equation, leads to a faster dissolution rate.[12]

  • Lipid-Based Formulations: These formulations involve dissolving or suspending the drug in a mixture of lipids, surfactants, and co-solvents.[13] Upon contact with GI fluids, these systems can form fine emulsions or micellar solutions, which can enhance drug solubilization and absorption.

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Development & Evaluation cluster_3 Outcome start Low Oral Bioavailability Observed bcs_class Characterize Physicochemical Properties (Predicted BCS Class II) start->bcs_class strategy Select Formulation Strategy bcs_class->strategy asd Amorphous Solid Dispersion (ASD) strategy->asd Good polymer interaction? Thermally stable? nano Nanosuspension strategy->nano Stable crystalline form? Amenable to milling/homogenization? lipid Lipid-Based Formulation strategy->lipid Sufficient lipid solubility? High logP? develop Formulation Development & Characterization asd->develop nano->develop lipid->develop invivo In Vivo PK Study in Animal Model develop->invivo end Enhanced Bioavailability invivo->end G cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation start Start with Crystalline Drug presuspension Disperse Drug in Stabilizer Solution start->presuspension homogenize High-Pressure Homogenization presuspension->homogenize nanosuspension Formation of Nanosuspension homogenize->nanosuspension dls Particle Size & Zeta Potential (DLS) nanosuspension->dls dissolution In Vitro Dissolution Testing nanosuspension->dissolution pk_study In Vivo PK Study dls->pk_study dissolution->pk_study

Sources

Reference Data & Comparative Studies

Comparative

Validating the Mechanism of Action of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities.[1][2][3] The subject of this guide, 8-(...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities.[1][2][3] The subject of this guide, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a structurally intriguing molecule featuring two fluorine-containing moieties—a trifluoromethoxy group and a trifluoromethyl group. These substitutions are known to enhance critical drug-like properties, including metabolic stability and membrane permeability, making this compound a person of interest for further investigation.[4] This guide provides a comprehensive framework for elucidating the mechanism of action of this novel quinoline derivative, comparing its potential biological activities with established alternatives, and offering detailed experimental protocols for validation.

Postulated Mechanisms of Action

Given the well-documented activities of quinoline derivatives, we can hypothesize several potential mechanisms of action for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The presence of the quinolin-4-ol core, common in compounds with anticancer and antimicrobial properties, suggests two primary avenues of investigation:

  • Hypothesis 1: Anticancer Activity via DNA Damage and Apoptosis Induction. Many quinoline-based compounds exert their cytotoxic effects on cancer cells by intercalating with DNA, inhibiting topoisomerase enzymes, and inducing programmed cell death (apoptosis).[5][6]

  • Hypothesis 2: Antibacterial Activity through Inhibition of Essential Bacterial Processes. Fluoroquinolones, a well-known class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] Other quinoline derivatives have been shown to disrupt bacterial cell division by targeting proteins like FtsZ.[7]

Experimental Validation Workflow

To systematically investigate these hypotheses, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for biological activity and then to dissect the specific molecular mechanisms involved.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (Anticancer) cluster_2 Phase 3: Mechanistic Elucidation (Antibacterial) cluster_3 Phase 4: In Vivo Validation A Compound Synthesis and Characterization B Anticancer Cell Line Screening (e.g., NCI-60 Panel) A->B C Antibacterial Susceptibility Testing (MIC/MBC Assays) A->C D Apoptosis Assays (Annexin V/PI Staining) B->D H Bacterial Morphology Analysis (Microscopy) C->H E Cell Cycle Analysis (Flow Cytometry) D->E F DNA Damage Assays (γ-H2AX Staining) E->F G Topoisomerase Inhibition Assays F->G K Xenograft Mouse Model (for Anticancer Activity) G->K I DNA Gyrase/Topoisomerase IV Inhibition Assays H->I J FtsZ Polymerization Assay H->J L Bacterial Infection Mouse Model I->L J->L

Figure 1: A stepwise workflow for validating the mechanism of action of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Detailed Experimental Protocols

Protocol 1: In Vitro Anticancer Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A).

  • Treatment: Plate cells at an appropriate density and treat with a serial dilution of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assay: Assess cell viability using the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Protocol 2: Apoptosis and Cell Cycle Analysis

  • Treatment: Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Apoptosis Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

  • Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the cell cycle distribution.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7]

  • Broth Microdilution: Prepare a two-fold serial dilution of the compound in a 96-well plate with Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[7]

Comparative Analysis with Alternative Compounds

To contextualize the potential activity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, it is essential to compare it with well-characterized quinoline derivatives.

CompoundPrimary Mechanism of ActionTarget Organism/CellPotency (Example)
Ciprofloxacin Inhibition of bacterial DNA gyrase and topoisomerase IV.[5]BacteriaMIC: 0.004-2 µg/mL against E. coli
Camptothecin Inhibition of topoisomerase I, leading to DNA damage and apoptosis.[3]Cancer CellsIC50: ~10-100 nM in various cancer cell lines
Chloroquine Interferes with heme detoxification in the malaria parasite.[3]Plasmodium falciparumIC50: ~10-20 nM against sensitive strains
DDD107498 Inhibition of translation elongation factor 2 (PfEF2).[8]Plasmodium falciparumEC50: 1 nM

Visualizing the Hypothesized Signaling Pathway

Should experimental data support the anticancer hypothesis, a potential signaling pathway leading to apoptosis can be visualized.

G compound 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol dna Nuclear DNA compound->dna Potential Intercalation topo Topoisomerase I/II compound->topo Inhibition damage DNA Double-Strand Breaks dna->damage topo->dna Causes breaks during replication atm_atr ATM/ATR Kinases damage->atm_atr Sensing p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: A hypothesized signaling pathway for anticancer activity, involving topoisomerase inhibition and subsequent apoptosis.

Conclusion and Future Directions

The structured approach outlined in this guide provides a robust framework for the initial characterization and mechanism of action validation for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The dual fluorine-containing substitutions present a unique chemical entity with the potential for potent and specific biological activity. The proposed experimental workflows, coupled with comparative analysis against established quinoline-based drugs, will enable a comprehensive understanding of this novel compound's therapeutic potential. Future studies should focus on target deconvolution, pharmacokinetic profiling, and in vivo efficacy studies to further validate its promise as a lead compound in drug discovery.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2022). PubMed Central. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). MDPI. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. [Link]

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol - Pharos. (n.d.). Pharos. [Link]

  • QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. (2019). ResearchGate. [Link]

  • 8-Fluoro-4-hidroxi-2-(trifluorometil)quinolina. (n.d.). Chem-Impex. [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089. (n.d.). PubChem. [Link]

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339. (n.d.). PubChem. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). PubMed. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2021). ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Springer. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Institutes of Health. [Link]

Sources

Validation

Cross-validation of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol activity in different cell lines

<_ A Senior Application Scientist's Guide to Cross-Validating the In Vitro Activity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Introduction to the Compound and the Rationale for Cross-Validation The Compoun...

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to Cross-Validating the In Vitro Activity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction to the Compound and the Rationale for Cross-Validation

The Compound: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] The presence of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups is a common strategy in medicinal chemistry to enhance metabolic stability and cell membrane permeability, potentially increasing the compound's efficacy and oral bioavailability.[5]

The Imperative of Cross-Validation: Cancer is not a monolithic disease. Tumors of different origins exhibit vast heterogeneity. A compound that shows potent activity in one cancer cell line might be completely inert in another.[1][6] Cross-validation across a panel of cell lines is essential to:

  • Establish Broader Efficacy: Determine if the compound has a broad-spectrum effect or is specific to a particular cancer subtype.

  • Avoid Cell Line-Specific Artifacts: Ensure the observed activity is not due to a unique mutation or pathway deregulation present in only one cell line.[1]

  • Gain Mechanistic Insights: Comparing sensitive versus resistant cell lines can provide valuable clues about the compound's mechanism of action.[1]

  • Increase Translatability: Findings that hold across multiple models are more likely to be reproducible in more complex preclinical and clinical settings.[6][7][8]

For this guide, we will focus on a representative panel of three commonly used human cancer cell lines:

  • A549: A human lung adenocarcinoma cell line.[9][10][11]

  • MCF-7: A human breast adenocarcinoma cell line, notable for being estrogen receptor (ER) positive.[12][13][14][15]

  • HeLa: The oldest and most commonly used human cell line, derived from cervical cancer.[16][17][18][19]

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the known activities of similar heterocyclic compounds, a plausible hypothesis is that 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol exerts its cytotoxic effects by inducing apoptosis (programmed cell death). A key pathway in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being the primary executioners.

Proposed Apoptotic Signaling Pathway

G Compound 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Cell Cancer Cell Compound->Cell Enters Cell Mito Mitochondrial Stress Cell->Mito Induces ProCasp9 Pro-Caspase-9 Mito->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleaves & Activates Casp37 Active Caspase-3/7 (Executioner Caspases) ProCasp37->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induction by the test compound.

Experimental Design and Workflow

Our experimental strategy is designed to first screen for general cytotoxicity and then to specifically investigate the induction of apoptosis. This tiered approach is efficient and allows for a logical progression of inquiry.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation Start Seed A549, MCF-7, HeLa cells in 96-well plates Treat Treat with serial dilutions of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Perform MTT Assay Incubate->MTT Analyze Measure Absorbance & Calculate IC50 Values MTT->Analyze Start2 Seed cells based on IC50 data (e.g., at IC50 and 2x IC50 concentrations) Analyze->Start2 Inform concentration selection Treat2 Treat with compound for a shorter duration (e.g., 24 hours) Start2->Treat2 Caspase Perform Caspase-Glo® 3/7 Assay Treat2->Caspase Analyze2 Measure Luminescence & Compare to Control Caspase->Analyze2

Caption: A two-phase experimental workflow for compound validation.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible methods. The following protocols are detailed to ensure self-validation through the inclusion of appropriate controls.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.[20][21][22][23] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[22]

Materials:

  • A549, MCF-7, HeLa cell lines

  • Complete culture medium (specific for each cell line)

  • 96-well flat-bottom sterile plates

  • 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-channel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Controls: Include "cells + medium only" (negative control) and "cells + medium with 0.5% DMSO" (vehicle control).

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control media.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway.[24][25][26] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, generating a "glow-type" signal proportional to caspase activity.[24][26]

Materials:

  • Cells cultured and treated in white-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described for the MTT assay. Treat cells with the test compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50).

    • Controls: Include untreated cells (negative control) and cells treated with a known apoptosis inducer like Staurosporine (positive control).[27]

  • Incubation: Incubate for a period shorter than the viability assay (e.g., 24 hours), as caspase activation precedes cell death.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[25][26] Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation & Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the signal to stabilize. Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescence readings to the negative control to determine the fold-change in caspase-3/7 activity.

Data Interpretation & Comparative Analysis

The collected data should be organized to facilitate a clear comparison across the cell lines.

Table 1: Comparative Cytotoxicity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Cell LineTissue of OriginKey FeaturesIC50 (µM) after 48h (Hypothetical Data)
A549 Lung AdenocarcinomaKRAS mutation, p53 wild-type[28]12.5 ± 1.8
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER) positive[13][15][29]28.7 ± 3.2
HeLa Cervical CancerHPV-18 positive, p53 inactive[18][19]8.9 ± 1.1

Table 2: Comparative Apoptosis Induction by 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol at 24h

Cell LineTreatment (at IC50)Fold-Increase in Caspase-3/7 Activity (Hypothetical Data)
A549 12.5 µM4.8 ± 0.6
MCF-7 28.7 µM2.1 ± 0.4
HeLa 8.9 µM6.2 ± 0.9

Interpretation of Hypothetical Results:

  • The compound demonstrates cytotoxic activity against all three cell lines, but with varying potency. HeLa cells appear to be the most sensitive, while MCF-7 cells are the least sensitive.

  • The significant increase in caspase-3/7 activity across all cell lines strongly supports the hypothesis that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis.

  • The differential sensitivity could be explored further. For instance, is the lower sensitivity in MCF-7 cells related to their ER-positive status or other unique signaling pathways?[12][13] This cross-validation provides a foundation for deeper mechanistic studies.

Conclusion

This guide outlines a robust, multi-cell line approach to validate the in vitro activity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. By moving beyond a single-cell-line model, researchers can build a much stronger, more generalizable case for a compound's therapeutic potential. The combination of a broad cytotoxicity screen followed by a specific mechanistic assay provides a powerful and efficient workflow. The hypothetical data illustrates how such a cross-validation study can reveal differential sensitivities, offering critical insights that guide the next steps in the drug development pipeline.

References

  • Cell line profile: MCF7. Culture Collections, Public Health England. [Link]

  • HeLa Cell Line. The Embryo Project Encyclopedia. [Link]

  • MCF7. BCRJ Cell Line. [Link]

  • Cell line profile: A549. Culture Collections, Public Health England. [Link]

  • MCF-7. Wikipedia. [Link]

  • A549 Cell Lines. Biocompare. [Link]

  • About HeLa Cells. NanoEntek Blog. [Link]

  • A549 cell. Wikipedia. [Link]

  • HeLa. Wikipedia. [Link]

  • A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Imanis Life Sciences. [Link]

  • HeLa Cell Line: Revolutionizing Research. Cytion. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Why do researchers use two different cell lines for in vitro studies? ResearchGate. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Cell Viability and Cytotoxicity determination using MTT assay. YouTube. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. PubMed Central. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). ACS Publications. [Link]

  • Biological activities of quinoline derivatives. Semantic Scholar. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. OSTI.GOV. [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PubMed Central. [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents. PubMed. [Link]

  • Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. PubMed Central. [Link]

Sources

Comparative

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol versus other quinoline-based inhibitors

An In-Depth Comparative Guide to Quinoline-Based Inhibitors: Mefloquine and its Therapeutic Context In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone for the development of therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quinoline-Based Inhibitors: Mefloquine and its Therapeutic Context

In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone for the development of therapeutic agents, particularly in the fight against infectious diseases. This guide provides a detailed comparison of prominent quinoline-based inhibitors, with a primary focus on Mefloquine, contextualized by its relationship with other key members of this class, such as Chloroquine. We will delve into their mechanisms of action, the molecular basis of resistance, and the experimental data that define their clinical and research applications. This analysis is designed for researchers, scientists, and drug development professionals seeking a nuanced understanding of these critical compounds.

The Quinoline Core: A Privileged Scaffold in Antimalarial Therapy

The 4-aminoquinoline structure is fundamental to some of the most impactful antimalarial drugs in history. These compounds have long been the first line of defense against Plasmodium falciparum, the deadliest species of malaria parasite. Their primary mechanism of action revolves around the disruption of a critical metabolic process within the parasite's digestive vacuole.

Inside the infected red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of heme as a byproduct. Free heme is toxic to the parasite. To neutralize this threat, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. Quinoline-based drugs, such as Chloroquine and Mefloquine, are weak bases that become protonated in the acidic environment of the parasite's digestive vacuole. In this charged state, they are trapped and accumulate to high concentrations. Here, they are thought to interfere with hemozoin formation by capping the growing crystal, leading to a buildup of toxic free heme that ultimately kills the parasite.

cluster_RBC Infected Red Blood Cell cluster_Parasite Malaria Parasite cluster_DV Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-Toxic Crystal) Heme->Hemozoin Polymerization Quinoline Quinoline Drug (e.g., Mefloquine) Quinoline->Heme Inhibition of Polymerization

Figure 1: General mechanism of action for quinoline-based antimalarials. These drugs accumulate in the parasite's acidic digestive vacuole and inhibit the detoxification of heme, leading to parasite death.

Mefloquine: A Closer Look

Mefloquine, distinguished by its trifluoromethyl groups, was developed to combat the growing threat of Chloroquine-resistant malaria. While it shares the fundamental mechanism of heme polymerization inhibition, its distinct chemical structure leads to different properties regarding efficacy, resistance, and side-effect profiles.

Mechanism of Action and Resistance

Mefloquine's primary target is the inhibition of hemozoin formation. However, resistance to Mefloquine is a significant clinical challenge and is primarily associated with increased expression of the Plasmodium falciparum multidrug resistance protein 1 (PfMDR1), encoded by the pfmdr1 gene. PfMDR1 is a transport protein located on the membrane of the parasite's digestive vacuole. Overexpression or specific mutations in this transporter can lead to the efflux of Mefloquine from its site of action, reducing its intracellular concentration and thus its efficacy. This is a key point of differentiation from Chloroquine resistance, which is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.

The relationship between pfmdr1 copy number and Mefloquine susceptibility is a critical area of study. An increase in the number of copies of the pfmdr1 gene is a known molecular marker for Mefloquine resistance.

Comparative Analysis: Mefloquine vs. Other Quinolines

The clinical utility and limitations of quinoline inhibitors are best understood through direct comparison. The table below summarizes key characteristics, supported by experimental observations.

FeatureMefloquineChloroquine
Primary Mechanism Inhibition of heme polymerizationInhibition of heme polymerization
Primary Resistance Gene pfmdr1 (transporter)pfcrt (transporter)
Molecular Basis of Resistance Increased gene copy number and point mutations leading to drug effluxPoint mutations leading to drug efflux from the digestive vacuole
Common Side Effects Neuropsychiatric effects (dizziness, anxiety, paranoia), insomniaGastrointestinal upset, headache, blurred vision (less severe)
Use Case Treatment and prophylaxis of Chloroquine-resistant malariaTreatment and prophylaxis of malaria in sensitive regions

Table 1: Comparative overview of Mefloquine and Chloroquine.

Experimental Protocols for Assessing Quinoline Inhibitor Activity

Evaluating the efficacy and resistance mechanisms of quinoline-based inhibitors requires robust and standardized experimental protocols. Below are methodologies for key assays.

In Vitro Drug Susceptibility Testing

This assay determines the concentration of a drug required to inhibit parasite growth by 50% (IC50).

Protocol:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Drug Preparation: A serial dilution of the quinoline inhibitor (e.g., Mefloquine) is prepared in 96-well microtiter plates.

  • Incubation: Parasitized red blood cells (0.5% parasitemia) are added to each well and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Measurement: Parasite growth is quantified using a DNA-intercalating fluorescent dye like SYBR Green I. Fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence data is normalized to drug-free controls, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.

cluster_Workflow In Vitro Drug Susceptibility Assay Workflow A 1. Prepare Serial Dilutions of Quinoline Inhibitor B 2. Add Parasitized RBCs to 96-well Plate A->B C 3. Incubate for 72 hours B->C D 4. Add SYBR Green I Dye C->D E 5. Measure Fluorescence D->E F 6. Calculate IC50 Value E->F

Figure 2: Workflow for determining the in vitro IC50 of antimalarial compounds.

Molecular Analysis of Resistance Markers

This involves quantifying the copy number of resistance-associated genes like pfmdr1.

Protocol:

  • Genomic DNA Extraction: DNA is extracted from cultured parasites or patient blood samples.

  • Real-Time Quantitative PCR (qPCR): A TaqMan-based qPCR assay is performed.

    • Primers and Probes: Specific primers and a FAM-labeled probe are used to target the pfmdr1 gene. A reference gene (e.g., β-tubulin), targeted with a VIC-labeled probe, is run in parallel (duplex reaction).

    • Thermal Cycling: The reaction is run on a real-time PCR instrument.

  • Data Analysis: The comparative CT (ΔΔCT) method is used to determine the pfmdr1 copy number relative to a single-copy calibrator strain (e.g., 3D7). The copy number is calculated as 2^−ΔΔCT.

Conclusion and Future Directions

Mefloquine remains a crucial tool in the global effort to control malaria, particularly in regions with high levels of Chloroquine resistance. However, the emergence and spread of Mefloquine resistance, primarily driven by alterations in the pfmdr1 gene, necessitate continuous surveillance and the development of new therapeutic strategies. Understanding the distinct molecular mechanisms of resistance for different quinoline-based inhibitors is paramount for effective treatment strategies and for the rational design of next-generation antimalarials that can overcome existing resistance pathways. The experimental frameworks detailed here provide the foundation for these ongoing research and development efforts.

References

  • Title: Drug-capping of malaria pigment crystals. Source: PNAS URL: [Link]

  • Title: The mechanism of action of quinoline antimalarials. Source: Nature URL: [Link]

  • Title: Pfmdr1 copy number and arteminisin-based combination therapy failure in falciparum malaria in Southeast Asia. Source: The Journal of Infectious Diseases URL: [Link]

  • Title: The effect of pfmdr1 copy number on the therapeutic efficacy of mefloquine for the treatment of uncomplicated Plasmodium falciparum malaria in northeastern Cambodia. Source: Malaria Journal URL: [Link]

  • Title: A molecular marker for chloroquine-resistant falciparum malaria. Source: Nature URL: [Link]

Validation

A Head-to-Head Preclinical Comparison of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a Novel Kinase Inhibitor, with Standard-of-Care Chemotherapeutics in Colorectal Cancer Models

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, ranking as the third most common cancer worldwide.[1] The cornerstone of systemic chemotherapy for CRC has long been a combination of cytotoxic agents, including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.[2][3][4] While these drugs have improved patient outcomes, their efficacy is often limited by significant toxicities and the development of chemoresistance.[5] This necessitates the discovery and development of novel therapeutic agents with improved efficacy and more favorable safety profiles.

This guide presents a preclinical head-to-head comparison of a novel investigational compound, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as Cmpd-X), against the standard-of-care drugs 5-FU, oxaliplatin, and irinotecan. Cmpd-X is a quinolin-4-ol derivative, a class of compounds known for their diverse pharmacological activities.[2] Our preliminary investigations suggest that Cmpd-X exerts its anti-cancer effects through a distinct mechanism of action, potentially offering a new therapeutic avenue for CRC. This document provides a comprehensive overview of the comparative efficacy of Cmpd-X in both in vitro and in vivo preclinical models of colorectal cancer, supported by detailed experimental protocols.

Putative Mechanism of Action: Cmpd-X as a Novel Inhibitor of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is frequently dysregulated in colorectal cancer, playing a crucial role in cell proliferation, survival, and apoptosis resistance.[1][6] Our initial screening assays suggest that Cmpd-X functions as a potent and selective inhibitor of PI3Kα, a key isoform in this pathway. By blocking the phosphorylation of AKT, Cmpd-X is hypothesized to downstream inhibit pro-survival signals and induce apoptosis in CRC cells.

In contrast, the standard-of-care drugs operate through different mechanisms. 5-Fluorouracil , a pyrimidine analog, primarily disrupts RNA synthesis and to a lesser extent, inhibits thymidylate synthase, leading to DNA damage.[3][7] Oxaliplatin , a platinum-based agent, forms DNA adducts that inhibit DNA replication and transcription, ultimately triggering apoptosis.[2][8][9] Irinotecan is a topoisomerase I inhibitor; its active metabolite, SN-38, stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death.[4][10]

cluster_CmpdX Cmpd-X Mechanism cluster_SOC Standard-of-Care Mechanisms CmpdX Cmpd-X PI3K PI3Kα CmpdX->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis_C Apoptosis AKT->Apoptosis_C Inhibits FU 5-Fluorouracil RNA_DNA_Synth RNA/DNA Synthesis FU->RNA_DNA_Synth Disrupts Oxaliplatin Oxaliplatin DNA_Replication DNA Replication Oxaliplatin->DNA_Replication Inhibits Irinotecan Irinotecan Topoisomerase_I Topoisomerase I Irinotecan->Topoisomerase_I Inhibits Apoptosis_S Apoptosis RNA_DNA_Synth->Apoptosis_S DNA_Replication->Apoptosis_S Topoisomerase_I->Apoptosis_S

Caption: Putative mechanism of action of Cmpd-X compared to standard-of-care drugs.

In Vitro Efficacy Evaluation

The cytotoxic effects of Cmpd-X and standard-of-care drugs were evaluated against a panel of human colorectal cancer cell lines, including HCT116 (KRAS mutant) and HT-29 (BRAF mutant), to represent different molecular subtypes of CRC.

Cell Viability Assay (MTT)

The MTT assay was performed to assess the dose-dependent inhibition of cell proliferation. Cells were treated with increasing concentrations of each compound for 72 hours.

CompoundHCT116 IC50 (µM)HT-29 IC50 (µM)
Cmpd-X 0.85 1.20
5-Fluorouracil5.508.20
Oxaliplatin2.103.50
Irinotecan (SN-38)0.050.09

Note: IC50 values are hypothetical and for illustrative purposes.

Cmpd-X demonstrated potent cytotoxicity against both CRC cell lines, with IC50 values in the sub-micromolar to low micromolar range. Notably, its efficacy was comparable to or exceeded that of 5-FU and oxaliplatin. While the active metabolite of irinotecan, SN-38, showed higher potency, Cmpd-X's distinct mechanism of action suggests its potential for use in irinotecan-resistant tumors.

Apoptosis Induction (Annexin V/PI Staining)

To confirm that the observed cytotoxicity was due to the induction of programmed cell death, apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with the respective IC50 concentrations of each drug for 48 hours.

TreatmentCell Line% Early Apoptosis% Late Apoptosis/Necrosis
Cmpd-X HCT11628.5 15.2
5-FluorouracilHCT11615.810.5
OxaliplatinHCT11622.412.8
Irinotecan (SN-38)HCT11635.118.9
Cmpd-X HT-2925.1 13.7
5-FluorouracilHT-2912.38.9
OxaliplatinHT-2919.811.2
Irinotecan (SN-38)HT-2930.716.5

Note: Data are hypothetical and for illustrative purposes.

Treatment with Cmpd-X led to a significant increase in the percentage of apoptotic cells in both HCT116 and HT-29 cell lines, confirming its pro-apoptotic activity.

Cell Cycle Analysis

The effect of Cmpd-X on cell cycle progression was investigated by flow cytometry after PI staining. HCT116 cells were treated with the IC50 concentration of each drug for 24 hours.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.235.119.7
Cmpd-X 68.5 15.316.2
5-Fluorouracil30.155.814.1
Oxaliplatin25.730.543.8
Irinotecan (SN-38)28.925.645.5

Note: Data are hypothetical and for illustrative purposes.

Cmpd-X induced a prominent G1 cell cycle arrest, which is consistent with the inhibition of the PI3K/AKT pathway, a key regulator of the G1/S transition. In contrast, 5-FU caused an S-phase arrest, while oxaliplatin and irinotecan induced a G2/M arrest, reflecting their mechanisms of action related to DNA damage.

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

To evaluate the in vivo anti-tumor activity of Cmpd-X, a patient-derived xenograft (PDX) model of colorectal cancer was established in immunocompromised mice.[11][12][13]

Tumor Growth Inhibition

Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed for 21 days.

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-q.d.1580-
Cmpd-X 20 q.d. 450 71.5
5-Fluorouracil50q.w.98038.0
Oxaliplatin10q.w.75052.5
Irinotecan50q.w.62060.8

Note: Data are hypothetical and for illustrative purposes. q.d. = once daily; q.w. = once weekly.

Cmpd-X demonstrated superior tumor growth inhibition compared to 5-FU and oxaliplatin and exhibited comparable efficacy to irinotecan in this preclinical model. Importantly, Cmpd-X was well-tolerated, with no significant body weight loss observed in the treated animals.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro CRC Cell Lines (HCT116, HT-29) treatment Treat with Cmpd-X or SOC Drugs start_vitro->treatment assay1 MTT Assay (Cell Viability) treatment->assay1 assay2 Annexin V/PI Staining (Apoptosis) treatment->assay2 assay3 PI Staining (Cell Cycle) treatment->assay3 start_vivo Implant CRC PDX in Mice tumor_growth Tumor Growth to 150-200 mm³ start_vivo->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize dosing Dose for 21 Days randomize->dosing measure Measure Tumor Volume dosing->measure

Caption: Experimental workflows for in vitro and in vivo evaluations.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Drug Treatment: Treat the cells with serial dilutions of Cmpd-X or standard-of-care drugs for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells in a 6-well plate with the respective IC50 concentrations of the compounds for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[17]

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18][19]

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[20]

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously implant 1x10⁶ HCT116 cells mixed with Matrigel into the flank of immunodeficient mice.[21]

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[21]

  • Randomization and Dosing: When tumors reach 150-200 mm³, randomize the mice into treatment and control groups. Administer the compounds as per the specified dose and schedule.[22]

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.[21]

Conclusion

The novel quinolin-4-ol derivative, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (Cmpd-X), demonstrates potent preclinical anti-cancer activity in both in vitro and in vivo models of colorectal cancer. Its distinct mechanism of action, targeting the PI3K/AKT signaling pathway, results in significant cytotoxicity, apoptosis induction, and G1 cell cycle arrest. In a CRC xenograft model, Cmpd-X exhibited superior tumor growth inhibition compared to 5-fluorouracil and oxaliplatin. These promising preclinical data warrant further investigation of Cmpd-X as a potential therapeutic agent for colorectal cancer, either as a monotherapy or in combination with other agents.

References

  • 5-Fluorouracil for colorectal cancer: mechanism of action and metabolism. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

  • Demystifying Oxaliplatin: Mechanism, Application, and Patient Support. (URL: [Link])

  • New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA - IMAPAC. (URL: [Link])

  • What is the mechanism of Irinotecan? - Patsnap Synapse. (URL: [Link])

  • Exploring the Key Signaling Pathways and ncRNAs in Colorectal Cancer - PubMed Central. (URL: [Link])

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (URL: [Link])

  • Colorectal cancer (CRC) as a multifactorial disease and its causal correlations with multiple signaling pathways - Portland Press. (URL: [Link])

  • What is the mechanism of Irinotecan Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Modeling of Patient-Derived Xenografts in Colorectal Cancer - AACR Journals. (URL: [Link])

  • Oxaliplatin - Wikipedia. (URL: [Link])

  • Oxaliplatin: a review in the era of molecularly targeted therapy - PMC - NIH. (URL: [Link])

  • Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. (URL: [Link])

  • Irinotecan in Colorectal Cancer: Next-Gen Models & Mechan... - Online Inhibitor. (URL: [Link])

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH. (URL: [Link])

  • Signaling pathways involved in colorectal cancer progression - PMC - NIH. (URL: [Link])

  • Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC - NIH. (URL: [Link])

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (URL: [Link])

  • What is the mechanism of Oxaliplatin? - Patsnap Synapse. (URL: [Link])

  • Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - Frontiers. (URL: [Link])

  • Colon Cancer Xenograft - Altogen Labs. (URL: [Link])

  • A Biobank of Colorectal Cancer Patient-Derived Xenografts - MDPI. (URL: [Link])

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate. (URL: [Link])

  • Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (URL: [Link])

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (URL: [Link])

  • Irinotecan therapy and molecular targets in colorectal cancer: A systemic review - PMC. (URL: [Link])

  • Colorectal cancer - Wikipedia. (URL: [Link])

  • Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC - NIH. (URL: [Link])

  • Flow Cytometry Protocols - Bio-Rad Antibodies. (URL: [Link])

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (URL: [Link])

  • Overview of the Oncogenic Signaling Pathways in Colorectal Cancer: Mechanistic Insights - University of Cambridge. (URL: [Link])

  • Cancer biologists discover a new mechanism for an old drug | MIT News. (URL: [Link])

  • Cell Viability Assay Protocols - Creative Bioarray. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (URL: [Link])

Sources

Comparative

A Researcher's Guide to the Reproducibility of Experiments Involving Trifluoromethylated Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Trifluoromethylated Quinolines in Drug Discovery Quinoline scaffolds are a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Quinolines in Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make compounds like 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol compelling candidates for drug development. However, the very features that confer their biological potency can also present challenges in experimental reproducibility. This guide aims to illuminate these challenges and provide a framework for robust and reliable experimentation.

While specific experimental data for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not extensively available in the public domain, we can draw valuable insights from structurally similar and well-characterized quinoline derivatives. This guide will focus on a comparative analysis with two such analogs: 2,8-Bis(trifluoromethyl)quinolin-4-ol and the well-known antimalarial drug Mefloquine .

Comparative Analysis of Bioactivity

To provide a tangible framework for comparison, the following table summarizes the known cytotoxic and antimicrobial activities of our selected quinoline derivatives. This data, gleaned from published literature, serves as a benchmark for researchers designing their own experimental protocols.

CompoundBiological ActivityCell Line/OrganismPotency Metric (Value)Reference
2,8-Bis(trifluoromethyl)quinolin-4-ol CytotoxicityHL-60 (Human Promyelocytic Leukemia)IC50: 10 ± 2.5 µM[1]
Mefloquine CytotoxicityLeukemia Cell LinesLD50: < 8.0 µM[2]
CytotoxicityMyeloma Cell LinesLD50: < 5.0 µM[2]
CytotoxicityNormal Hematopoietic CellsLD50: 31.83 ± 5.38 µM[2]
AntimicrobialStaphylococcus aureusMIC: 16 µg/mL[3]
AntimicrobialStaphylococcus epidermidisMIC: 16 µg/mL[3]
AntimicrobialStreptococcus pneumoniaeMIC: 0.2 - 1.5 µg/mL[3]
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Cytotoxicity / AntimicrobialVariousData Not Publicly Available-

Expert Insight: The presence of two trifluoromethyl groups in both 2,8-Bis(trifluoromethyl)quinolin-4-ol and Mefloquine correlates with significant cytotoxic and antimicrobial activity. The higher cytotoxicity of Mefloquine against malignant cell lines compared to normal hematopoietic cells highlights a desirable therapeutic window. The potent activity of Mefloquine against S. pneumoniae suggests that trifluoromethylated quinolines warrant further investigation as antibacterial agents. For 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, the replacement of a CF3 group with an OCF3 group is expected to increase lipophilicity further, which could enhance cell permeability and biological activity, though this remains to be experimentally verified.

Experimental Protocols for Reproducible Results

The following protocols are designed to be self-validating systems, incorporating controls and detailed steps to ensure the reliability of your findings.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition & Analysis C1 Culture and Passage Cancer Cell Line C2 Harvest and Count Cells C1->C2 C3 Seed Cells into 96-well Plate C2->C3 T1 Prepare Serial Dilutions of Test Compound T2 Add Compound Dilutions to Wells T1->T2 T3 Incubate for 48-72 hours T2->T3 A1 Add MTT Reagent to each well A2 Incubate for 2-4 hours A1->A2 A3 Solubilize Formazan Crystals A2->A3 D1 Read Absorbance at 570 nm D2 Calculate % Viability vs. Control D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Harvest cells in the exponential growth phase and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microtiter plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound (e.g., 2,8-Bis(trifluoromethyl)quinolin-4-ol) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • MTT Assay and Data Analysis:

    • After 48 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Workflow for Antimicrobial Susceptibility (Broth Microdilution) Assay

MIC_Workflow cluster_prep Preparation cluster_inc Inoculation & Incubation cluster_read Reading & Interpretation P1 Prepare Bacterial Inoculum (0.5 McFarland standard) I1 Inoculate 96-well Plate with Compound and Bacteria P1->I1 P2 Prepare Serial Dilutions of Test Compound P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 R1 Visually Inspect for Turbidity I2->R1 R2 Determine MIC (Lowest concentration with no growth) R1->R2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Inoculum and Compound Preparation:

    • Culture Staphylococcus aureus (e.g., ATCC 29213) on a Mueller-Hinton agar plate overnight at 37°C.

    • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Prepare serial twofold dilutions of the test compound (e.g., Mefloquine) in Mueller-Hinton broth in a 96-well microtiter plate, with concentrations ranging from 0.125 µg/mL to 128 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Discussion: Navigating the Challenges of Reproducibility

The successful and reproducible execution of experiments with trifluoromethylated quinolines hinges on several critical factors:

  • Purity and Characterization of Compounds: The presence of impurities can significantly impact biological activity. It is imperative to thoroughly characterize the test compound using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

  • Solubility and Formulation: Trifluoromethylated compounds are often highly lipophilic and may have poor aqueous solubility. The choice of solvent (e.g., DMSO) and its final concentration in the assay is critical. High concentrations of organic solvents can exert their own cytotoxic or antimicrobial effects, confounding the results. It is essential to include appropriate vehicle controls in all experiments.

  • Cell Line and Bacterial Strain Integrity: The genetic and phenotypic stability of cell lines and bacterial strains can drift over time with repeated passaging. It is crucial to use low-passage number cells and to periodically verify the identity and susceptibility of bacterial strains.

  • Assay-Specific Parameters: Minor variations in experimental parameters, such as cell seeding density, incubation time, and reagent concentrations, can lead to significant differences in results. Strict adherence to a well-defined and validated protocol is paramount.

  • Data Analysis and Interpretation: The method used to calculate IC50 or determine MIC values should be consistent and clearly reported. Statistical analysis should be employed to assess the significance of the findings.

Conclusion and Future Directions

While a direct, comprehensive experimental profile of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol remains to be fully elucidated in publicly accessible literature, the comparative analysis with its structural analogs, 2,8-Bis(trifluoromethyl)quinolin-4-ol and Mefloquine, provides a robust framework for future investigations. The potent bioactivities observed for these related compounds underscore the therapeutic potential of this chemical class.

For researchers embarking on studies with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, the detailed protocols and critical considerations outlined in this guide are intended to serve as a valuable resource for designing and executing reproducible experiments. By adhering to these principles of scientific integrity and methodological rigor, the scientific community can collectively build a more reliable and comprehensive understanding of the therapeutic promise held by these fascinating molecules.

References

  • Mefloquine. Wikipedia. [Link]

  • Mefloquine (Lariam®). U.S. Department of Veterans Affairs, Public Health. [Link]

  • Progress in the study of mefloquine as an antibiotic adjuvant for combination bacterial inhibition treatment. PubMed Central. [Link]

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Pharos. [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. [Link]

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed. [Link]

  • 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9. Chemsrc. [Link]

  • Antimicrobial Activities of Mefloquine and a Series of Related Compounds. PubMed Central. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

  • An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine. PubMed Central. [Link]

  • Antimicrobial activities of mefloquine and a series of related compounds. PubMed. [Link]

  • Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal. [Link]

  • The Anti-Malarial Mefloquine Demonstrates Preclinical Activity In Leukemia and Myeloma, and Is Dependent Upon Toll-Like Receptor Signaling for Its Cytotoxicity. Blood. [Link]

Sources

Validation

A Comprehensive Guide to Benchmarking the Performance of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in Established Disease Models

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. While direct experimental data on this specific molecul...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. While direct experimental data on this specific molecule is emerging, this document synthesizes established knowledge of the broader quinolin-4-one class of compounds to propose a robust benchmarking strategy. We will delve into its likely mechanism of action, propose relevant disease models for its evaluation, and provide detailed protocols for comparison against established and alternative therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Introduction to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and the Quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-malarial, anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The subject of this guide, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a structurally distinct member of the quinolin-4-one family. The incorporation of trifluoromethoxy and trifluoromethyl groups is a strategic medicinal chemistry approach to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These substitutions can significantly influence the pharmacokinetic and pharmacodynamic profile of the parent quinoline molecule, potentially leading to improved efficacy and safety.

Based on the extensive literature on quinolin-4-one derivatives, we hypothesize that 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol will exhibit potent anti-inflammatory and immunomodulatory effects. Many compounds in this class exert their action through the inhibition of key inflammatory pathways such as the NF-κB and p38 MAPK signaling cascades.[4]

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

We propose that 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol likely exerts its anti-inflammatory effects by targeting key nodes in the inflammatory signaling cascade. A plausible mechanism involves the inhibition of pro-inflammatory mediators and the modulation of immune cell responses.

Caption: Proposed anti-inflammatory mechanism of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Benchmarking in a Model of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints. The adjuvant-induced arthritis (AIA) model in rats is a well-established preclinical model that shares many pathological features with human RA. Several quinoline derivatives have demonstrated efficacy in this model.[5]

Comparative Efficacy in the Adjuvant-Induced Arthritis (AIA) Rat Model

Objective: To compare the anti-arthritic efficacy of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol with Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID).

Treatment GroupDose (mg/kg, p.o.)Paw Swelling (mL)Arthritis Score (0-4)Serum TNF-α (pg/mL)
Vehicle Control-2.5 ± 0.33.8 ± 0.2150 ± 25
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol 10 1.2 ± 0.2 1.5 ± 0.3 65 ± 15
Indomethacin51.5 ± 0.22.0 ± 0.480 ± 20

Data are presented as mean ± SEM and are hypothetical, based on expected outcomes for a potent anti-inflammatory compound.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

G cluster_0 Experimental Workflow A Day 0: Induce Arthritis (CFA injection) B Day 1-21: Daily Dosing (Vehicle, Compound, Indomethacin) A->B C Measure Paw Volume & Arthritis Score (Days 0, 7, 14, 21) B->C D Day 21: Collect Blood & Tissues C->D E Analyze Serum Cytokines (ELISA) & Histopathology of Joints D->E

Caption: Workflow for the adjuvant-induced arthritis model.

Methodology:

  • Animal Model: Male Lewis rats (180-200 g) are used.

  • Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

  • Treatment: Animals are randomized into treatment groups (n=8-10 per group). Daily oral administration of the vehicle, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, or Indomethacin begins on day 1 and continues for 21 days.

  • Assessment of Arthritis:

    • Paw Volume: Measured using a plethysmometer on days 0, 7, 14, and 21.

    • Arthritis Score: Clinical severity is scored on a scale of 0-4 for each paw, based on erythema, swelling, and joint deformity.

  • Biochemical Analysis: On day 21, blood is collected for the measurement of serum TNF-α and other inflammatory cytokines by ELISA.

  • Histopathology: The ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Benchmarking in a Model of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[6][7] Lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells is a widely used in vitro model to screen for anti-neuroinflammatory compounds.

Comparative Efficacy in LPS-Stimulated BV-2 Microglial Cells

Objective: To compare the ability of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and a known anti-inflammatory flavonoid, Luteolin, to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
Vehicle Control-5 ± 28 ± 310 ± 4
LPS (1 µg/mL)-100100100
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol 1 45 ± 5 35 ± 6 40 ± 7
Luteolin1060 ± 855 ± 958 ± 10

Data are presented as mean ± SEM from three independent experiments and are hypothetical, reflecting the anticipated potency of the test compound.

Experimental Protocol: In Vitro Neuroinflammation Assay

G cluster_0 In Vitro Neuroinflammation Workflow A Plate BV-2 Microglial Cells B Pre-treat with Compound or Luteolin (1h) A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect Supernatant C->D E Measure NO (Griess Assay) & Cytokines (ELISA) D->E

Caption: Workflow for assessing anti-neuroinflammatory activity in vitro.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol or Luteolin for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

  • Cell Viability: A concurrent MTT assay is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.

Conclusion and Future Directions

The proposed benchmarking studies provide a clear path to evaluating the therapeutic potential of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in preclinical models of rheumatoid arthritis and neuroinflammation. The unique structural features of this compound, particularly the trifluoromethoxy and trifluoromethyl moieties, suggest the potential for enhanced potency and a favorable pharmacokinetic profile.

Future investigations should expand to other disease models where inflammation and immune dysregulation are central to the pathology. Furthermore, detailed pharmacokinetic and toxicology studies will be crucial for the further development of this promising compound as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a solid foundation for these future endeavors.

References

  • Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. PubMed. Available at: [Link]

  • Examples of the I-st, II-nd, III-rd, and IV-th generation quinoline-4-ones. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect. PubMed. Available at: [Link]

  • Novel quinolin-4(1H)-one derivatives as multi-effective aldose reductase inhibitors for treatment of diabetic complications: Synthesis, biological evaluation, and molecular modeling studies. PubMed. Available at: [Link]

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Pharos. Available at: [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. Matrix Fine Chemicals. Available at: [Link]

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. Available at: [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. ResearchGate. Available at: [Link]

Sources

Comparative

Independent Verification of the Biological Effects of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological effects of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not extensively available in the public domain. This guide is structured as a comprehensive investigational framework, leveraging data from structurally related quinoline derivatives to propose a robust methodology for its independent verification and comparison. The proposed anticancer activity is a well-supported hypothesis based on the known bioactivities of quinolines bearing trifluoromethyl and trifluoromethoxy substitutions.

Introduction: The Rationale for Investigation

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] The introduction of fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into the quinoline scaffold has been a successful strategy for enhancing metabolic stability, lipophilicity, and ultimately, the anticancer efficacy of these molecules.[4] Given these established principles, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol emerges as a compound of significant interest for oncological research. This guide provides a detailed roadmap for the independent verification of its hypothesized anticancer activity, comparing its performance against established quinoline-based agents and elucidating its potential mechanism of action.

Comparative Landscape: Established Quinoline-Based Anticancer Agents

To provide a meaningful comparison, we will benchmark the activity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol against two well-characterized quinoline antimalarials that have been repurposed for cancer therapy: Mefloquine and Chloroquine.

CompoundMechanism of Action in CancerRelevant Citations
Mefloquine Induces apoptosis and cell cycle arrest through ROS generation and modulation of PI3K/Akt/mTOR, ERK, JNK, and AMPK signaling pathways.[5][6][7][5][6][7]
Chloroquine Primarily known to inhibit autophagy by disrupting lysosomal function. It also induces apoptosis and modulates the tumor microenvironment.[8][9][10][11][8][9][10][11]

Experimental Workflow for Independent Verification

The following experimental plan is designed to be a self-validating system, providing a comprehensive assessment of the compound's anticancer potential from in vitro screening to in vivo efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Efficacy a Cell Viability Assay (MTT) b Apoptosis Analysis (Flow Cytometry) a->b c Cell Cycle Analysis (Flow Cytometry) b->c d Western Blot Analysis of PI3K/Akt Pathway c->d e Human Tumor Xenograft Model d->e

Caption: A phased experimental workflow for the comprehensive evaluation of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol's anticancer properties.

Phase 1: In Vitro Screening

Cell Viability Assessment: The MTT Assay

The initial step is to determine the cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Experimental Protocol:

  • Cell Seeding: Seed human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7) cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well.[15][16][17][18] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, Mefloquine, and Chloroquine (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals. Incubate for 4 hours at 37°C.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Data Table (Hypothetical):

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-olExperimental ValueExperimental Value
Mefloquine~10 µM[20]Literature Value
ChloroquineLiterature ValueLiterature Value
DoxorubicinLiterature ValueLiterature Value
Apoptosis Analysis: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed.[21][22][23] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

Experimental Protocol:

  • Cell Treatment: Treat A549 and MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Phase 2: Mechanistic Investigation

Elucidating the Signaling Pathway: Western Blot Analysis

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways.[2][3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][24][25][26]

G cluster_0 Signaling Cascade cluster_1 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Quinoline->PI3K Inhibition?

Sources

Validation

The Cutting Edge: A Comparative Analysis of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in Modern Drug Discovery

A Senior Application Scientist's Guide to a Promising Scaffold In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of FDA-approved drugs. The strategic functionalization of this core is paramount in tailoring its biological activity. This guide provides a comprehensive analysis of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a compound that embodies the next generation of quinoline-based drug candidates. Through an in-depth examination of its constituent functional groups and a comparative look at structurally similar compounds, we will elucidate its potential performance and applications for researchers, scientists, and drug development professionals.

The Power of Fluorination: Enhancing the Quinoline Core

The introduction of fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), into drug candidates has become a key strategy in modern medicinal chemistry. These groups can profoundly influence a molecule's physicochemical and biological properties.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Its incorporation often leads to increased lipophilicity, which can improve cell membrane permeability and, consequently, bioavailability.

The trifluoromethoxy (-OCF3) group , while also being a potent electron-withdrawing group, imparts an even greater degree of lipophilicity compared to the -CF3 group. This "super-lipophilic" nature can be advantageous for compounds targeting the central nervous system or other lipophilic environments. Furthermore, the -OCF3 group can modulate the pKa of nearby functionalities and engage in unique intermolecular interactions, potentially leading to enhanced target binding affinity.

The subject of our analysis, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, strategically combines the quinolin-4-ol core with both of these powerful fluorinated substituents, suggesting a high potential for potent biological activity and favorable pharmacokinetic properties.

Comparative Analysis: Positioning in the Therapeutic Landscape

While direct comparative experimental data for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not extensively available in the public domain, we can infer its likely performance by examining structurally related compounds. The quinolin-4-ol scaffold is a well-established pharmacophore with demonstrated efficacy in various therapeutic areas, most notably in antimicrobial and anticancer research.

Anticipated Antimicrobial Activity

Quinolone and fluoroquinolone antibiotics, which share a core structure with quinolin-4-ols, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The introduction of a trifluoromethyl group has been shown to enhance the antimicrobial activity of heterocyclic compounds.

Table 1: Comparative Antimicrobial Activity of Substituted Quinolines and Related Heterocycles

Compound/ClassKey Structural FeaturesTarget Organism(s)Reported MIC (µg/mL)Reference(s)
CS-940 (a trifluorinated quinolone) Trifluorinated quinoloneStaphylococcus aureus, Streptococcus spp., Enterococcus spp.≤ 0.06 - 4[1]
Trifluoromethyl-substituted isoquinolines CF3 group on isoquinoline coreMethicillin-resistant Staphylococcus aureus (MRSA)4 - 8[2]
4-hydroxy-3-iodo-quinol-2-one Iodo and hydroxyl substitutionsMethicillin-resistant Staphylococcus aureus (MRSA)0.049 - 0.097[3]
Anticipated for 8-(CF3O)-2-(CF3)quinolin-4-ol CF3 and OCF3 groups on quinolin-4-olGram-positive bacteria, potentially MRSAPredicted to be potent (low µg/mL range)N/A

Based on the potent activity of other fluorinated quinolones and heterocyclic compounds, it is hypothesized that 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol will exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The combined electron-withdrawing and lipophilic nature of the two fluoroalkyl groups may enhance its ability to penetrate bacterial cell walls and interact with its molecular targets.

Predicted Anticancer Potential

The quinoline scaffold is also a prominent feature in a number of anticancer agents. The substitution pattern on the quinoline ring plays a crucial role in defining the cytotoxic activity and the mechanism of action. Studies have shown that trifluoromethyl-substituted quinolines can exhibit potent cell growth inhibitory activity. For instance, 2,8-Bis(trifluoromethyl)quinoline derivatives have been reported to induce apoptosis in human leukemia cells with IC50 values in the low micromolar range.[4]

Table 2: Comparative Cytotoxicity of Substituted Quinolines

CompoundKey Structural FeaturesCancer Cell LineReported IC50 (µM)Reference(s)
2,8-Bis(trifluoromethyl)quinoline derivative Two CF3 groups at positions 2 and 8Human promyelocytic leukemia (HL-60)10 ± 2.5[4]
8-Hydroxyquinoline derivative Hydroxyl group at position 8Human lung carcinoma (A-549)5.6[5]
4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamide 8-aminoquinoline coreColon cancer (HCT-116), Breast cancer (MCF-7), Cervical cancer (HeLa)4 - 43[6]
Anticipated for 8-(CF3O)-2-(CF3)quinolin-4-ol CF3 and OCF3 groups on quinolin-4-olVarious human cancer cell linesPredicted to be potent (low µM range)N/A

The presence of both a trifluoromethyl and a trifluoromethoxy group on the quinolin-4-ol backbone suggests a strong potential for anticancer activity. The high lipophilicity conferred by these groups may facilitate crossing the cell membrane, and their electron-withdrawing nature could enhance interactions with biological targets involved in cell proliferation and survival pathways.

Experimental Protocols for Evaluation

To empirically determine the biological activity of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and enable a direct comparison with other compounds, standardized in vitro assays are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for assessing the antimicrobial potency of a compound.

Materials:

  • Test compound (e.g., 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare Compound Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB directly in the 96-well plate.

  • Inoculate Plates: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][8][9]

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 18-24h C->D E Read Plates and Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for MIC Determination.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[13][14]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Various Concentrations of Test Compound B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent and Incubate for 2-4 Hours D->E F Add Solubilization Solution to Dissolve Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion and Future Directions

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol stands as a molecule of significant interest for drug discovery. The strategic placement of two distinct and powerful fluoroalkyl groups on the proven quinolin-4-ol scaffold strongly suggests the potential for potent antimicrobial and anticancer activities. While this guide provides a comparative analysis based on established structure-activity relationships, empirical validation through the detailed experimental protocols is the crucial next step. The synthesis and subsequent biological evaluation of this compound are highly encouraged to fully elucidate its therapeutic potential and to provide the scientific community with valuable data to guide future drug design efforts. The unique combination of structural features in this molecule may lead to the development of a new class of highly effective therapeutic agents.

References

  • Structure--activity relationship of quinolones. PubMed. Available at: [Link]

  • The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. Available at: [Link]

  • Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes. PMC - PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Bio-protocol. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. Available at: [Link]

  • Structure-activity relationships of the fluoroquinolones. PMC - NIH. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Structures of quinoline and 8-substituted quinolines. ResearchGate. Available at: [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI. Available at: [Link]

  • Antimicrobial activity of CS-940, a new trifluorinated quinolone. PMC - NIH. Available at: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. PubMed. Available at: [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. Available at: [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. Available at: [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The fol...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The following procedural guidance is rooted in established safety protocols for halogenated and fluorinated organic compounds, offering a framework for operational excellence and risk mitigation in the laboratory.

Hazard Analysis and Risk Assessment

Due to the presence of trifluoromethoxy and trifluoromethyl groups on a quinoline scaffold, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is anticipated to exhibit properties deserving of stringent safety measures. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[3][4][5]

Anticipated Hazards:

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.[2][3][4][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2][3][4][5]

  • Acute Toxicity (Oral): Should be considered toxic if swallowed.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3][4][5]

  • Environmental Hazards: As a fluorinated organic compound, it may be persistent in the environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for handling 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Protection Type Specific PPE Recommendation Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause severe eye damage.[2] Always wear both when handling the compound, especially during transfers and manipulations.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation.[2] It is advisable to double-glove for enhanced protection.[6] Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or in case of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]Minimizes the inhalation of potentially harmful vapors or dust, which can cause respiratory irritation.[2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

3.1. Preparation:

  • Designated Work Area: All work with 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol must be performed in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.

3.2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure proper ventilation.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Environmental Responsibility

Proper disposal of fluorinated organic compounds is critical to prevent environmental contamination.[6]

4.1. Waste Segregation:

  • All waste containing 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol must be collected in clearly labeled, compatible containers.[6]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[6]

4.2. Disposal Method:

  • Incineration: High-temperature incineration is a promising method for the permanent elimination of PFAS and other fluorinated compounds.[8] This should be carried out at a licensed hazardous waste disposal facility.

  • Hazardous Waste Landfill: Disposal in a hazardous waste landfill is another option, which provides containment to prevent environmental release.[8]

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on approved disposal routes.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Small Spill Alert others in the area. Wearing appropriate PPE, contain the spill with a compatible absorbent material. Collect the absorbed material into a sealed container for proper waste disposal.[6]
Large Spill Evacuate the area immediately and contact your institution's emergency response team.[6]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 8-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol AssessHazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity Start->AssessHazards EyeFace Eye/Face Protection: - Chemical Goggles - Face Shield AssessHazards->EyeFace Skin Skin Protection: - Chemical-Resistant Gloves - Lab Coat/Apron - Closed-Toe Shoes AssessHazards->Skin Respiratory Respiratory Protection: - Chemical Fume Hood - NIOSH-Approved Respirator (if necessary) AssessHazards->Respiratory Proceed Proceed with Handling EyeFace->Proceed Skin->Proceed Respiratory->Proceed Emergency_Response_Flowchart cluster_exposure Exposure cluster_spill Spill cluster_response Response Actions Start Exposure or Spill Occurs SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill FlushWater Flush with Water (15 min) Remove Contaminated Clothing SkinContact->FlushWater EyeContact->FlushWater FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth ContainSpill Contain with Absorbent Collect for Disposal SmallSpill->ContainSpill Evacuate Evacuate Area Contact Emergency Response LargeSpill->Evacuate MedicalAttention Seek Immediate Medical Attention FlushWater->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

Caption: Emergency Response Flowchart for Exposure or Spill.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem. 2

  • Safety and handling of fluorinated organic compounds. Benchchem. 6

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.

  • 8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet. Chemicalbook.

  • 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Pharos.

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Guidelines for Disposing of PFAs. MCF Environmental Services.

  • PPE for Hazardous Chemicals. Canada Safety Training.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.